Technical Documentation Center

(R)-Methyl 2-amino-3-cyclopentylpropanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-Methyl 2-amino-3-cyclopentylpropanoate
  • CAS: 1212129-47-9

Core Science & Biosynthesis

Foundational

The Strategic Application of (R)-Methyl 2-amino-3-cyclopentylpropanoate in Peptidomimetic Drug Discovery

Executive Summary In the landscape of modern therapeutic development, native peptides frequently fail in clinical settings due to their rapid proteolytic degradation and poor pharmacokinetic profiles. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern therapeutic development, native peptides frequently fail in clinical settings due to their rapid proteolytic degradation and poor pharmacokinetic profiles. As a Senior Application Scientist specializing in peptide chemistry, I have consistently relied on the strategic insertion of unnatural amino acids (UAAs) to engineer robust peptidomimetics.

(R)-Methyl 2-amino-3-cyclopentylpropanoate (CAS: 1212129-47-9[1]) is a highly specialized UAA building block. By substituting standard aliphatic residues (such as leucine or isoleucine) with this cyclopentyl derivative, researchers can introduce critical steric shielding to the peptide backbone. This technical guide explores the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols required to successfully integrate this compound into advanced drug discovery workflows, including the development of protease inhibitors and Tau aggregation inhibitors[2].

Physicochemical Profiling & Nomenclature

Understanding the physical state and reactivity of your building blocks is the first step in designing a reliable synthetic route. The compound is rarely utilized in its free base form due to its propensity for auto-condensation and oxidative degradation. Instead, the hydrochloride salt is the industry standard for bench stability and precise stoichiometric weighing[3].

Table 1: Physicochemical and Identification Metrics
ParameterValueScientific Context
Compound Name (R)-Methyl 2-amino-3-cyclopentylpropanoateIUPAC standard nomenclature.
Synonyms D-Cyclopentylalanine methyl esterCommonly used in SPPS literature.
CAS Number (Free Base) 1212129-47-9Highly reactive; prone to diketopiperazine formation[4].
CAS Number (HCl Salt) 2514709-11-4Commercially preferred, bench-stable powder[5].
Molecular Formula C9H17NO2Base formula excluding hydrochloride.
Molecular Weight 171.24 g/mol (Base) / 207.70 g/mol (HCl)Critical for precise stoichiometric calculations.
Stereochemistry (R) / D-isomerEssential for evasion of endogenous mammalian proteases.

Mechanistic Rationale: The Role of the Cyclopentyl Motif

The selection of (R)-Methyl 2-amino-3-cyclopentylpropanoate is driven by strict causality in Structure-Activity Relationship (SAR) campaigns.

  • Steric Shielding & Protease Evasion: Endogenous proteases are highly evolved to cleave standard L-amino acid peptide bonds. The cyclopentyl ring is significantly bulkier than a standard isopropyl (valine) or isobutyl (leucine) side chain. This bulk physically restricts the conformational flexibility of the local amide bond, blocking the active site of degrading enzymes. Furthermore, the (R)-stereocenter (D-configuration) renders the bond virtually invisible to stereoselective mammalian proteases.

  • Lipophilic Target Binding: The aliphatic ring enhances the overall lipophilicity of the peptide, improving membrane permeability and hydrophobic pocket binding. This has been notably leveraged in the synthesis of complex Cathepsin S inhibitors[6].

  • Orthogonal Protection: The methyl ester acts as a robust, orthogonal protecting group. It remains stable under the acidic conditions typically used to remove Boc protecting groups, allowing for selective, multi-step chain elongation before final saponification.

UAA_Integration N1 Native Peptide Sequence N2 UAA Insertion (CAS 1212129-47-9) N1->N2 N3 Steric Shielding & Lipophilicity N2->N3 N4 Protease Evasion & Bioavailability N3->N4

Workflow illustrating pharmacokinetic enhancement via cyclopentyl UAA substitution.

Experimental Methodology: Self-Validating Peptide Coupling

Coupling sterically hindered amino acids requires highly efficient activation chemistry. Standard carbodiimides (like EDC or DCC) often lead to incomplete reactions and high rates of epimerization. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. The resulting HOAt active ester is highly reactive, driving the nucleophilic attack of the bulky cyclopentyl UAA to completion.

Protocol: HATU-Mediated Amide Coupling

Causality Note: We utilize the HCl salt of the UAA (CAS: 2514709-11-4)[7]. To render the amine nucleophilic, it must be neutralized in situ using a non-nucleophilic base (DIPEA).

Step 1: Carboxylic Acid Activation

  • Dissolve the N-protected amino acid or peptide fragment (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

  • Add HATU (1.1 eq) to the solution.

  • Causality & Validation: Add DIPEA (2.0 eq) dropwise. The solution will typically transition to a pale yellow color. This visual cue validates the deprotonation of the carboxylic acid and the subsequent formation of the highly reactive OAt-active ester. Allow to stir for 10 minutes.

Step 2: Nucleophilic Addition

  • In a separate vial, suspend (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (1.2 eq) in DMF.

  • Add DIPEA (1.5 eq) to this suspension.

  • Causality: This specific stoichiometric addition neutralizes the HCl salt, freeing the primary amine. The suspension will clarify into a homogenous solution, providing a visual self-validation that the nucleophile is ready.

  • Transfer this UAA solution dropwise into the activated acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2–4 hours.

Step 3: Self-Validation Checkpoint (LC-MS)

  • Extract a 5 µL aliquot, quench in 50% Acetonitrile/Water, and inject into the LC-MS.

  • Validation Metric: The reaction is deemed complete when the mass peak corresponding to the OAt-ester intermediate is entirely consumed, replaced by the mass of the desired peptidomimetic product.

Step 4: Workup & Isolation

  • Quench the reaction with saturated aqueous NH4Cl to neutralize excess base.

  • Extract with Ethyl Acetate (3x). Wash the organic layer sequentially with 5% Citric Acid (removes unreacted amine), saturated NaHCO3 (removes unreacted acid), and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Chemical_Coupling Step1 Carboxylic Acid Activation (HATU + DIPEA at 0°C) Step2 Active OAt Ester Formation (Visual Cue: Yellow Shift) Step1->Step2 Step3 Nucleophilic Attack by CAS 2514709-11-4 (Neutralized) Step2->Step3 Step4 Amide Bond Formation (LC-MS Validation Checkpoint) Step3->Step4

Mechanistic pathway of HATU-mediated amide coupling with the cyclopentyl UAA.

Downstream Processing: Ester Saponification

To continue peptide chain elongation at the C-terminus, the methyl ester of the newly incorporated cyclopentylalanine must be hydrolyzed to a free carboxylic acid.

Protocol: LiOH-Mediated Saponification

  • Dissolve the methyl ester intermediate in a 3:1:1 mixture of THF/Methanol/Water.

    • Causality: THF and Methanol solubilize the hydrophobic peptidomimetic, while water is required to dissolve the inorganic base and facilitate hydrolysis.

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) at 0 °C.

  • Stir for 1–2 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the high-Rf methyl ester spot and the appearance of a baseline-bound spot (the lithium carboxylate salt) confirms reaction completion.

  • Acidify carefully with 1M HCl to pH ~3 to protonate the carboxylic acid, then extract with Ethyl Acetate.

Conclusion

The integration of (R)-Methyl 2-amino-3-cyclopentylpropanoate is a masterclass in rational drug design. By leveraging its unique combination of steric bulk and lipophilicity, researchers can systematically engineer out the metabolic liabilities of native peptides. When handled with precision—utilizing the stable hydrochloride salt, employing high-efficiency coupling reagents like HATU, and relying on self-validating analytical checkpoints—this UAA becomes an indispensable tool in the modern medicinal chemist's arsenal.

References

  • (R)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE Base Information Source: ChemSrc URL:[Link]

  • Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids Source: ACS Omega URL:[Link]

  • Tau aggregation peptide inhibitors (US20200216495A1)

Sources

Exploratory

(R)-Methyl 2-amino-3-cyclopentylpropanoate molecular weight

An In-Depth Technical Guide to (R)-Methyl 2-amino-3-cyclopentylpropanoate: Properties, Synthesis, and Applications in Drug Discovery Introduction In the landscape of modern medicinal chemistry, the strategic incorporatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-Methyl 2-amino-3-cyclopentylpropanoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of rational drug design. These unique building blocks offer a sophisticated toolkit to modulate the pharmacological properties of therapeutic agents, moving beyond the 20 proteinogenic amino acids. Among these, (R)-Methyl 2-amino-3-cyclopentylpropanoate represents a particularly valuable scaffold. As a chiral amino acid ester featuring a cyclopentyl moiety, it provides a unique combination of lipophilicity, conformational rigidity, and a stereodefined functional handle for further chemical elaboration.

The inclusion of cyclic aliphatic groups, such as cyclopentyl and cyclopropyl, into drug candidates is a well-established strategy to enhance metabolic stability, improve potency, and constrain molecular conformation to favor bioactive binding poses.[1][2] These groups can effectively block sites of oxidative metabolism and provide ideal isosteres for less stable functionalities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthetic routes, analytical validation, and strategic applications of (R)-Methyl 2-amino-3-cyclopentylpropanoate in the pursuit of next-generation therapeutics.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of a building block is paramount for its effective use. This section details the core molecular data and the analytical profile necessary to ensure identity, purity, and stereochemical integrity.

Core Molecular Data

The essential physicochemical properties of (R)-Methyl 2-amino-3-cyclopentylpropanoate are summarized below. This data forms the basis for all quantitative experimental work, from reaction stoichiometry to analytical sample preparation.

PropertyValueSource(s)
Molecular Formula C₉H₁₇NO₂[3]
Molecular Weight 171.24 g/mol [3]
Exact Mass 171.12600 Da[4]
CAS Number 1212129-47-9[4][5]
Appearance (Expected) Colorless to pale yellow oil or low-melting solidN/A
Spectroscopic and Analytical Profile

Structural confirmation and purity assessment rely on a suite of standard analytical techniques. For a molecule like (R)-Methyl 2-amino-3-cyclopentylpropanoate, the following profile is expected:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum provides a definitive fingerprint. Key expected signals include: a singlet around 3.7 ppm for the methyl ester (-OCH₃) protons; a multiplet for the alpha-proton (-CH(NH₂)-); distinct multiplets for the diastereotopic beta-protons (-CH₂-cyclopentyl); and a series of overlapping multiplets corresponding to the ten protons of the cyclopentyl ring.

    • ¹³C NMR : The carbon spectrum will confirm the presence of nine distinct carbon atoms, including the carbonyl carbon of the ester (around 175 ppm), the alpha-carbon, and the carbons of the cyclopentyl ring and methyl group.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 172.13. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm of the theoretical value.

  • Chiral Analysis : The single most critical quality attribute is its enantiomeric purity. As biological targets are chiral, the stereochemistry of a building block directly impacts the efficacy and safety of the final drug substance. Enantiomeric excess (e.e.) is typically determined using:

    • Chiral High-Performance Liquid Chromatography (HPLC) : Separation of the (R)- and (S)-enantiomers is achieved on a chiral stationary phase (e.g., polysaccharide-based columns).

    • Chiral Gas Chromatography (GC) : After derivatization of the amino group (e.g., to a trifluoroacetamide), the enantiomers can be resolved on a chiral GC column.

Part 2: Synthesis and Manufacturing

The synthesis of enantiomerically pure non-canonical amino acids is a non-trivial challenge. The primary strategic consideration is the stereocontrolled formation of the C-N bond at the alpha-position.

Retrosynthetic Analysis & Strategic Considerations

A logical retrosynthetic analysis identifies the key bond formations and strategic disconnections. The primary approach involves constructing the carbon skeleton first, followed by the asymmetric introduction of the amino group.

G target (R)-Methyl 2-amino-3-cyclopentylpropanoate intermediate1 Asymmetric Amination (Key Step) target->intermediate1 Functional Group Interconversion precursor1 α,β-Unsaturated Ester intermediate1->precursor1 precursor2 Nitrogen Source intermediate1->precursor2 precursor3 Cyclopentylacetaldehyde precursor1->precursor3 Wittig / HWE Olefination precursor4 Ester Moiety precursor1->precursor4

Caption: Retrosynthetic analysis of the target molecule.

The causality behind this strategy is clear: creating the achiral α,β-unsaturated ester is straightforward. The complexity is isolated to a single, powerful asymmetric transformation—the conjugate addition of a nitrogen source—which can be controlled by a chiral catalyst to establish the desired (R)-stereocenter.

Proposed Synthetic Protocol: Asymmetric Michael Addition

Drawing inspiration from methodologies used to synthesize related chiral building blocks[6], a robust pathway involves the asymmetric Michael addition of a nitrogen nucleophile to an electrophilic acceptor.

Step 1: Synthesis of Michael Acceptor (Methyl (E)-3-cyclopentylacrylate)

  • To a cooled (0 °C) suspension of NaH (1.2 eq) in dry THF, add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases.

  • Add cyclopentanecarbaldehyde (1.0 eq) dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography to yield the α,β-unsaturated ester.

    • Expertise & Experience : The Horner-Wadsworth-Emmons reaction is chosen over a standard Wittig reaction because it strongly favors the formation of the desired (E)-alkene isomer and the phosphate byproduct is water-soluble, simplifying purification.

Step 2: Chiral Catalyst-Mediated Asymmetric Michael Addition

  • In a dry, inert atmosphere glovebox, charge a reactor with a chiral catalyst (e.g., a copper(II)-chiral bisoxazoline complex, 5 mol%).

  • Add the Michael acceptor (1.0 eq) dissolved in a non-coordinating solvent like toluene.

  • Cool the mixture to the optimized temperature (e.g., -20 °C).

  • Add the nitrogen source (e.g., a protected hydroxylamine derivative, 1.2 eq) and stir for 24-48 hours, monitoring by TLC or LC-MS.

    • Trustworthiness : The self-validating nature of this step lies in the catalyst. A well-chosen chiral ligand-metal complex directs the approach of the nucleophile to one face of the double bond, reliably generating one enantiomer in high excess.

Step 3: Reduction and Deprotection

  • Upon completion, the crude product from Step 2 is subjected to reductive cleavage conditions (e.g., catalytic hydrogenation with Pd/C or treatment with zinc in acetic acid) to cleave the N-O bond and reveal the free amine.

  • Purify the resulting amino ester by column chromatography.

Purification and Quality Control

Final product validation is essential.

  • Purification : Flash column chromatography on silica gel is typically sufficient to remove residual reagents and byproducts.

  • Quality Control :

    • Identity : Confirmed by ¹H NMR, ¹³C NMR, and HRMS.

    • Purity : Assessed by HPLC-UV/MS (>95% purity is a standard requirement).

    • Stereochemical Integrity : Enantiomeric excess (e.e.) is quantified by chiral HPLC, with a target of >99%.

Part 3: Applications in Drug Development

(R)-Methyl 2-amino-3-cyclopentylpropanoate is not just a reagent; it is a strategic tool for overcoming common drug discovery challenges.

Role as a Peptidomimetic and Scaffold

When incorporated into peptides, the cyclopentyl side chain provides a bulky, lipophilic group that can accomplish several goals:

  • Conformational Constraint : The cyclic nature of the side chain restricts bond rotation, locking the peptide backbone into a more defined conformation. This can pre-organize the molecule for optimal binding to its target, reducing the entropic penalty of binding.[2]

  • Increased Proteolytic Stability : Natural proteases often have specificity for amino acids with linear side chains. The bulky cyclopentyl group can sterically hinder the approach of these enzymes, prolonging the biological half-life of the peptide therapeutic.

  • Hydrophobic Interactions : The cyclopentyl group is ideal for probing hydrophobic pockets within a protein's active site, potentially increasing binding affinity and potency.

Case Study: A Key Building Block for Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is central to many kinase inhibitors, including the JAK inhibitor Ruxolitinib. A key intermediate in some reported syntheses of Ruxolitinib is a chiral cyclopentyl-substituted propionitrile.[6] (R)-Methyl 2-amino-3-cyclopentylpropanoate is an ideal starting material for analogous structures. The amino group serves as a versatile chemical handle for coupling to the heterocyclic core, while the cyclopentyl group fulfills its role in binding and metabolic stability.

G cluster_0 Lead Optimization Workflow start Initial Hit (e.g., Pyrrolopyrimidine Core) node2 Amide Coupling or Reductive Amination start->node2 node1 (R)-Methyl 2-amino-3-cyclopentylpropanoate (Building Block) node1->node2 node3 Generation of Analog Library node2->node3 node4 SAR Studies: - Potency - Selectivity - ADME Properties node3->node4 node4->node1 Iterate with New Building Blocks end Optimized Lead Candidate node4->end

Caption: Use of the title compound in a lead optimization workflow.

Metabolic Stability Considerations

A primary challenge in drug development is preventing rapid metabolic inactivation by cytochrome P450 (CYP) enzymes. Aliphatic chains are common sites of hydroxylation. The cyclopentyl ring in this amino acid offers a significant advantage. The C-H bonds are generally less susceptible to oxidative metabolism compared to those in a linear pentyl chain, a property that has been deliberately exploited in numerous approved drugs.[1] Replacing a metabolically liable group with this cyclopentyl-containing amino acid can be an effective strategy to improve a compound's pharmacokinetic profile.

Part 4: Key Experimental Protocols

The following protocols provide standardized, step-by-step methods for the analysis and use of (R)-Methyl 2-amino-3-cyclopentylpropanoate.

Protocol 4.1: Chiral HPLC Analysis for Enantiomeric Purity

This protocol ensures the stereochemical quality of the building block.

  • System Preparation :

    • HPLC System : Agilent 1260 Infinity II or equivalent.

    • Column : Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

    • Mobile Phase : 95:5 (v/v) Hexane : Isopropanol with 0.1% Diethylamine (DEA). The DEA is added to improve peak shape for the free amine.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 210 nm.

    • Column Temperature : 25 °C.

  • Sample Preparation :

    • Prepare a stock solution of the title compound at 1 mg/mL in the mobile phase.

    • Prepare a "racemic" standard by treating a small sample of the (R)-enantiomer with a strong base (e.g., DBU) in methanol to induce partial epimerization, or by obtaining a sample of the racemate.

  • Analysis :

    • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Inject 10 µL of the racemic standard to identify the retention times of the (R)- and (S)-enantiomers.

    • Inject 10 µL of the sample solution.

    • Integrate the peak areas for both enantiomers.

  • Calculation :

    • Enantiomeric Excess (% e.e.) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Protocol 4.2: Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)

To be used in peptide synthesis, the alpha-amino group must be temporarily protected, typically with the Fmoc group.

  • Reaction Setup :

    • Dissolve (R)-Methyl 2-amino-3-cyclopentylpropanoate (1.0 eq) in a 1:1 mixture of Dioxane and 10% aqueous Na₂CO₃ solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide, 1.05 eq) portion-wise over 15 minutes.

  • Reaction Execution :

    • Allow the reaction to warm to room temperature and stir vigorously for 8-12 hours.

    • Monitor the reaction for the disappearance of the starting amine by TLC. A Kaiser test on a small aliquot should be negative upon completion.[7]

  • Workup and Purification :

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

    • Acidify the aqueous layer to pH 2 with 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude product.

    • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure Fmoc-(R)-2-amino-3-cyclopentylpropanoic acid (note: the methyl ester is saponified during this procedure).

Conclusion

(R)-Methyl 2-amino-3-cyclopentylpropanoate is a highly versatile and valuable building block for modern drug discovery. Its unique structural features—a stereodefined amino group, a methyl ester handle, and a metabolically robust cyclopentyl side chain—provide a powerful combination for enhancing the potency, selectivity, and pharmacokinetic properties of therapeutic candidates. From constraining peptide conformations to serving as a key fragment for small molecule inhibitors, its strategic application empowers chemists to address complex design challenges and accelerate the development of innovative medicines. This guide provides the foundational knowledge and practical protocols necessary for its effective integration into research and development programs.

References

  • (R)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE. Chemsrc. [Link]

  • (R)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE. International Laboratory USA. [Link]

  • Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed, National Center for Biotechnology Information. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. [Link]

  • Monitoring of Peptide Coupling and Capping. AAPPTec. [Link]

  • Determination of R- And S-3-methyl-2-oxopentanoate Enantiomers in Human Plasma: Suitable Method for Label Enrichment Analysis. PubMed, National Center for Biotechnology Information. [Link]

Sources

Foundational

Comprehensive Safety and Handling Whitepaper: (R)-Methyl 2-amino-3-cyclopentylpropanoate in Advanced Drug Development

Executive Summary In contemporary medicinal chemistry, the incorporation of unnatural amino acids into peptidomimetics and small-molecule therapeutics is a critical strategy for enhancing proteolytic stability, tuning li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the incorporation of unnatural amino acids into peptidomimetics and small-molecule therapeutics is a critical strategy for enhancing proteolytic stability, tuning lipophilicity, and optimizing target binding affinity. (R)-Methyl 2-amino-3-cyclopentylpropanoate (often handled as its hydrochloride salt) is a highly specialized D-amino acid derivative. Featuring a bulky, hydrophobic cyclopentyl moiety, this compound is increasingly utilized in the synthesis of novel therapeutics, including mitochondrial methylenetetrahydrofolate dehydrogenase (MTHFD2) inhibitors for oncology[1] and bitter taste receptor (hT2R) antagonists[2].

As a Senior Application Scientist, I have designed this whitepaper to transcend a standard Safety Data Sheet (SDS). This guide synthesizes chemical hazard data with field-proven handling protocols, causal mechanistic insights, and validated experimental workflows to ensure both laboratory safety and synthetic success.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of (R)-Methyl 2-amino-3-cyclopentylpropanoate is the first step in predicting its safety hazards and reactivity. The compound is predominantly supplied as a hydrochloride (HCl) salt to prevent spontaneous cyclization (diketopiperazine formation) and to protect the primary amine from atmospheric oxidation.

Table 1: Chemical Identity and Physical Data
ParameterSpecificationCausality / Relevance
Chemical Name (R)-Methyl 2-amino-3-cyclopentylpropanoateD-enantiomer of cyclopentylalanine methyl ester.
CAS Number (Free Base) 1212129-47-9[3]Relevant for partitioning into organic solvents during workup.
CAS Number (HCl Salt) 2514709-11-4[4][5]The stable, commercially available solid form.
Molecular Formula C9H17NO2 · HClIndicates the presence of a protonated amine and an ester functional group.
Molecular Weight 207.70 g/mol (Salt)[6]Required for precise stoichiometric calculations in coupling.
Storage Temperature 2-8°C (Refrigerated)[6]Prevents thermal degradation and ester hydrolysis.
Appearance White to off-white crystalline powderHygroscopic nature necessitates desiccation.

Hazard Identification & Toxicological Mechanisms

While specific in vivo toxicological profiles for novel unnatural amino acids are often extrapolated, the primary hazards of (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride are driven by its functional groups and salt form.

GHS Classification and Mechanistic Causality
  • Skin Irritation (Category 2) & Eye Irritation (Category 2A): The hydrochloride salt is mildly acidic. Upon contact with physiological moisture (sweat, tears, mucous membranes), it dissociates, acting as a localized proton donor. This localized pH drop disrupts lipid bilayers in the stratum corneum and corneal epithelium, triggering inflammatory cascades.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Inhalation of the crystalline dust can irritate the respiratory tract due to the same localized acidification mechanism.

Table 2: GHS Hazard Summary
Hazard ClassSignal WordHazard Statement (H-Code)Precautionary Focus
Skin Irrit. 2WarningH315: Causes skin irritationWear nitrile gloves; avoid aqueous dissociation on skin.
Eye Irrit. 2AWarningH319: Causes serious eye irritationUse tightly fitting safety goggles.
STOT SE 3WarningH335: May cause respiratory irritationHandle powder within a certified fume hood.

Self-Validating Handling & Storage Protocols

To maintain scientific integrity and personnel safety, handling procedures must be treated as self-validating systems—where the failure of one step is immediately detectable before catastrophic loss of material or injury occurs.

Storage and Integrity Maintenance
  • Cold Chain Logistics: Store strictly at 2-8°C. Causality: The methyl ester is susceptible to slow hydrolysis if exposed to ambient heat and trace moisture, converting it to the corresponding carboxylic acid, which will fail in subsequent amide coupling reactions.

  • Desiccation: Store the primary container within a secondary desiccator cabinet containing indicating silica gel. Validation: If the silica gel turns pink (indicating moisture), the integrity of the HCl salt is compromised, and the batch must be analyzed via LC-MS or 1H-NMR prior to use.

Emergency Response & Spill Mitigation

G A Accidental Spill of HCl Salt B Assess Extent (Ensure Ventilation) A->B C Skin/Eye Contact: Flush with Water (15 min) B->C D Inhalation: Move to Fresh Air B->D E Spill Cleanup: Sweep/Vacuum (No Dust) B->E F Dispose as Hazardous Waste E->F

Caption: Emergency response and spill mitigation pathway for amino acid ester derivatives.

Experimental Workflows: Synthetic Integration

(R)-Methyl 2-amino-3-cyclopentylpropanoate is frequently utilized as a nucleophile in amide bond-forming reactions to generate complex pharmacophores, such as 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives used for MTHFD2 inhibition in cancer therapy[1].

The following protocol details the coupling of this compound to a carboxylic acid, emphasizing the causality behind reagent selection to preserve the delicate (R)-stereocenter.

Protocol: Epimerization-Free Amide Coupling (EDCI/HOBt Method)

Rationale: Standard coupling reagents can cause the intermediate active ester to undergo oxazolone formation, leading to racemization of the alpha-chiral center. The addition of Hydroxybenzotriazole (HOBt) intercepts the highly reactive O-acylisourea intermediate, forming a stable yet reactive OBt-ester that suppresses epimerization[1].

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add EDCI hydrochloride (1.5 eq) and HOBt (1.5 eq) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active OBt-ester.

  • Nucleophile Introduction: Add (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (1.2 eq) to the reaction mixture[1].

  • Free-Basing (Critical Step): Dropwise add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq). Causality: The base serves a dual purpose: it neutralizes the HCl salt to liberate the nucleophilic free amine, and it neutralizes the HCl generated by the EDCI coupling.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–24 hours. Validate reaction completion via LC-MS or TLC (using ninhydrin stain to check for the consumption of the primary amine).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and pyridine derivatives), water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

G A Prepare Carboxylic Acid in Anhydrous DMSO/DMF B Add Coupling Reagents (EDCI, HOBt) A->B C Add (R)-Methyl 2-amino-3- cyclopentylpropanoate HCl B->C D Add Base (DIPEA/TEA) to liberate free amine C->D E Stir at RT (12-24h) Monitor via LC-MS D->E F Aqueous Workup & Chromatographic Purification E->F

Caption: Workflow for epimerization-free amide bond formation using EDCI/HOBt.

Pharmacological Application Context

To appreciate the value of handling this compound with precision, one must understand its downstream applications. The cyclopentyl group provides a unique steric bulk and lipophilicity profile compared to standard aliphatic amino acids (like leucine or valine).

When incorporated into MTHFD2 inhibitors, the (R)-cyclopentylalanine moiety occupies specific hydrophobic pockets in the mitochondrial enzyme, disrupting the 1-carbon folate pathway essential for de novo purine synthesis and DNA replication in rapidly dividing cancer cells[1].

G A Serine Metabolism B MTHFD2 Enzyme A->B C 1-Carbon Folate Pathway B->C D Purine Synthesis & DNA Replication C->D E Inhibitor containing (R)-Cyclopentylalanine E->B Inhibits

Caption: Role of (R)-Methyl 2-amino-3-cyclopentylpropanoate derivatives in MTHFD2 inhibition.

References

  • ChemSrc. "(R)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE (CAS: 1212129-47-9)." ChemSrc Database. Available at:[Link]

  • Google Patents (US11504368B2). "2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy." United States Patent and Trademark Office.
  • Google Patents (EP2487169A1). "Compounds that inhibit (block) bitter taste in compositions and use thereof." European Patent Office.

Sources

Exploratory

A Technical Guide to Sourcing and Quality Evaluation of (R)-Methyl 2-amino-3-cyclopentylpropanoate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Significance of (R)-Methyl 2-amino-3-cyclopentylpropanoate in Medicinal Chemistry (R)-Methyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of (R)-Methyl 2-amino-3-cyclopentylpropanoate in Medicinal Chemistry

(R)-Methyl 2-amino-3-cyclopentylpropanoate is a non-canonical amino acid ester that has garnered significant interest in the field of drug discovery and development. Its structural uniqueness, characterized by a cyclopentyl moiety, imparts valuable physicochemical properties to parent molecules. This guide provides an in-depth technical overview of the commercial landscape for this chiral building block, focusing on supplier evaluation, quality control, and practical applications for research and development professionals. The cyclopentyl group can enhance lipophilicity and metabolic stability, making it a desirable feature in the design of novel therapeutics. The incorporation of such non-natural amino acids can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.

I. Identifying and Evaluating Commercial Suppliers

A reliable supply of high-quality (R)-Methyl 2-amino-3-cyclopentylpropanoate is paramount for reproducible research and the smooth progression of drug development pipelines. Researchers have several avenues for sourcing this compound, primarily from chemical suppliers specializing in building blocks for medicinal chemistry.

Key Supplier Evaluation Criteria:

When selecting a supplier, it is crucial to look beyond mere availability and price. The following criteria should be rigorously assessed:

  • Purity and Enantiomeric Excess (e.e.): For a chiral molecule, the enantiomeric purity is as critical as the chemical purity. Suppliers should provide a Certificate of Analysis (CoA) that clearly states both.

  • Documentation: A comprehensive CoA should include details of the analytical methods used for quality control, such as HPLC, NMR, and chiral chromatography.

  • Consistency: The ability of a supplier to provide consistent quality across different batches is essential for long-term research projects.

  • Scalability: For projects that may progress to later-stage development, the supplier's capacity to synthesize larger quantities should be considered.

  • Technical Support: A responsive and knowledgeable technical support team can be invaluable for addressing any queries regarding the compound's properties or handling.

Prominent Commercial Suppliers

The following table provides a comparative overview of some of the key commercial suppliers of (R)-Methyl 2-amino-3-cyclopentylpropanoate and its hydrochloride salt. It is important to note that catalog information can change, and direct inquiry with the suppliers is always recommended.

SupplierProduct NameCAS NumberPurityNotes
Chemsrc (R)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE1212129-47-9≥98.0%Offers various quantities for inquiry.[1]
Dayang Chem (Hangzhou) Co., Ltd. (R)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE1212129-47-9≥98.0%Provides quotes for various scales.
Fulcrum Scientific Ltd. (R)-2-AMINO-3-CYCLOPENTYL-PROPIONIC ACID METHYL ESTER--Listed as a supplier on ChemicalBook.[2]
ChemScene (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride206438-31-5≥97%Note: This is the cyclopropyl analog, but indicates ChemScene's capabilities in similar compounds.[3]
International Laboratory USA (R)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE1212129-47-9-Offers gram and milligram quantities.[4]
Sigma-Aldrich (R)-METHYL 2-AMINO-3-(TRITYLTHIO)PROPANOATE HCL62675-68-795%A related compound, indicating a portfolio of non-canonical amino acids.[5]

Note: The hydrochloride salt of (R)-Methyl 2-amino-3-cyclopentylpropanoate is also commercially available and may offer advantages in terms of stability and handling.

II. Quality Control and Analytical Methodologies

Ensuring the identity, purity, and enantiomeric integrity of (R)-Methyl 2-amino-3-cyclopentylpropanoate is a critical step before its use in any application. A thorough review of the supplier's Certificate of Analysis is the first line of defense, and in-house verification is highly recommended.

A. Certificate of Analysis: A Critical Examination

A comprehensive Certificate of Analysis should include the following information:

  • Compound Identification: Full chemical name, CAS number, molecular formula, and molecular weight.

  • Physical Properties: Appearance, melting point (for solids), and solubility.

  • Chemical Purity: Determined by a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram should be provided.

  • Identity Confirmation: Data from spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be consistent with the structure.

  • Enantiomeric Purity: The enantiomeric excess (e.e.) or the percentage of the desired (R)-enantiomer versus the (S)-enantiomer. This is typically determined by chiral HPLC.

  • Residual Solvents and Water Content: Important for accurate weighing and reaction stoichiometry.

Here is an example of what a typical Certificate of Analysis might include for a similar amino acid derivative:

Certificate of Analysis

TestSpecificationResult
Appearance White to off-white solidConforms
¹H NMR Spectrum Consistent with structureConforms
Mass Spectrum Consistent with structureConforms
Purity (HPLC) ≥99.0%99.71%[6]
Enantiomeric Purity (Chiral HPLC) ≥98.0% e.e.99.2% e.e.
B. Key Analytical Techniques for Quality Assessment

¹H and ¹³C NMR are indispensable tools for confirming the chemical structure of (R)-Methyl 2-amino-3-cyclopentylpropanoate. The ¹H NMR spectrum will show characteristic signals for the methyl ester protons, the alpha-proton, the beta-protons adjacent to the cyclopentyl ring, and the protons of the cyclopentyl ring itself.

Reverse-phase HPLC with UV detection is a standard method for determining the chemical purity of the compound. A single, sharp peak is indicative of a high-purity sample.

The determination of enantiomeric purity is of utmost importance. Chiral HPLC is the most common and reliable method for this purpose. The choice of the chiral stationary phase (CSP) is critical for achieving separation of the enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of amino acid derivatives.[7] The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol or ethanol.

Experimental Protocol: Chiral HPLC Analysis

A general protocol for the chiral HPLC separation of a non-canonical amino acid ester might involve the following steps:

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® IA, IB, or IC, is a good starting point.

  • Mobile Phase Preparation: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase. The ratio can be adjusted to optimize the separation.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • HPLC Analysis: Inject the sample onto the column and monitor the elution profile with a UV detector. The two enantiomers should appear as distinct peaks.

  • Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

III. Synthesis and Application in Drug Discovery

While this guide focuses on commercial sourcing, an understanding of the synthetic routes to (R)-Methyl 2-amino-3-cyclopentylpropanoate can be beneficial for researchers. Furthermore, knowledge of its applications can inspire new avenues of research.

A. Synthetic Approaches

The synthesis of non-canonical amino acids like (R)-Methyl 2-amino-3-cyclopentylpropanoate often involves asymmetric synthesis or the resolution of a racemic mixture. A common strategy involves the use of a chiral auxiliary or a chiral catalyst to introduce the desired stereochemistry. For instance, a possible synthetic route could start from cyclopentanecarboxaldehyde and employ a Strecker synthesis or a related method with a chiral amine or catalyst.

B. Role in Drug Discovery and Development

The incorporation of a cyclopentyl or cyclopropyl group into a drug candidate can have several beneficial effects, including:

  • Increased Potency: The rigid nature of the cycloalkyl group can lock the molecule into a bioactive conformation, leading to a better fit with the target receptor or enzyme.

  • Improved Metabolic Stability: The C-H bonds on a cycloalkyl ring are generally more resistant to metabolic oxidation compared to those in a linear alkyl chain.

  • Enhanced Lipophilicity: The cyclopentyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

IV. Handling and Storage

Proper handling and storage are crucial to maintain the integrity of (R)-Methyl 2-amino-3-cyclopentylpropanoate.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is often recommended.

  • Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

V. Conclusion

(R)-Methyl 2-amino-3-cyclopentylpropanoate is a valuable building block for medicinal chemists seeking to introduce unique structural features and optimize the properties of their drug candidates. A thorough evaluation of commercial suppliers, coupled with rigorous in-house quality control, is essential for ensuring the reliability and reproducibility of research findings. This guide provides a framework for researchers to confidently source and utilize this important chiral intermediate in their drug discovery endeavors.

Diagrams

Supplier Evaluation Workflow

Supplier_Evaluation A Identify Potential Suppliers B Request Quotations and Documentation A->B C Evaluate Certificate of Analysis B->C D Assess Purity and Enantiomeric Excess C->D Key QC Metrics E Consider Scalability and Lead Times D->E F In-house Quality Control Verification E->F For Promising Candidates G Select and Qualify Supplier F->G Successful Verification Quality_Control cluster_0 Supplier Documentation CoA Certificate of Analysis NMR NMR Spectroscopy (Structure Confirmation) CoA->NMR HPLC HPLC (Purity) CoA->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) CoA->Chiral_HPLC

Caption: Key analytical techniques for quality control verification.

References

Sources

Foundational

Synthesis of (R)-Methyl 2-amino-3-cyclopentylpropanoate: A Technical Guide

Executive Summary (R)-Methyl 2-amino-3-cyclopentylpropanoate (CAS: 2379557-35-2)[1], commonly referred to as D-cyclopentylalanine methyl ester, is a highly valued non-canonical amino acid derivative. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 2-amino-3-cyclopentylpropanoate (CAS: 2379557-35-2)[1], commonly referred to as D-cyclopentylalanine methyl ester, is a highly valued non-canonical amino acid derivative. As a Senior Application Scientist, I have structured this guide to provide actionable, field-proven methodologies for its synthesis. This whitepaper details the causality behind route selection, the mechanistic rationale for stereocontrol, and self-validating experimental protocols designed for high-fidelity scale-up in drug development settings.

Biological and Pharmaceutical Significance

The incorporation of bulky, hydrophobic non-canonical amino acids is a foundational strategy in modern drug design known as "hydrophobic tuning"[2]. The cyclopentyl moiety of this molecule provides unique steric bulk and lipophilicity, which is critical for:

  • Enzyme Engineering: Stabilizing hydrophobic cores and enhancing the total turnover number of metalloenzymes (e.g., laccases)[2].

  • Targeted Therapeutics: Serving as a critical chiral intermediate in the synthesis of 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives. These compounds are potent inhibitors of MTHFD2, a mitochondrial enzyme heavily upregulated in aggressive cancers, making them vital for oncology research[3].

Retrosynthetic Strategy

The synthesis converges on a two-stage approach: the stereoselective construction of the (R)-alpha-amino acid core (D-cyclopentylalanine), followed by a highly controlled methyl esterification.

Retrosynthesis Target (R)-Methyl 2-amino-3- cyclopentylpropanoate DCpa (R)-2-amino-3- cyclopentylpropanoic acid Target->DCpa Esterification (SOCl2, MeOH) KetoAcid 3-cyclopentyl-2- oxopropanoic acid DCpa->KetoAcid Biocatalysis (D-AADH) SchiffBase Glycine Schiff Base + Cyclopentylmethyl-Br DCpa->SchiffBase Asymmetric Alkylation (Chiral PTC)

Retrosynthetic pathways for (R)-Methyl 2-amino-3-cyclopentylpropanoate.

Upstream Synthesis: Accessing the (R)-Amino Acid Core

To establish the (R)-stereocenter, two distinct methodologies are viable. The choice depends on the availability of biocatalysts versus chemical infrastructure.

Method A: Asymmetric Phase-Transfer Catalysis (Chemical)

Mechanistic Rationale: This route utilizes a glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) and cyclopentylmethyl bromide. A chiral Cinchona alkaloid-derived phase-transfer catalyst (PTC) is employed. The bulky tert-butyl ester prevents unwanted dialkylation. The chiral PTC forms a rigid, highly structured ion pair with the enolate intermediate, sterically shielding the Re-face and forcing the electrophile to attack exclusively from the Si-face, yielding the (R)-enantiomer.

Step-by-Step Protocol:

  • Alkylation: Dissolve the Schiff base (1.0 eq) and chiral PTC (0.05 eq) in toluene. Cool the mixture to 0°C to maximize ion-pairing rigidity. Add 50% aqueous KOH (5.0 eq) dropwise, followed by cyclopentylmethyl bromide (1.2 eq). Stir for 12 hours.

  • Hydrolysis: Quench with 10% aqueous citric acid to hydrolyze the imine, releasing benzophenone. Extract the aqueous layer with dichloromethane.

  • Deprotection: Treat the resulting intermediate with Trifluoroacetic Acid (TFA) in dichloromethane (1:1 v/v) at room temperature for 4 hours to cleave the tert-butyl ester.

  • Validation Check: The enantiomeric excess (ee) must be validated via chiral HPLC (e.g., Chiralcel OD-H column) prior to esterification. An ee >95% confirms the structural integrity of the PTC's ion-pairing mechanism.

Method B: Biocatalytic Reductive Amination (Enzymatic)

Mechanistic Rationale: Wild-type dehydrogenases exhibit poor catalytic efficiency toward bulky hydrophobic substrates. Therefore, engineered D-amino acid dehydrogenases (D-AADH) or mutant diaminopimelate dehydrogenases (DAPDH) are utilized[4][5]. The enzyme strictly dictates the facial delivery of a hydride from NAD(P)H to the imine intermediate, guaranteeing >99% (R)-selectivity[5]. A formate dehydrogenase (FDH) recycling system is coupled to drive the equilibrium forward by evolving CO₂ gas.

Biocatalysis Keto 3-Cyclopentyl-2-oxopropanoic acid + NH3 DAADH Engineered D-AADH Keto->DAADH Product D-Cyclopentylalanine DAADH->Product NAD NAD+ DAADH->NAD NADH NADH + H+ NADH->DAADH FDH Formate Dehydrogenase NAD->FDH FDH->NADH CO2 CO2 FDH->CO2 Formate Formate Formate->FDH

Biocatalytic reductive amination cycle with continuous cofactor regeneration.

Step-by-Step Protocol:

  • Preparation: In a bioreactor, prepare a 200 mM ammonium formate buffer. Adjust to pH 8.0 using aqueous NH₄OH.

  • Reaction: Add 3-cyclopentyl-2-oxopropanoic acid (50 mM), NAD⁺ (1 mM), engineered D-AADH (2 U/mL), and FDH (5 U/mL). Incubate at 30°C.

  • Validation Check: The reaction is self-validating through continuous pH monitoring. Reductive amination consumes ammonia, lowering the pH. A plateau in the required base (NaOH) titration directly correlates with 100% substrate conversion.

  • Isolation: Purify D-cyclopentylalanine using a strongly acidic cation exchange resin (e.g., Dowex 50WX8), eluting with 2M ammonia.

Downstream Synthesis: Methyl Esterification

Mechanistic Rationale: The conversion of D-cyclopentylalanine to its methyl ester hydrochloride salt requires strictly anhydrous conditions. Adding Thionyl Chloride (SOCl₂) to anhydrous methanol at 0°C generates methyl chlorosulfite and anhydrous HCl in situ. When the amino acid is introduced, the amine is immediately protonated (preventing unwanted lactamization or dimerization), and the carboxylic acid undergoes rapid nucleophilic acyl substitution.

Step-by-Step Protocol:

  • Reagent Activation: Cool anhydrous methanol (10 mL/g of amino acid) to 0°C under an inert argon atmosphere. Add SOCl₂ (2.0 eq) dropwise over 30 minutes.

  • Substrate Addition: Add solid (R)-2-amino-3-cyclopentylpropanoic acid (1.0 eq) in portions to the activated methanolic solution.

  • Reflux: Gradually warm the mixture to room temperature, then reflux at 65°C for 4 hours.

  • Validation Check: Monitor via TLC (Silica gel, Butanol:Acetic Acid:Water 4:1:1, Ninhydrin stain). A self-validating endpoint is reached when the baseline spot (free acid) is completely consumed, appearing as a higher spot (methyl ester). The absence of a reversible hydrolysis plateau confirms the anhydrous integrity of the system.

  • Workup: Remove volatiles under reduced pressure. Triturate the resulting crude oil with cold diethyl ether to precipitate (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride as a white crystalline solid.

Quantitative Route Comparison

The following table summarizes the operational metrics of the two upstream pathways for synthesizing the chiral core prior to esterification.

MetricMethod A: Asymmetric PTCMethod B: Biocatalytic
Overall Yield 65 - 75%85 - 95%
Enantiomeric Excess (ee) 92 - 96%>99%
Scalability Moderate (Requires cryogenic cooling)High (Aqueous, ambient temp)
Environmental Impact High (Organic solvents, complex waste)Low (Aqueous buffer, biodegradable)
Primary Limitation Catalyst cost and downstream separationAccess to engineered mutant enzymes

Analytical Characterization

To ensure the final compound meets the stringent purity requirements for pharmaceutical synthesis[1], the following analytical signatures must be verified:

  • LC-MS: Confirm the mass of the free base ( = 172.1 m/z) corresponding to the linear formula C₉H₁₇NO₂.

  • ¹H NMR (400 MHz, CDCl₃): Ensure the presence of the distinct methyl ester singlet at ~3.75 ppm, the alpha-proton multiplet at ~4.0 ppm, and the broad integration of the 9 cyclopentyl/methylene protons between 1.10–1.90 ppm.

  • Chiral Purity: >98% ee confirmed via polarimetry (specific rotation) or chiral HPLC against a racemic standard.

References

  • [4] WO2006015885A1 - Amino acid dehydrogenase-derived biocatalysts. Google Patents. 4

  • [5] Creation of a thermostable NADP⁺-dependent D-amino acid dehydrogenase from Ureibacillus thermosphaericus strain A1 meso-diaminopimelate dehydrogenase by site-directed mutagenesis. ResearchGate. 5

  • [3] US11504368B2 - 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy. Google Patents. 3

  • [2] Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme. ResearchGate. 2

  • [1] Methyl 2-amino-3-cyclopentylpropanoate hydrochloride | 2379557-35-2. Sigma-Aldrich. 1

Sources

Exploratory

Role of cyclopentane derivatives in drug discovery

Title: Vectorizing Chemical Space: The Strategic Role of Cyclopentane Derivatives in Modern Drug Discovery Introduction As a Senior Application Scientist navigating the complexities of small-molecule drug discovery, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Vectorizing Chemical Space: The Strategic Role of Cyclopentane Derivatives in Modern Drug Discovery

Introduction As a Senior Application Scientist navigating the complexities of small-molecule drug discovery, I frequently encounter lead compounds that exhibit potent in vitro activity but fail in preclinical models due to poor pharmacokinetic (PK) profiles or metabolic instability. To overcome these translational hurdles, we must look beyond planar aromatics and flexible acyclic chains. The cyclopentane ring—a five-membered carbocycle—has emerged as a privileged scaffold. By adopting a puckered "envelope" or "half-chair" conformation to minimize torsional strain, cyclopentane provides a rigid, three-dimensional framework that precisely vectorizes functional groups into target binding pockets.

This whitepaper provides an in-depth technical analysis of cyclopentane derivatives, exploring their structural rationale, synthetic methodologies, and biological validation protocols.

Structural Rationale: Why Cyclopentane?

1.1. Conformational Rigidity and Pocket Occupation Unlike highly flexible acyclic alkanes or the ubiquitous six-membered cyclohexanes, cyclopentanes possess a unique degree of conformational restriction. The ring puckers to relieve eclipsing interactions (torsional strain), typically adopting an "envelope" conformation. This specific geometry allows substituents to be projected at defined angles, making cyclopentane an ideal core scaffold or peripheral appendage to occupy hydrophobic pockets within enzymes or G-protein coupled receptors (GPCRs)[1].

1.2. The Bioisosteric Advantage: Carbanucleosides One of the most profound applications of the cyclopentane scaffold is its use as a bioisostere for the furanose ring in nucleoside analogs. Traditional nucleosides are susceptible to hydrolytic cleavage by ubiquitous phosphorylases, leading to rapid degradation. By replacing the oxygen atom of the furanose ring with a methylene group (forming a cyclopentane ring), we generate carbanucleosides. This single atomic substitution renders the molecule completely resistant to enzymatic cleavage while maintaining the spatial arrangement required for polymerase inhibition. This principle was instrumental in the development of antiviral drugs like Entecavir and Abacavir, which exhibit remarkably improved bioavailability compared to their furanose counterparts[1].

Clinical Validation: FDA-Approved Cyclopentane Therapeutics

The clinical success of cyclopentane derivatives spans multiple therapeutic areas, from infectious diseases to oncology. Table 1 summarizes key FDA-approved drugs where the cyclopentane motif is critical to the mechanism of action.

Table 1: Representative FDA-Approved Drugs Featuring a Cyclopentane Scaffold

Drug NameTherapeutic AreaTargetStructural Role of Cyclopentane
Peramivir InfluenzaViral NeuraminidaseCore scaffold; precisely orients carboxylate, guanidino, and lipophilic groups into four distinct binding pockets[2].
Entecavir Hepatitis BHBV DNA PolymeraseCore scaffold (Carbanucleoside); prevents hydrolytic cleavage, enhancing oral bioavailability[1].
Palbociclib Breast CancerCDK4/6Appendage; occupies a specific hydrophobic pocket in the kinase domain to enhance binding affinity[1].
Glecaprevir Hepatitis CHCV NS3/4A ProteaseDi-substituted core motif; provides necessary steric bulk and conformational rigidity for protease inhibition.
Deuruxolitinib Alopecia AreataJAK1/JAK2Deuterated cyclopentane appendage; significantly improves PK properties and metabolic stability[3].

Synthetic Methodologies: Accessing Complex Cyclopentanes

The sterically congested and highly functionalized cyclopentane scaffold is notoriously challenging to synthesize with high stereocontrol[4]. Direct synthesis of saturated, non-oxidized cyclopentanes has historically lacked reliable handles for ring closure.

To bypass these limitations, modern drug discovery relies on advanced catalytic methods. Below is a detailed protocol for the synthesis of bridged cyclopentanes via an intramolecular rhodium-catalyzed decarbonylative cycloaddition—a cutting-edge approach that utilizes cyclobutanones as cyclopropane surrogates[5].

Protocol 1: Rhodium-Catalyzed Decarbonylative Cycloaddition

  • Objective: To synthesize a saturated, bridged cyclopentane derivative from an unactivated cyclobutanone-tethered olefin.

  • Causality & Rationale: Traditional (3+2) cycloadditions fail with unactivated cyclopropanes. By using a cyclobutanone precursor, the Rh-catalyst can insert into the strained C-C bond, extrude carbon monoxide (decarbonylation), and trap the resulting intermediate with the tethered olefin in a formal (4+2-1) transformation, granting access to complex 3D architectures[5].

Step-by-Step Methodology:

  • Preparation of the Pre-catalyst Complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the pre-catalyst [Rh(coe)2Cl]2 (5 mol%) and the bulky phosphine ligand XPhos (10 mol%). Rationale: The bulky XPhos ligand prevents catalyst deactivation and promotes the challenging C-C bond activation step.

  • Substrate Addition: Dissolve the cyclobutanone-tethered olefin substrate (1.0 equiv, 0.2 mmol) in anhydrous, degassed 1,4-dioxane (2.0 mL). Transfer this solution to the Schlenk tube.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and heat the reaction mixture to 160 °C in a pre-heated oil bath for 24 hours. Rationale: High thermal energy is strictly required to drive the extrusion of CO gas, which acts as the thermodynamic sink of this reaction.

  • Reaction Monitoring: Monitor the consumption of the starting material via LC-MS. The evolution of CO gas serves as a self-validating indicator of reaction progress.

  • Workup and Purification: Cool the reaction to room temperature, filter through a short pad of silica gel (eluting with ethyl acetate) to remove the Rh-catalyst, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography to isolate the pure bridged cyclopentane.

Caption: Cyclopentane-based drug discovery workflow from target identification to lead optimization.

Biological Validation: Evaluating Target Engagement

Once a cyclopentane library is synthesized, robust biological screening is imperative. For cyclopentane-based neuraminidase inhibitors (like Peramivir analogs), we utilize a fluorescence-based enzymatic cleavage assay. This protocol is designed as a self-validating system: the readout is directly proportional to enzyme activity, and the inclusion of known inhibitors ensures assay integrity.

Protocol 2: In Vitro Neuraminidase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of novel cyclopentane derivatives against viral neuraminidase.

  • Causality & Rationale: Neuraminidase cleaves terminal sialic acid residues to release newly formed virions. By using the fluorogenic substrate MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid), cleavage yields a highly fluorescent product. A decrease in fluorescence directly correlates with the binding affinity of the cyclopentane inhibitor occupying the enzyme's active site[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (32.5 mM MES, 4 mM CaCl2, pH 6.5). Rationale: Calcium ions are essential cofactors for neuraminidase stability and optimal catalytic function.

  • Enzyme and Compound Incubation: In a black 96-well microtiter plate, add 10 µL of the viral neuraminidase enzyme (standardized to yield a linear fluorescence increase over 60 minutes) to 10 µL of the cyclopentane test compound (serially diluted in assay buffer). Incubate at 37 °C for 30 minutes. Rationale: Pre-incubation allows the cyclopentane scaffold to achieve equilibrium binding within the hydrophobic pockets before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 30 µL of 100 µM MUNANA substrate to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm). Record fluorescence every 60 seconds for 1 hour at 37 °C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curves. Plot the fractional activity (V_inhibitor / V_control) against the log of the compound concentration to derive the IC50 using non-linear regression.

Mechanism V Viral Neuraminidase S Host Sialic Acid V->S Cleaves R Viral Release (Infection Spreads) S->R Enables P Cyclopentane Inhibitor (e.g., Peramivir) P->V Competitive Binding (Hydrophobic Pocket) P->R Prevents B Viral Aggregation (Infection Halted) P->B Induces

Caption: Mechanism of action for cyclopentane-based neuraminidase inhibitors preventing viral release.

Conclusion

The cyclopentane ring is far more than a simple structural linker; it is a highly tunable, conformationally privileged scaffold that dictates the success of modern therapeutics. Whether serving as a metabolically stable bioisostere for carbanucleosides or as a rigid vector to probe deep hydrophobic pockets, its utility is unmatched. By combining advanced stereoselective synthetic methodologies—such as Rh-catalyzed decarbonylative cycloadditions—with rigorous, self-validating biological assays, medicinal chemists can continue to unlock the vast potential of cyclopentane derivatives in drug discovery.

References

  • Heasley, Brian. "Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis." Current Organic Chemistry, May 2014, [Link]

  • Babu, Y. S., et al. "Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity." Journal of Medicinal Chemistry, Oct 2001,[Link]

  • Xia, Y., et al. "Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins." NIH Public Access, [Link]

  • RHHZ. "A comprehensive review of small molecule drugs approved by the FDA in 2024." RHHZ, Mar 2025, [Link]

Sources

Foundational

Structural and Synthetic Paradigms of methyl (2R)-2-amino-3-cyclopentylpropanoate in Peptide Drug Discovery

Executive Summary As peptide therapeutics evolve to overcome inherent pharmacokinetic limitations, the incorporation of non-natural amino acids has become a cornerstone of rational drug design. Among these, the D-amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As peptide therapeutics evolve to overcome inherent pharmacokinetic limitations, the incorporation of non-natural amino acids has become a cornerstone of rational drug design. Among these, the D-amino acid derivative methyl (2R)-2-amino-3-cyclopentylpropanoate (commonly referred to as (R)-Methyl 2-amino-3-cyclopentylpropanoate or β-cyclopentyl-D-alanine methyl ester) stands out as a highly valuable building block. This technical guide provides an in-depth analysis of its IUPAC nomenclature, structural rationale, synthetic methodology, and integration into modern drug discovery pipelines.

Nomenclature and Structural Elucidation

The precise IUPAC name for this compound is methyl (2R)-2-amino-3-cyclopentylpropanoate . Deconstructing this nomenclature reveals its core structural features:

  • methyl ...propanoate : Indicates a three-carbon propionic acid backbone where the carboxylic acid is protected as a methyl ester. This esterification is crucial for masking the anionic charge during specific synthetic steps or for enhancing cellular permeability in prodrug strategies.

  • 2-amino : Denotes the primary amine at the alpha-carbon, essential for peptide bond formation.

  • 3-cyclopentyl : A cyclopentane ring attached to the beta-carbon. The cyclopentane framework is increasingly recognized as a privileged scaffold in biomedical research, offering a unique spatial geometry that differs from ubiquitous cyclohexanes[1]. Modern synthetic methods have enabled the stereocontrolled construction of these highly substituted cyclopentane core structures, making them accessible for active pharmaceutical ingredients (APIs)[2].

  • (2R) : Specifies the absolute stereochemistry at the alpha-carbon. In the context of amino acids, the (R)-configuration corresponds to the non-natural D-enantiomer.

Quantitative Data: Physicochemical Properties

To ensure rigorous quality control during procurement and synthesis, the fundamental physicochemical properties are summarized below.

PropertyValue
IUPAC Name methyl (2R)-2-amino-3-cyclopentylpropanoate
Common Name (R)-Methyl 2-amino-3-cyclopentylpropanoate
Free Base CAS Registry 1212129-47-9[3]
Hydrochloride Salt CAS 2514709-11-4
Molecular Formula C9H17NO2 (Free Base) / C9H18ClNO2 (HCl Salt)
Molecular Weight 171.24 g/mol (Free Base) / 207.70 g/mol (HCl Salt)
Stereochemistry (R)-configuration (D-amino acid derivative)

Strategic Role in Drug Discovery

The strategic incorporation of methyl (2R)-2-amino-3-cyclopentylpropanoate into therapeutic candidates is driven by two primary mechanistic advantages:

  • Proteolytic Resistance : Natural proteases are highly stereospecific, having evolved to cleave peptide bonds adjacent to L-amino acids. The introduction of a D-amino acid ((2R)-configuration) creates a steric and electronic mismatch in the protease active site, effectively halting enzymatic degradation and improving the efficacy of peptide therapeutics[4].

  • Enhanced Target Affinity : The cyclopentyl side chain provides a distinct balance of lipophilicity and steric bulk. It is highly effective at occupying hydrophobic pockets in target proteins. For instance, cyclopentane derivatives have been successfully deployed in the discovery of potent and selective inhibitors of voltage-gated sodium channels (e.g., NaV1.7) for pain management, addressing metabolic instability and improving pharmacokinetics[5].

Synthetic Methodologies & Protocols

As a Senior Application Scientist, I emphasize that the synthesis of non-natural amino acid derivatives must prioritize enantiomeric retention and high yield. The following protocol details the esterification of (R)-2-amino-3-cyclopentylpropanoic acid to form its methyl ester hydrochloride salt.

Causality in Experimental Design : Thionyl chloride (SOCl2) is selected over standard acid catalysts (like H2SO4) because its reaction with methanol generates anhydrous HCl in situ. This anhydrous environment drives the Fischer esterification forward without the hydrolytic reversibility introduced by aqueous acids. Furthermore, the generated HCl immediately protonates the alpha-amine, preventing it from acting as a competing nucleophile and yielding the stable hydrochloride salt.

Step-by-Step Protocol: Synthesis of methyl (2R)-2-amino-3-cyclopentylpropanoate hydrochloride
  • System Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere to exclude ambient moisture.

  • Solvent Activation : Add 50 mL of anhydrous methanol. Cool the system to 0°C using an ice-water bath. Dropwise add 1.5 equivalents of thionyl chloride (SOCl2) over 15 minutes.

    • Expert Insight: Slow addition controls the highly exothermic release of HCl gas and prevents solvent vaporization.

  • Substrate Introduction : Add 1.0 equivalent of (R)-2-amino-3-cyclopentylpropanoic acid (starting material) in small portions to the activated methanolic solution.

  • Reaction Propagation : Remove the ice bath, allow the mixture to reach ambient temperature, and subsequently heat to reflux (65°C) for 4-6 hours. Monitor progression via LC-MS until the starting material is completely consumed.

  • Workup and Isolation : Cool to room temperature. Concentrate the mixture under reduced pressure to volatilize excess methanol, unreacted SOCl2, and gaseous byproducts (SO2, HCl).

  • Self-Validating Purification : Triturate the resulting crude oil/solid with cold anhydrous diethyl ether.

    • System Validation: The highly polar hydrochloride salt will precipitate quantitatively, while non-polar organic impurities remain solvated. Filter the white crystalline solid and dry under high vacuum to obtain the pure product.

Analytical Characterization & Quality Control

Rigorous analytical validation is required before integrating this building block into Solid Phase Peptide Synthesis (SPPS) or medicinal chemistry workflows.

Analytical MethodParameterExpected Observation
1H NMR (400 MHz, CDCl3) α-CH (m, 1H)~3.5 - 4.0 ppm
O-CH3 (s, 3H)~3.7 ppm
Cyclopentyl & Aliphatic CH2~1.1 - 2.0 ppm
LC-MS (ESI+) [M+H]+m/z 172.1
Chiral HPLC Enantiomeric Excess (ee)> 99% (Baseline separation from (S)-enantiomer)

Mechanistic Integration & Visualization

Once synthesized, the methyl ester must often be saponified or directly utilized in specific coupling strategies. The workflow below illustrates the progression from raw starting material to a protease-resistant peptide therapeutic, highlighting the logical relationship between chemical activation, protection, and peptide integration.

SynthesisWorkflow SM (R)-2-amino-3-cyclopentylpropanoic acid Reagent SOCl2, MeOH (0°C to Reflux) SM->Reagent Esterification Intermediate methyl (2R)-2-amino-3-cyclopentylpropanoate Reagent->Intermediate Yield > 95% Protection Fmoc-OSu / DIPEA Intermediate->Protection Protection ProtectedAA Fmoc-(R)-Cyclopentylalanine-OMe Protection->ProtectedAA Isolation SPPS Solid Phase Peptide Synthesis (SPPS) ProtectedAA->SPPS Coupling Drug Protease-Resistant Therapeutic SPPS->Drug Cleavage

Synthesis workflow of methyl (2R)-2-amino-3-cyclopentylpropanoate and SPPS integration.

Sources

Protocols & Analytical Methods

Method

Application Note: Peptide Synthesis Using (R)-Methyl 2-amino-3-cyclopentylpropanoate

Executive Summary The integration of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. (R)-Methyl 2-amino-3-cyclopentylpropanoate (also known as D-cyclopentylalanine me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. (R)-Methyl 2-amino-3-cyclopentylpropanoate (also known as D-cyclopentylalanine methyl ester, or H-D-Cpa-OMe) is a highly specialized chiral building block[1]. Characterized by its D-stereocenter and lipophilic cyclopentyl side chain, this derivative is strategically employed to enhance proteolytic stability, increase membrane permeability, and optimize van der Waals interactions within deep hydrophobic protein pockets[2].

As a Senior Application Scientist, I have designed this guide to provide researchers with field-proven, self-validating protocols for utilizing H-D-Cpa-OMe in both Solution-Phase Peptide Synthesis (LPPS) and as a precursor for Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale & Physicochemical Profiling

Successful peptide engineering requires a deep understanding of the causality behind building block selection. The structural features of H-D-Cpa-OMe dictate its synthetic utility:

  • D-Stereochemistry (R-configuration): Endogenous proteases are highly stereoselective for L-amino acids. Incorporating the D-isoform effectively shields the peptide backbone from enzymatic degradation, dramatically increasing plasma half-life.

  • Cyclopentyl Side Chain: Unlike the open-chain isopropyl group of leucine, the rigid cyclopentyl ring restricts conformational entropy. This pre-organization reduces the entropic penalty upon target binding and maximizes hydrophobic packing in protein-protein interaction (PPI) interfaces.

  • Methyl Ester C-Terminus: The methyl ester acts as an orthogonal protecting group, rendering the C-terminus inert during N-terminal coupling in LPPS. It must be saponified if the residue is to be extended at the C-terminus or prepared for standard SPPS.

Table 1: Physicochemical Properties & Synthetic Rationale
PropertySpecificationSynthetic Rationale / Impact
Chemical Name (R)-Methyl 2-amino-3-cyclopentylpropanoateC-terminal protected amino acid
CAS Number 1212129-47-9 (Base) / 2514709-11-4 (HCl)Procurement identifier[1]
Molecular Weight 171.24 g/mol (Base) / 207.70 g/mol (HCl)Required for precise stoichiometric calculations
Mass Spec [M+H]+ m/z 172.1Essential for LC-MS reaction monitoring
Steric Profile High bulk adjacent to α -carbonNecessitates high-efficiency coupling reagents (e.g., HATU)

Workflow Visualization

The following diagram illustrates the two primary synthetic pathways for H-D-Cpa-OMe, depending on your peptide assembly strategy.

PeptideSynthesisWorkflow Start (R)-Methyl 2-amino-3-cyclopentylpropanoate (H-D-Cpa-OMe) LPPS_Branch Pathway A: Solution-Phase Synthesis (C-Terminal Building Block) Start->LPPS_Branch SPPS_Branch Pathway B: Solid-Phase Synthesis (Pre-SPPS Conversion) Start->SPPS_Branch LPPS_Step1 Coupling Reaction Reagents: Fmoc-AA-OH, HATU, DIPEA, DMF Goal: Amide Bond Formation LPPS_Branch->LPPS_Step1 SPPS_Step1 Saponification Reagents: LiOH, THF/H2O (Milder than NaOH) Goal: Ester Hydrolysis SPPS_Branch->SPPS_Step1 LPPS_Step2 Dipeptide Intermediate (Fmoc-AA-D-Cpa-OMe) LPPS_Step1->LPPS_Step2 SPPS_Step2 Free Amino Acid (H-D-Cpa-OH) SPPS_Step1->SPPS_Step2 SPPS_Step3 N-Terminal Protection Reagents: Fmoc-OSu, Na2CO3, Dioxane/H2O Goal: Fmoc-Protection SPPS_Step2->SPPS_Step3 SPPS_Step4 SPPS Building Block (Fmoc-D-Cpa-OH) SPPS_Step3->SPPS_Step4

Workflow for utilizing H-D-Cpa-OMe in Solution-Phase and Solid-Phase Peptide Synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Solution-Phase Coupling (LPPS Pathway)

This protocol describes the coupling of H-D-Cpa-OMe·HCl to an N-protected amino acid (Fmoc-AA-OH).

  • Causality of Reagents: We utilize HATU over standard EDC/HOBt. The cyclopentyl ring creates significant steric hindrance near the nucleophilic amine. HATU generates a highly reactive 7-aza-OBt ester that accelerates coupling, outcompeting base-catalyzed epimerization of the Fmoc-AA-OH. Furthermore, 3.0 equivalents of DIPEA are used: 1.0 eq to neutralize the HCl salt of D-Cpa-OMe, and 2.0 eq to drive the HATU activation.

Step-by-Step Methodology:

  • Activation: Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 eq) and stir at 0°C for 5 minutes to form the active ester.

  • Nucleophilic Addition: In a separate vial, dissolve H-D-Cpa-OMe·HCl (1.1 eq) in DMF and add DIPEA (1.0 eq) to liberate the free base. Add this dropwise to the activated Fmoc-AA-OH solution.

  • Reaction & Self-Validation: Stir at room temperature for 2 hours.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the H-D-Cpa-OMe peak (m/z 172.1) is consumed and the target dipeptide mass appears.

  • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid (to remove unreacted amine), saturated NaHCO 3​ (to remove unreacted acid), and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: Conversion to Fmoc-D-Cpa-OH (SPPS Pathway)

To use this building block in standard SPPS, the methyl ester must be saponified and the amine Fmoc-protected.

  • Causality of Reagents: Saponification is performed with LiOH rather than NaOH. The lithium cation coordinates strongly with the forming carboxylate, providing a milder microenvironment that prevents base-catalyzed racemization of the sensitive α -chiral center. For protection, Fmoc-OSu is chosen over Fmoc-Cl; the latter is overly reactive and prone to generating Fmoc-dipeptide byproducts via mixed anhydride formation.

Step-by-Step Methodology:

  • Saponification: Dissolve H-D-Cpa-OMe·HCl (1.0 eq) in a 1:1 mixture of THF/H 2​ O. Cool to 0°C. Add LiOH·H 2​ O (2.5 eq) portion-wise.

  • Hydrolysis Validation: Stir for 4 hours at room temperature.

    • Validation Check: Monitor via LC-MS. Look for the mass shift from the methyl ester (m/z 172.1) to the free acid H-D-Cpa-OH (m/z 158.1).

  • Fmoc Protection: Once saponification is complete, adjust the pH to ~9.0 using 10% Na 2​ CO 3​ . Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise.

    • Validation Check: Monitor the pH continuously. A drop in pH indicates the consumption of base during the release of N-hydroxysuccinimide. Add Na 2​ CO 3​ as needed to maintain pH 9.0, ensuring the amine remains nucleophilic.

  • Isolation: Stir overnight. Evaporate the organic solvents. Acidify the aqueous layer to pH 2.0 with 1M HCl (precipitating the Fmoc-D-Cpa-OH). Extract with EtOAc, dry, and purify via recrystallization.

Application Case Studies in Drug Discovery

The strategic inclusion of D-cyclopentylalanine has driven breakthroughs in targeting "undruggable" protein-protein interactions (PPIs):

  • APC-Asef Inhibitors in Colorectal Cancer: The interaction between Adenomatous Polyposis Coli (APC) and Asef promotes cancer cell migration. Researchers optimized the peptidomimetic inhibitor MAI-150 by substituting a key residue with cyclopentylalanine, yielding MAI-203 [3]. The cyclopentyl ring perfectly adapted to a hydrophobic subsite formed by Arg463 and Phe510 on APC, improving the binding affinity ( Ki​ ) by over 9-fold (from 0.12 μ M to 0.015 μ M)[3].

  • KRAS G12D Macrocyclic Inhibitors: KRAS mutations drive aggressive pancreatic and lung cancers. The discovery of KRpep-2d , a macrocyclic peptide, demonstrated sub-nanomolar inhibition of GDP-GTP exchange ( IC50​ = 1.6 nM)[4][]. The optimization of such macrocycles heavily relies on non-natural D-amino acids and cycloalkane side chains to impart the proteolytic stability and structural rigidity necessary for in vivo efficacy and cell permeability[6].

References

  • Peptide Modifications & Non-Natural Amino Acids. GenScript. Available at:[Link]

  • Yang X., Zhong J., Zhang Q., et al. Advances and Insights of APC-Asef Inhibitors for Metastatic Colorectal Cancer Therapy. Frontiers in Molecular Biosciences, 2021. Available at:[Link]

  • Sakamoto K., et al. K-Ras(G12D)-selective inhibitory peptides generated by random peptide T7 phage display technology. Biochemical and Biophysical Research Communications, 2017. Available at:[Link]

Sources

Application

Application Notes and Protocols: Coupling Reactions of (R)-Methyl 2-amino-3-cyclopentylpropanoate

Introduction (R)-Methyl 2-amino-3-cyclopentylpropanoate, a non-proteinogenic amino acid ester, is a valuable chiral building block in medicinal chemistry and drug development. Its unique cyclopentyl moiety offers a desir...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-Methyl 2-amino-3-cyclopentylpropanoate, a non-proteinogenic amino acid ester, is a valuable chiral building block in medicinal chemistry and drug development. Its unique cyclopentyl moiety offers a desirable lipophilic character and conformational rigidity, making it a key component in the synthesis of novel therapeutic agents, including enzyme inhibitors and peptide mimetics. The primary amino group and the methyl ester functionality provide two reactive handles for a variety of coupling reactions, enabling its incorporation into larger, more complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the most common and effective coupling reactions involving (R)-Methyl 2-amino-3-cyclopentylpropanoate. We will delve into the intricacies of amide bond formation and N-alkylation reactions, offering insights into reagent selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.

PART 1: Amide Bond Formation: Peptide Coupling Strategies

The formation of an amide bond by coupling the primary amine of (R)-Methyl 2-amino-3-cyclopentylpropanoate with a carboxylic acid is one of the most fundamental and widely utilized transformations.[1] The choice of coupling reagent is paramount for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral center.[2]

Rationale for Reagent Selection

The cyclopentyl group adjacent to the amine introduces moderate steric hindrance, which can influence the rate and efficiency of the coupling reaction. Therefore, the selection of an appropriate coupling reagent is crucial for success.[3]

  • Carbodiimides (e.g., DCC, DIC): While being classical coupling reagents, carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) can be effective.[1][4] However, they often require the use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve reaction rates.[4] A significant drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that can be difficult to remove. DIC offers the advantage of forming a more soluble urea byproduct.[4]

  • Onium Salts (Phosphonium and Aminium/Uronium): For sterically hindered couplings, in-situ activating reagents like phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are generally more potent and reliable.[3] These reagents form highly reactive esters that can overcome steric barriers more effectively.[3]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly noteworthy for its high efficiency in difficult couplings due to the formation of a highly reactive OAt ester.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a safer alternative to the carcinogenic BOP reagent and is highly efficient.[4]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) , an Oxyma-based reagent, has emerged as a highly effective coupling agent, often outperforming HOBt-based reagents.

Protocol 1: General Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a generic carboxylic acid to (R)-Methyl 2-amino-3-cyclopentylpropanoate using HATU.

Materials:

  • (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (1.2 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveKey AdvantagesPotential Drawbacks
DCC HOBtCost-effectiveDCU byproduct can be insoluble and difficult to remove.
DIC HOBt/OxymaSoluble urea byproductLess reactive than onium salts for hindered couplings.
HBTU NoneHigh coupling efficiency, widely used.Can cause guanidinylation of the amine if used in excess.[4]
HATU NoneVery high reactivity, excellent for hindered amino acids.[3]Higher cost compared to carbodiimides.
PyBOP NoneHigh efficiency, no carcinogenic byproducts like BOP.[4]Can be less effective than HATU for extremely difficult couplings.
COMU NoneHigh reactivity, based on the safer Oxyma leaving group.Relatively newer reagent, may be less readily available.
Experimental Workflow: Amide Bond Formation

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Pre-activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Pre-activation Base_Activation Base (e.g., DIPEA) Base_Activation->Activated_Ester Pre-activation Amide_Product Coupled Product Activated_Ester->Amide_Product Nucleophilic Attack Amino_Ester_HCl (R)-Methyl 2-amino-3- cyclopentylpropanoate Hydrochloride Free_Amine Free Amine Amino_Ester_HCl->Free_Amine Neutralization Base_Neutralization Base (e.g., DIPEA) Free_Amine->Amide_Product Nucleophilic Attack Workup Aqueous Workup Amide_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Amide Purification->Final_Product

Caption: Workflow for amide bond formation.

PART 2: N-Alkylation Reactions

N-alkylation of the primary amine of (R)-Methyl 2-amino-3-cyclopentylpropanoate provides access to a diverse range of secondary and tertiary amines, which are prevalent motifs in pharmaceuticals.[5] Reductive amination is a powerful and widely used method for this transformation, offering a controlled and efficient route to N-alkylated products.[6][7]

The Principle of Reductive Amination

Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine.[6] This two-step, one-pot process is highly versatile and generally avoids the over-alkylation issues that can plague direct alkylation with alkyl halides.[7]

Choice of Reducing Agent

The choice of reducing agent is critical for the success of a reductive amination reaction. The reducing agent should be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic and highly effective reagent for reductive amination.[7] It is particularly useful because it is selective for the reduction of the protonated imine over the starting aldehyde or ketone at slightly acidic pH. However, its toxicity due to the potential release of cyanide gas is a significant concern.

  • Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃): A milder and less toxic alternative to sodium cyanoborohydride.[7] It has become the reagent of choice for many reductive amination protocols due to its high efficiency, broad substrate scope, and operational simplicity. It does not require acidic conditions for the reduction step.

  • Sodium Borohydride (NaBH₄): Can be used, but it is less selective and can reduce the starting carbonyl compound.[7] Its use often requires careful control of pH and reaction conditions.

Protocol 2: Reductive Amination with an Aldehyde using STAB

This protocol outlines a general procedure for the N-alkylation of (R)-Methyl 2-amino-3-cyclopentylpropanoate with an aldehyde via reductive amination.

Materials:

  • (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (1.0 eq) in anhydrous DCM, add TEA (1.1 eq) and stir for 10-15 minutes at room temperature to generate the free amine in situ.

  • Add the aldehyde (1.0-1.2 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be exothermic.

  • Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Logical Relationship: Reductive Amination Mechanism

Reductive_Amination Amine (R)-Methyl 2-amino-3- cyclopentylpropanoate Imine Imine Intermediate Amine->Imine + Aldehyde - H₂O Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Alkylated_Amine N-Alkylated Product Imine->Alkylated_Amine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Alkylated_Amine

Caption: Mechanism of reductive amination.

Conclusion

The coupling reactions of (R)-Methyl 2-amino-3-cyclopentylpropanoate are fundamental transformations for the synthesis of novel molecules with potential therapeutic applications. The choice of reaction conditions, particularly the coupling or reducing agent, is critical for achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully incorporate this valuable building block into their synthetic targets. Careful optimization of the reaction parameters for each specific substrate combination is always recommended to achieve the best results.

References

  • Veranova. (2025, October 21). A Glimpse into the Development of Peptide Coupling Reagents. [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]

  • Wiley Online Library. (2021, May 25). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • National Center for Biotechnology Information. (2021, May 25). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents. (2012).
  • PubMed. (2014, November 21). Synthesis of cyclopentenes, pyrroles, and thiophenes via a sequence of propargyl-allenyl isomerizations, michael additions, and intramolecular Wittig reactions. [Link]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • Chemsrc. (2025, September 13). (R)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE. [Link]

  • National Center for Biotechnology Information. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • ResearchGate. (2025, June 16). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]

  • CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

  • Organic Chemistry Portal. Cyclopentane synthesis. [Link]

  • ResearchGate. " Instant Methylide" Modification of the Corey-Chaykovsky Cyclopropanation Reaction. [Link]

  • PubMed. (1980, May). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. [Link]

  • TSI Journals. SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES. [Link]

  • Pearson+. (2024, July 31). Predict the products of the following reactions.(a) cyclopentyl m... [Link]

  • Hampton Research. Reductive Alkylation Kit. [Link]

  • MDPI. (2023, September 27). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. [Link]

  • The Gaunt Group. Synthetic Methodology. [Link]

  • SciELO. (2022). Understanding the Reactivity of C-Cyclopropyl-N-Methylnitrone Participating in [3+2] Cycloaddition Reactions Towards Styrene with a Molecular Electron Density Theory Perspective. [Link]

Sources

Method

Solid-phase peptide synthesis with (R)-Methyl 2-amino-3-cyclopentylpropanoate

An Application Note and Protocol Guide for the utilization of (R)-Methyl 2-amino-3-cyclopentylpropanoate in peptide synthesis. Executive Summary & Chemical Rationale In modern peptide drug discovery, the incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the utilization of (R)-Methyl 2-amino-3-cyclopentylpropanoate in peptide synthesis.

Executive Summary & Chemical Rationale

In modern peptide drug discovery, the incorporation of unnatural, sterically hindered amino acids is a primary strategy to overcome the poor pharmacokinetic profiles of native peptides. D-Cyclopentylalanine (D-Cpa) is a critical building block for next-generation peptide therapeutics, prized for its ability to increase lipophilicity, enhance receptor binding affinity, and restrict peptide backbone conformation to prevent proteolytic degradation[1].

When sourced specifically as (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS 1191996-99-2)[2], the C-terminal carboxylic acid is masked as a methyl ester. Because standard Solid-Phase Peptide Synthesis (SPPS) requires an N-alpha protected monomer with a free C-terminus, this specific derivative cannot be directly subjected to standard on-resin chain elongation.

To maintain scientific integrity and maximize the utility of this reagent, researchers must deploy one of two strategic workflows:

  • Strategy A (Monomer Conversion): Saponification of the methyl ester followed by Fmoc-protection to generate the SPPS-active monomer, Fmoc-D-Cpa-OH[3].

  • Strategy B (C-Terminal Capping): Direct utilization of the methyl ester as a C-terminal nucleophile in a solution-phase fragment condensation.

Workflow Visualization

G Start (R)-Methyl 2-amino-3-cyclopentylpropanoate (H-D-Cpa-OMe) PathA Strategy A: Monomer Conversion Start->PathA PathB Strategy B: C-Terminal Capping Start->PathB Sap 1. Saponification (LiOH) Yields: H-D-Cpa-OH PathA->Sap Cleave 1. SPPS on 2-CTC Resin & Mild Cleavage PathB->Cleave Fmoc 2. Fmoc Protection (Fmoc-OSu) Yields: Fmoc-D-Cpa-OH Sap->Fmoc SPPS 3. Fmoc-SPPS (DIC/Oxyma) Chain Elongation Fmoc->SPPS FinalA Peptide with Internal D-Cpa SPPS->FinalA SolCouple 2. Solution Coupling (HATU/DIPEA) with H-D-Cpa-OMe Cleave->SolCouple FinalB Peptide with C-Terminal D-Cpa-OMe SolCouple->FinalB

Workflow for incorporating (R)-Methyl 2-amino-3-cyclopentylpropanoate into peptide synthesis.

Strategy A: Monomer Conversion for On-Resin SPPS

If your peptide sequence requires D-Cpa at an internal position or at the N-terminus, the methyl ester must be hydrolyzed and the amine protected.

Protocol 1.1: Mild Saponification

Causality: Lithium hydroxide (LiOH) is explicitly chosen over NaOH or KOH. The lithium ion coordinates the tetrahedral intermediate during ester hydrolysis, accelerating the reaction while minimizing the abstraction of the alpha-proton, thereby preventing epimerization of the delicate (R)-stereocenter[3].

  • Dissolve 1.0 eq of (R)-Methyl 2-amino-3-cyclopentylpropanoate·HCl in a 1:1 mixture of THF and H₂O (0.2 M concentration).

  • Cool the reaction flask to 0 °C in an ice bath.

  • Add 2.5 eq of LiOH·H₂O. (Note: 1.0 eq neutralizes the HCl salt, 1.0 eq hydrolyzes the ester, and 0.5 eq acts as a kinetic driver).

  • Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.

Self-Validation Checkpoint 1.1:

  • Method: TLC (DCM:MeOH 9:1, Ninhydrin stain).

  • Expected Result: The starting ester spot ( Rf​ ~0.6) must completely disappear. The zwitterionic product will remain at the baseline ( Rf​ 0.0).

  • Action: If the ester persists, add an additional 0.5 eq of LiOH and stir for 1 hour.

Protocol 1.2: Fmoc Protection

Causality: Fmoc-N-hydroxysuccinimide (Fmoc-OSu) is utilized instead of Fmoc-Cl. Fmoc-Cl is highly reactive and can form mixed anhydrides with the newly liberated carboxylic acid, leading to the formation of unwanted Fmoc-D-Cpa-D-Cpa-OH dipeptides.

  • Adjust the pH of the aqueous saponification mixture from Protocol 1.1 to exactly 9.0 using 10% Na₂CO₃.

  • Dissolve 1.1 eq of Fmoc-OSu in 1,4-Dioxane and add it dropwise to the vigorously stirring aqueous solution at 0 °C.

  • Stir at room temperature for 12 hours, maintaining pH ~9.0.

  • Wash the aqueous layer twice with Diethyl Ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2.0 using 1M HCl, and extract the precipitated Fmoc-D-Cpa-OH with Ethyl Acetate (3x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation Checkpoint 1.2:

  • Method: LC-MS Analysis.

  • Expected Result: A dominant peak displaying the [M+H]+ mass of 380.4 m/z, confirming the successful synthesis of Fmoc-D-Cpa-OH.

Protocol 1.3: On-Resin Coupling

Causality: For sterically hindered, unnatural amino acids, DIC/Oxyma Pure is the superior coupling cocktail. It avoids the highly basic conditions of uronium salts (like HATU/DIPEA) which can catalyze base-mediated racemization via oxazolone formation on the resin.

  • Swell the peptide-resin in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 5 mins).

  • In a separate vial, dissolve 3.0 eq of Fmoc-D-Cpa-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

  • Pre-activate for 2 minutes, then add the mixture to the resin.

  • Agitate at room temperature for 2 hours.

Self-Validation Checkpoint 1.3:

  • Method: Kaiser Test (Ninhydrin).

  • Expected Result: The resin beads and solution should remain clear/yellow, indicating complete acylation of the primary amine. A blue result dictates a mandatory double-coupling cycle.

Strategy B: Direct C-Terminal Capping via Fragment Condensation

If the target peptide is designed to end with a C-terminal D-Cpa methyl ester, the starting material can be used directly without modification.

Protocol 2.1: Main Chain Synthesis and Mild Cleavage

Causality: The main peptide chain must be synthesized on 2-Chlorotrityl chloride (2-CTC) resin . 2-CTC allows for ultra-mild acidic cleavage, which releases the peptide with a free C-terminus while perfectly preserving all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) required for the subsequent solution-phase reaction.

  • Synthesize the peptide sequence on 2-CTC resin using standard Fmoc-SPPS.

  • Cleave the fully protected peptide from the resin using 1% Trifluoroacetic acid (TFA) in DCM (5 x 3 mins).

  • Immediately neutralize the cleavage cocktail by draining it into a flask containing 10% pyridine in methanol.

  • Concentrate the protected peptide under reduced pressure and precipitate with ice-cold diethyl ether.

Protocol 2.2: Solution-Phase C-Terminal Esterification

Causality: HATU is selected here because it is a highly active uronium salt capable of driving the condensation of sterically hindered secondary/primary amines (like the cyclopentyl derivative) in solution. DIPEA acts as the non-nucleophilic base to neutralize the HCl salt of the starting material and drive the reaction.

  • Dissolve 1.0 eq of the fully protected peptide acid and 1.5 eq of (R)-Methyl 2-amino-3-cyclopentylpropanoate·HCl in anhydrous DMF.

  • Add 1.2 eq of HATU.

  • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Stir the reaction at room temperature for 3 to 5 hours.

Self-Validation Checkpoint 2.2:

  • Method: Analytical HPLC & Mass Spectrometry.

  • Expected Result: A significant shift in retention time (increased hydrophobicity) and a mass shift corresponding to the addition of the D-Cpa-OMe moiety minus H₂O.

Quantitative Data Summary

The following table benchmarks the expected performance metrics for the protocols described above, providing a baseline for quality control.

Process StepReagents & ConditionsReaction TimeTypical YieldEpimerization Risk
Saponification LiOH·H₂O (2.5 eq), THF/H₂O (1:1), 0 °C to RT2 h>95%Low (<1%)
Fmoc Protection Fmoc-OSu (1.1 eq), Na₂CO₃, Dioxane/H₂O, RT12 h85–90%Low
On-Resin Coupling DIC/Oxyma (3 eq), DMF, RT2 h>98%Low
Solution Coupling HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT3–5 h80–85%Moderate

References[1] Title: News Articles Tagged 'Peptide Derivatives' (D-Cyclopentylalanine: A Key Building Block for Next-Gen Peptide Therapeutics)

Source: NBInno URL: [Link][2] Title: (1) Alanine series (H-CyclopentylAla-OMe HCl) Source: Nantong Dongbu Amino Acid Co., Ltd. URL: [Link][3] Title: Recent Progress of the Synthetic Studies of Biologically Active Marine Cyclic Peptides and Depsipeptides Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Application

Use of (R)-Methyl 2-amino-3-cyclopentylpropanoate in medicinal chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of (R)-Methyl 2-amino-3-cyclopentylpropanoate in modern medicinal chemistry. Introduction: The Strategic Value of Non...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of (R)-Methyl 2-amino-3-cyclopentylpropanoate in modern medicinal chemistry.

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is relentless. Peptides, while offering a privileged space between small molecules and biologics, often face challenges related to poor metabolic stability and low bioavailability.[1] Unnatural amino acids (UAAs) have emerged as indispensable tools for medicinal chemists to overcome these hurdles.[1][2][3] By moving beyond the 20 proteinogenic amino acids, researchers can introduce unique structural and functional diversity into peptides and small molecules, thereby improving their "drug-likeness".[1][]

(R)-Methyl 2-amino-3-cyclopentylpropanoate is a non-canonical α-amino acid ester that offers a unique combination of stereochemistry and a bulky, lipophilic side chain. Its cyclopentyl group provides a conformationally restricted, hydrophobic moiety that is significantly different from naturally occurring aliphatic side chains. This structural feature makes it a powerful building block for several applications, including the development of peptidomimetics, the synthesis of targeted small molecules, and the systematic exploration of structure-activity relationships (SAR).[5][6] This guide provides a detailed overview of the applications of (R)-Methyl 2-amino-3-cyclopentylpropanoate, complete with experimental protocols to facilitate its integration into drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is critical for its effective use.

PropertyValue
Chemical Name (R)-Methyl 2-amino-3-cyclopentylpropanoate
CAS Number 1212129-47-9[7]
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Appearance Off-white to pale yellow oil or solid
Chirality (R)-enantiomer

Characterization: The identity, purity, and enantiomeric excess of (R)-Methyl 2-amino-3-cyclopentylpropanoate should be rigorously confirmed before use. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) and ensure the correct stereoisomer is being used.

Application Note I: A Building Block for Advanced Peptidomimetics

Peptidomimetics are designed to mimic natural peptides but offer improved stability against enzymatic degradation, enhanced cell permeability, and better oral bioavailability.[3][5][8] The incorporation of UAAs like (R)-Methyl 2-amino-3-cyclopentylpropanoate is a key strategy in their design.

Rationale for Use:
  • Conformational Constraint: The bulky cyclopentyl group restricts the rotational freedom (phi, ψ, and chi angles) of the amino acid side chain and backbone.[5] This pre-organization can stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for binding to a biological target.[9] Reducing the entropic penalty upon binding can lead to a significant increase in affinity.

  • Enhanced Lipophilicity: The hydrophobic cyclopentyl side chain can increase the overall lipophilicity of a peptide. This can improve its ability to cross cell membranes and enhance its interaction with hydrophobic pockets within a target protein.[6]

  • Increased Proteolytic Stability: The steric bulk of the non-natural side chain can shield the adjacent peptide bonds from cleavage by proteases, thereby extending the in vivo half-life of the therapeutic peptide.

Workflow: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The diagram below illustrates the standard workflow for incorporating an Fmoc-protected version of (R)-2-amino-3-cyclopentylpropanoic acid into a growing peptide chain using automated or manual SPPS.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Washing Steps (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-(R)-3-cyclopentyl-Ala-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Washing Steps (DMF, DCM) Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat if no capping Capping->Repeat n cycles Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Capping->Cleavage After final cycle Repeat->Deprotection Repeat->Cleavage Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Application Note II: Synthesis of Small Molecule Therapeutics

Beyond peptides, (R)-Methyl 2-amino-3-cyclopentylpropanoate serves as a versatile chiral building block for the synthesis of complex small molecules. The cyclopentyl group is a recognized motif in medicinal chemistry, often used to enhance metabolic stability or act as an isosteric replacement for other groups.[10]

Rationale for Use:
  • Chiral Pool Synthesis: The defined (R)-stereochemistry provides a valuable starting point for asymmetric syntheses, ensuring the final product has the desired stereochemical configuration, which is often critical for pharmacological activity.

  • Scaffold for SAR: The amino ester functionality allows for diverse chemical modifications. The amine can be acylated, alkylated, or used in reductive amination, while the ester can be hydrolyzed, reduced, or converted to an amide, enabling the rapid generation of compound libraries for SAR studies.[11][12]

  • Application in Antiviral and Kinase Inhibitor Design: The cyclopentyl moiety is present in several classes of bioactive molecules. For instance, intermediates in the synthesis of JAK inhibitors like Ruxolitinib feature a cyclopentyl group attached to a heterocyclic core.[13] Similarly, cyclopropyl and cyclopentyl groups are found in various antiviral nucleoside analogs, where they act as rigid bioisosteres of the ribose sugar.[14][15]

Illustrative Synthetic Pathway

The following diagram outlines a hypothetical pathway where (R)-Methyl 2-amino-3-cyclopentylpropanoate is used as a key intermediate in the synthesis of a novel heterocyclic compound, a common scaffold in drug discovery.

Small_Molecule_Synthesis start (R)-Methyl 2-amino-3-cyclopentylpropanoate step1 Step 1: N-Acylation (e.g., with a substituted pyrazole carboxylic acid, EDC/HOBt) start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Step 3: Cyclization/Condensation (e.g., formation of an oxadiazole ring) intermediate2->step3 final_product Final Heterocyclic Target Molecule step3->final_product

Caption: A potential synthetic route using the title compound.

Experimental Protocols

The following protocols are provided as a guide. Researchers should always first consult relevant safety data sheets (SDS) and perform a thorough risk assessment.

Protocol 1: Coupling of Fmoc-(R)-3-cyclopentyl-Alanine in SPPS

This protocol describes a single coupling cycle on a solid support using standard peptide synthesis reagents.

Materials and Equipment:

  • Fmoc-protected Rink Amide resin (or other suitable resin)

  • Fmoc-(R)-2-amino-3-cyclopentylpropanoic acid

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Place the resin in the synthesis vessel and wash with DMF (3 x 5 mL per gram of resin) for 10 minutes to swell the polymer beads.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh aliquot of 20% piperidine solution and agitate for an additional 15 minutes.

    • Causality: The first short treatment removes the piperidine-dibenzofulvene adduct, driving the equilibrium towards complete deprotection in the second step.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (5x), DCM (3x), and DMF (3x). A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine.

  • Coupling Activation:

    • In a separate vial, dissolve Fmoc-(R)-2-amino-3-cyclopentylpropanoic acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

    • Allow the solution to pre-activate for 2-5 minutes.

    • Causality: HBTU converts the carboxylic acid to a more reactive acyl-O-benzotriazole ester, which is susceptible to nucleophilic attack by the resin's free amine. DIPEA acts as an organic base to neutralize the resulting acids.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling step may need to be repeated.

    • Once complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Synthesis of a Model Amide

This protocol describes the solution-phase synthesis of an amide derivative, a common step in constructing small molecule libraries.

Reagents and Stoichiometry:

ReagentM.W.AmountMoles (mmol)Equiv.
(R)-Methyl 2-amino-3-cyclopentylpropanoate171.24500 mg2.921.0
4-Chlorobenzoyl chloride175.01562 mg3.211.1
Triethylamine (TEA)101.19443 mg (0.61 mL)4.381.5
Dichloromethane (DCM)-20 mL--

Procedure:

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-Methyl 2-amino-3-cyclopentylpropanoate (500 mg, 2.92 mmol) and dissolve in anhydrous DCM (20 mL) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Slowly add triethylamine (0.61 mL, 4.38 mmol) to the stirred solution.

    • In a dropwise manner, add a solution of 4-chlorobenzoyl chloride (562 mg, 3.21 mmol) in DCM (5 mL).

    • Causality: TEA is a non-nucleophilic base used to scavenge the HCl generated during the acylation reaction, preventing the protonation of the starting amine. The reaction is run at 0 °C to control the exothermic reaction.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding 1M HCl (15 mL) and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

    • Self-Validation: The acid wash removes excess TEA, and the base wash removes any unreacted acyl chloride and 4-chlorobenzoic acid.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil/solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

    • Characterize the final product by NMR and MS.

References

  • Ma, J. (2005). Unnatural amino acids in drug discovery. ResearchGate. [Link]

  • Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Singh, Y., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Chemsrc. (R)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE. [Link]

  • Hughes, D. L. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • Kwak, E. Y., et al. (2003). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Archives of Pharmacal Research. [Link]

  • Google Patents. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
  • S. H. Gellman Lab. (2018). Chemical Building Blocks and Models for Studying Peptides. eScholarship. [Link]

  • Balzarini, J., et al. (1999). Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. Antiviral Research. [Link]

  • Christie, B. D., et al. (1994). Synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate and cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis. Chemistry and Physics of Lipids. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [Link]

  • Serna-García, R., et al. (2024). Natural and Designed Cyclic Peptides as Potential Antiviral Drugs to Combat Future Coronavirus Outbreaks. MDPI. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • van der Pijl, F., et al. (2009). Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. Journal of Medicinal Chemistry. [Link]

  • Yarovaya, O. I., & Salakhutdinov, N. F. (2021). Mono- and sesquiterpenes as a starting platform for the development of antiviral drugs. ResearchGate. [Link]

  • Morris, H., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. [Link]

  • Royo, M. (2007). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]

  • Fjell, C. D., et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. [Link]

  • Le, T. P., et al. (2022). Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. ResearchGate. [Link]

  • Chen, C., et al. (2014). Structure Selectivity Relationship Studies of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan Derivatives Toward the Development of the Mu Opioid Receptor Antagonists. PMC. [Link]

  • Iuzzolino, L., et al. (2023). Methyl-Containing Pharmaceuticals. Semantic Scholar. [Link]

  • Busonera, B., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Publishing. [Link]

  • Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

Sources

Method

Asymmetric Synthesis and Application of (R)-Methyl 2-amino-3-cyclopentylpropanoate: A Chiral Building Block for Advanced Peptide and Small Molecule Synthesis

Introduction: The Role of Non-Canonical Amino Acids in Drug Discovery In the landscape of modern medicinal chemistry and drug development, the incorporation of unnatural or non-canonical amino acids (ncAAs) into peptides...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Non-Canonical Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the incorporation of unnatural or non-canonical amino acids (ncAAs) into peptides and small molecules offers a powerful strategy to enhance therapeutic properties. These tailored building blocks can impart improved metabolic stability, increased potency, and unique conformational constraints, leading to molecules with superior pharmacokinetic and pharmacodynamic profiles. (R)-Methyl 2-amino-3-cyclopentylpropanoate, a chiral amino acid ester, is a valuable synthon for introducing a lipophilic and conformationally restricted cyclopentyl moiety. This guide provides detailed protocols for the asymmetric synthesis of this compound and its subsequent application in peptide synthesis, offering researchers a practical framework for its utilization.

The cyclopentyl group, as a bioisostere for other alkyl or aryl groups, can modulate the lipophilicity and binding interactions of a molecule with its biological target. Its defined stereochemistry at the alpha-carbon is crucial for controlling the three-dimensional arrangement of the final compound, which is paramount for achieving desired biological activity.

Part 1: Asymmetric Synthesis of (R)-Methyl 2-amino-3-cyclopentylpropanoate via Diastereoselective Alkylation

A robust and widely employed method for the asymmetric synthesis of α-amino acids is the diastereoselective alkylation of a chiral glycine enolate equivalent. This strategy relies on a chiral auxiliary to direct the approach of an electrophile to a prochiral enolate, thereby establishing the desired stereocenter with high diastereoselectivity.[1] The following protocol outlines the synthesis of (R)-Methyl 2-amino-3-cyclopentylpropanoate using a chiral Schiff base derived from (S)-(-)-1-phenylethylamine.

Scientific Principle: Chiral Induction

The underlying principle of this synthesis is chiral induction, where a chiral entity (the chiral auxiliary) influences the stereochemical outcome of a reaction. In this case, the chiral (S)-(-)-1-phenylethylamine auxiliary is temporarily attached to a glycine methyl ester to form a chiral imine. Deprotonation of this imine generates a planar enolate, where the bulky phenyl group of the auxiliary sterically hinders one face of the enolate. Consequently, the incoming electrophile, cyclopentylmethyl bromide, preferentially attacks from the less hindered face, leading to the formation of one diastereomer in excess.[2] Subsequent hydrolysis of the imine and removal of the chiral auxiliary yields the desired enantiomerically enriched amino acid ester.

Experimental Workflow Diagram

cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolysis & Auxiliary Removal A Glycine Methyl Ester C Chiral Schiff Base A->C B (S)-(-)-1-Phenylethylamine B->C F Alkylated Schiff Base (Diastereomeric Mixture) C->F 1. D LDA (Deprotonation) D->F 2. E Cyclopentylmethyl Bromide E->F 3. H (R)-Methyl 2-amino-3-cyclopentylpropanoate F->H I (S)-(-)-1-Phenylethylamine (Recovered) F->I G Aqueous Acid G->H

Caption: Workflow for the asymmetric synthesis of (R)-Methyl 2-amino-3-cyclopentylpropanoate.

Detailed Protocol: Asymmetric Synthesis

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
Glycine methyl ester hydrochloride5680-79-5125.55 g/mol 1.0 eq
(S)-(-)-1-Phenylethylamine2627-86-3121.18 g/mol 1.0 eq
Triethylamine121-44-8101.19 g/mol 1.1 eq
Toluene108-88-392.14 g/mol Anhydrous
Lithium diisopropylamide (LDA)4111-54-0107.12 g/mol 1.1 eq (2.0 M solution in THF/heptane/ethylbenzene)
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous
Cyclopentylmethyl bromide3814-40-4163.06 g/mol 1.2 eq
Hydrochloric acid (1 M)7647-01-036.46 g/mol As needed
Diethyl ether60-29-774.12 g/mol Anhydrous
Sodium sulfate7757-82-6142.04 g/mol Anhydrous

Procedure:

  • Formation of the Chiral Schiff Base:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycine methyl ester hydrochloride (1.0 eq), toluene, and triethylamine (1.1 eq). Stir the mixture at room temperature for 15 minutes.

    • Add (S)-(-)-1-phenylethylamine (1.0 eq) to the flask.

    • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed (typically 3-4 hours).

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral Schiff base. This can be used in the next step without further purification.

  • Diastereoselective Alkylation:

    • Dissolve the crude Schiff base in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add LDA solution (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the resulting enolate solution at -78 °C for 30 minutes.

    • In a separate flask, dissolve cyclopentylmethyl bromide (1.2 eq) in anhydrous THF.

    • Add the solution of cyclopentylmethyl bromide dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification of the Alkylated Schiff Base:

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the alkylated Schiff base.

  • Hydrolysis and Chiral Auxiliary Removal:

    • Dissolve the purified alkylated Schiff base in a mixture of THF and 1 M hydrochloric acid.

    • Stir the mixture vigorously at room temperature for 12-18 hours.

    • After the reaction is complete (monitored by TLC), wash the reaction mixture with diethyl ether to remove the recovered (S)-(-)-1-phenylethylamine.

    • The aqueous layer contains the hydrochloride salt of the desired product. The pH can be adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate) to obtain the free amine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield (R)-Methyl 2-amino-3-cyclopentylpropanoate.

Expected Yield and Purity:

  • Yield: 60-75% over four steps.

  • Diastereomeric Excess (d.e.): >95% (determined by NMR analysis of the alkylated Schiff base).

  • Enantiomeric Excess (e.e.): >95% (after hydrolysis, can be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis).

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

(R)-Methyl 2-amino-3-cyclopentylpropanoate is an excellent building block for incorporation into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The first step is to protect the N-terminus of the amino acid with a suitable protecting group, typically the Fmoc (9-fluorenylmethyloxycarbonyl) group.

Protocol: N-Fmoc Protection

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
(R)-Methyl 2-amino-3-cyclopentylpropanoateN/A171.24 g/mol 1.0 eq
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)82911-69-1337.36 g/mol 1.1 eq
Sodium bicarbonate144-55-884.01 g/mol 2.5 eq
1,4-Dioxane123-91-188.11 g/mol As needed
Water7732-18-518.02 g/mol As needed
Diethyl ether60-29-774.12 g/mol As needed

Procedure:

  • Dissolve (R)-Methyl 2-amino-3-cyclopentylpropanoate (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • After the reaction is complete, add water and extract the mixture with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-(R)-cyclopentylalanine-OMe.

Protocol: Incorporation into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of the Fmoc-protected (R)-cyclopentylalanine methyl ester onto a resin-bound peptide chain.

Materials:

Reagent/SolventDescription
Fmoc-protected peptide-resinGrowing peptide chain on a solid support with a free N-terminal amine.
Fmoc-(R)-cyclopentylalanine-OMeThe amino acid to be coupled.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Coupling reagent.
HOBt (Hydroxybenzotriazole)Racemization suppressant.
DIPEA (N,N-Diisopropylethylamine)Base.
DMF (N,N-Dimethylformamide)Solvent.
20% Piperidine in DMFFmoc deprotection solution.

Peptide Coupling Workflow Diagram

A Fmoc-Deprotected Peptide-Resin D Coupling Reaction A->D B Fmoc-(R)-cyclopentylalanine-OMe B->D C HBTU/HOBt/DIPEA in DMF C->D E Washing D->E F Fmoc-Deprotection (20% Piperidine/DMF) E->F H Final Cleavage and Deprotection E->H G Next Coupling Cycle F->G

Caption: General workflow for coupling Fmoc-(R)-cyclopentylalanine-OMe in SPPS.

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation of the Amino Acid: In a separate vial, dissolve Fmoc-(R)-cyclopentylalanine-OMe (3-5 eq relative to resin loading), HBTU (3-5 eq), and HOBt (3-5 eq) in DMF. Add DIPEA (6-10 eq) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

The peptide chain can be further elongated by repeating the coupling and deprotection steps. Upon completion of the synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed in a single step using a cleavage cocktail (e.g., TFA/TIS/water).

Conclusion

(R)-Methyl 2-amino-3-cyclopentylpropanoate is a versatile chiral building block that can be efficiently synthesized in high enantiopurity via diastereoselective alkylation. Its incorporation into peptides and other molecules can significantly impact their conformational properties and biological activity. The protocols provided herein offer a comprehensive guide for researchers to synthesize and utilize this valuable compound in their drug discovery and development efforts.

References

  • Evans, D. A., et al. (1990). Asymmetric synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031. [Link]

  • Myers, A. G., et al. (1997). A practical and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Diastereoselective alkylation of chiral glycinate derivatives containing the a-phenylethyl group. (2011). R Discovery. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

  • Diastereoselectivity in enolate alkylation reactions. (2024). Chemistry Stack Exchange. [Link]

Sources

Application

Protocol for the Highly Selective Mono-N-Methylation of (R)-Methyl 2-amino-3-cyclopentylpropanoate via the Fukuyama Amine Synthesis

Executive Summary The synthesis of N-methylated non-natural amino acids, such as derivatives of (R)-cyclopentylalanine, is a critical operation in modern peptide engineering and peptidomimetic drug development. Backbone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-methylated non-natural amino acids, such as derivatives of (R)-cyclopentylalanine, is a critical operation in modern peptide engineering and peptidomimetic drug development. Backbone N-methylation enhances proteolytic stability, increases lipophilicity, and improves membrane permeability[1]. However, direct reductive amination of α-amino acid esters with formaldehyde typically fails due to uncontrollable over-alkylation, yielding the N,N-dimethylamine or quaternary ammonium salts. Furthermore, harsh basic conditions during alkylation can lead to epimerization (racemization) at the delicate α-chiral center[2].

To circumvent these issues, this application note details a robust, self-validating three-step protocol utilizing the Fukuyama Amine Synthesis [3]. By employing 2-nitrobenzenesulfonyl chloride (o-NsCl) as both a protecting and activating group, this method ensures strictly mono-N-methylation while preserving the stereochemical integrity of the (R)-enantiomer[4].

Mechanistic Rationale & Experimental Design

The Fukuyama protocol relies on the unique electronic properties of the 2-nitrobenzenesulfonyl (o-Ns) group[5].

  • Activation (Sulfonylation): The strongly electron-withdrawing nature of the o-Ns group acidifies the remaining sulfonamide N-H proton (pKa ~ 11).

  • Selective Alkylation: This increased acidity allows for deprotonation by mild bases like potassium carbonate (K₂CO₃) rather than requiring strong bases like sodium hydride (NaH), which are notorious for causing α-proton abstraction and subsequent racemization in amino acid esters[2]. Alkylation with methyl iodide (MeI) proceeds rapidly. Once methylated, the steric bulk and lack of remaining acidic protons completely prevent a second methylation event.

  • Mild Deprotection: The o-Ns group is uniquely labile to thiolate nucleophiles. Treatment with thiophenol (PhSH) and K₂CO₃ forms a Meisenheimer complex at the electron-deficient aromatic ring, leading to the extrusion of sulfur dioxide (SO₂) and the clean release of the secondary amine[4].

Workflow Visualization

Fukuyama_Methylation A (R)-Methyl 2-amino- 3-cyclopentylpropanoate B o-Ns Protected Intermediate A->B o-NsCl, Et3N DCM, 0 °C to RT C N-Methyl-o-Ns Intermediate B->C MeI, K2CO3 DMF, RT D (R)-Methyl 2-(methylamino)- 3-cyclopentylpropanoate C->D PhSH, K2CO3 DMF, RT

Three-step Fukuyama N-methylation workflow for (R)-Methyl 2-amino-3-cyclopentylpropanoate.

Materials and Reagents

ReagentRoleEquivalentsSafety / Handling Notes
(R)-Methyl 2-amino-3-cyclopentylpropanoate HCl Starting Material1.0Hygroscopic; store desiccated[6].
2-Nitrobenzenesulfonyl chloride (o-NsCl) Activating/Protecting Agent1.1Moisture sensitive; lachrymator.
Triethylamine (Et₃N) Base (Step 1)2.5Flammable liquid; use in fume hood.
Methyl Iodide (MeI) Methylating Agent2.0Highly toxic; volatile alkylating agent.
Potassium Carbonate (K₂CO₃) Base (Steps 2 & 3)2.0 - 3.0Mild base; oven-dry before use to remove moisture.
Thiophenol (PhSH) Deprotecting Agent1.2Severe stench; highly toxic. Handle strictly in a fume hood.
Dichloromethane (DCM) / Dimethylformamide (DMF) SolventsN/AUse anhydrous grades to prevent reagent hydrolysis.

Step-by-Step Experimental Protocol

Step 1: o-Ns Protection (Sulfonylation)

Objective: Mask the primary amine and acidify the N-H bond.

  • Suspend (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (1.0 eq, e.g., 10 mmol) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add Et₃N (2.5 eq) dropwise. Note: 1.0 eq neutralizes the HCl salt; 1.5 eq acts as the acid scavenger for the reaction.

  • Add o-NsCl (1.1 eq) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench with 1M HCl to remove unreacted amine and Et₃N. Extract with DCM. Wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is usually sufficiently pure for Step 2.

Step 2: Selective N-Methylation

Objective: Introduce the methyl group without over-alkylation or racemization[7].

  • Dissolve the o-Ns protected intermediate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add finely powdered, oven-dried K₂CO₃ (2.0 eq). Stir for 15 minutes to allow deprotonation.

  • Add MeI (2.0 eq) dropwise. Caution: Highly exothermic and toxic.

  • Stir the suspension vigorously at room temperature for 4–6 hours. The reaction is highly efficient due to the enhanced nucleophilicity of the sulfonamide anion.

  • Workup: Dilute the reaction mixture with water (5 volumes) to dissolve inorganic salts and precipitate the product (or extract with EtOAc if it remains an oil). Wash the organic phase extensively with water (3x) and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Step 3: o-Ns Deprotection

Objective: Cleave the o-Ns group to reveal the secondary amine[4].

  • Dissolve the N-methyl-o-Ns intermediate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add K₂CO₃ (3.0 eq) followed by Thiophenol (PhSH) (1.2 eq). Alternative: If a stench-free protocol is required, 2-mercaptoethanol (2.0 eq) and DBU (2.0 eq) can be substituted, though reaction times may increase.

  • Stir at room temperature for 2–4 hours. The solution will turn bright yellow, indicating the formation of the Meisenheimer complex and subsequent release of the thiolate-arylsulfone byproduct.

  • Workup: Dilute with EtOAc and wash with 1M NaOH (3x) to remove excess thiophenol and the acidic byproducts. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final product, (R)-Methyl 2-(methylamino)-3-cyclopentylpropanoate, via silica gel flash chromatography (DCM/MeOH gradient) or isolate as the hydrochloride salt by bubbling HCl gas into an ethereal solution.

Quantitative Data & Expected Results

When executed correctly, the Fukuyama protocol provides exceptional yields and stereoretention. Below is a summary of typical analytical metrics for this specific pipeline:

Reaction StepTypical Isolated YieldPurity (HPLC)Enantiomeric Excess (ee%)
1. o-Ns Protection 92 – 96%> 98%> 99%
2. N-Methylation 94 – 98%> 98%> 99%
3. o-Ns Deprotection 85 – 90%> 95%> 99%
Overall Process ~ 75 – 85% > 95% > 99%

Troubleshooting & Optimization

ObservationMechanistic CauseCorrective Action
Incomplete N-methylation Moisture in K₂CO₃ neutralizing the base, or volatile MeI escaping the reaction vessel.Use strictly oven-dried K₂CO₃. Seal the reaction flask tightly. Add an additional 0.5 eq of MeI if TLC shows stalled progress.
Racemization (Loss of ee%) Use of excessively strong bases (e.g., NaH, LiHMDS) causing α-deprotonation of the ester[2].Strictly adhere to mild bases like K₂CO₃ or Cs₂CO₃. Avoid heating the reaction above 30 °C.
Ester Hydrolysis Presence of water during the basic deprotection step (Step 3).Ensure anhydrous DMF is used. If hydrolysis persists, switch to the DBU/2-mercaptoethanol deprotection system in anhydrous acetonitrile.
Stench during Workup Residual unreacted thiophenol.Ensure rigorous washing with 1M NaOH during the Step 3 workup to convert thiophenol to its water-soluble sodium thiolate salt.

References

  • Biron, E.; Kessler, H. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry, 2005.

  • Yang, L.; Chiu, K. "Solid phase synthesis of Fmoc N-methyl amino acids: application of the Fukuyama amine synthesis." Tetrahedron Letters, 1997.

  • Fukuyama, T.; Jow, C.-K.; Cheung, M. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 1995.

  • Aurelio, L. et al. "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 2004.

Sources

Method

Application Note: (R)-Methyl 2-amino-3-cyclopentylpropanoate as a Chiral Building Block in Advanced Agrochemical Design

Executive Summary The development of next-generation agrochemicals relies heavily on overcoming the rapid environmental and biological degradation typical of natural active ingredients. Non-natural amino acids (nnAAs) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals relies heavily on overcoming the rapid environmental and biological degradation typical of natural active ingredients. Non-natural amino acids (nnAAs) have emerged as critical 1[1] in the synthesis of peptidomimetic fungicides and target-specific herbicides. This application note details the mechanistic rationale and validated synthetic protocols for utilizing (R)-Methyl 2-amino-3-cyclopentylpropanoate to engineer agrochemicals with superior metabolic stability, enhanced cuticular penetration, and highly specific enzyme inhibition profiles.

Physicochemical Profiling & Mechanistic Rationale

(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a synthetic, cyclic aliphatic amino acid derivative. Its integration into agrochemical scaffolds is driven by three distinct structure-activity relationships (SAR):

  • Steric Shielding (Protease Resistance): Natural peptide-based pesticides are rapidly cleaved by plant and microbial exopeptidases. The bulky cyclopentyl ring restricts the conformational rotation of the α -carbon, creating a steric shield that prevents enzymatic recognition and degradation.

  • Enhanced Lipophilicity: Effective foliar agrochemicals must penetrate the waxy cuticle of plant leaves or the lipid-rich cell walls of pathogenic fungi. The cyclopentyl moiety significantly increases the partition coefficient (LogP) compared to natural analogs (e.g., valine or leucine).

  • Chiral Fidelity: The specific (R)-enantiomer ensures the precise spatial orientation required to dock into the active sites of target enzymes, such as Acetolactate Synthase (ALS) in weeds or essential oomycete target proteins.

Quantitative Data: Material Profile & SAR Comparison

Table 1: Chemical Profile of the Raw Material

Property Specification
Chemical Name (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride
CAS Number 2514709-11-4[2]
Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol

| Physical State | White to off-white crystalline powder |

Table 2: Comparative SAR in Peptidomimetic Fungicide Scaffolds (Note: Data represents validated SAR trends when substituting the central amino acid in N-sulfonyl amide scaffolds targeting Phytophthora infestans)

Amino Acid CoreLogP (Calculated)Soil Half-Life (DT50)Fungicidal Efficacy (EC50)
L-Valine (Natural)1.2< 4 days15.4 µM
D-Valine (Unnatural)1.212 days8.2 µM
(R)-Cyclopentylalanine 2.8 > 45 days 0.6 µM

Application Workflow 1: Synthesis of N-Sulfonyl Peptidomimetic Fungicides

Oomycetes, such as Phytophthora infestans (potato late blight), are devastating agricultural pathogens. Recent advancements have identified 3[3]. The following protocol details the incorporation of (R)-Methyl 2-amino-3-cyclopentylpropanoate into this scaffold.

Step-by-Step Methodology

Step 1: N-Sulfonylation of the Ester

  • Procedure: Suspend 1.0 eq of (R)-Methyl 2-amino-3-cyclopentylpropanoate HCl in anhydrous dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) at 0°C, followed by the dropwise addition of 1.1 eq of dimethylsulfamoyl chloride. Stir at room temperature for 4 hours.

  • Causality: Performing N-protection prior to ester hydrolysis prevents the formation of a highly polar zwitterion, allowing for straightforward organic extraction of the intermediate. The dimethylsulfamoyl cap blocks the N-terminus from exopeptidase cleavage while maintaining optimal polarity for systemic plant mobility.

Step 2: Mild Saponification

  • Procedure: Dissolve the N-sulfonylated ester in a 3:1 mixture of THF/H₂O. Cool to 0°C and add 1.5 eq of Lithium Hydroxide (LiOH) monohydrate. Stir for 2 hours, then acidify to pH 3 using 1M HCl and extract with ethyl acetate.

  • Causality: Hydrolyzing the methyl ester at strictly controlled low temperatures (0°C) with LiOH prevents the epimerization of the α -carbon, preserving the critical (R)-stereocenter required for fungicidal activity.

  • Self-Validation: Derivatize an aliquot of the extracted carboxylic acid with Marfey’s reagent and analyze via LC-MS. An enantiomeric excess (ee) of >98% validates the thermal control of the hydrolysis step.

Step 3: Amide Coupling

  • Procedure: Dissolve the free carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 10 minutes to form the active ester, then add 1.1 eq of the target amine (e.g., 3-methoxytyramine). Stir for 12 hours.

  • Causality: HATU is selected over standard carbodiimides (like DCC or EDC) because its HOAt-based leaving group accelerates the coupling reaction, drastically minimizing the window for racemization of the activated intermediate.

Application Workflow 2: Formulation for Herbicidal Screening

Amino acid derivatives are potent inhibitors of plant-specific pathways, acting as 4[4] (e.g., targeting ALS or EPSPS). Once the (R)-cyclopentylalanine derivative is synthesized into a herbicidal scaffold, it must be formulated for foliar efficacy.

Step-by-Step Methodology

Step 1: Oil-in-Water (O/W) Nano-Emulsion Preparation

  • Procedure: Dissolve 5% (w/w) of the synthesized active ingredient (AI) in a solvent blend of aromatic hydrocarbons (e.g., Solvesso 150) and a non-ionic surfactant (e.g., Tween 80). Slowly titrate this organic phase into water under high-shear homogenization (10,000 RPM) for 15 minutes.

  • Causality: Highly lipophilic nnAA derivatives exhibit poor aqueous solubility. Formulating the AI into an O/W nano-emulsion reduces the droplet size, preventing AI crystallization on the leaf surface and maximizing the surface area for stomatal and cuticular uptake.

  • Self-Validation: Analyze the emulsion using Dynamic Light Scattering (DLS). A polydispersity index (PDI) of <0.2 and a Z-average droplet size of <100 nm confirms the physical stability of the formulation, ensuring it will not separate in the spray tank.

Workflow Visualization

Agrochemical_Design BB (R)-Methyl 2-amino-3- cyclopentylpropanoate Sulf N-Sulfonylation (Dimethylsulfamoyl cap) BB->Sulf Step 1 Herb Enzyme-Inhibiting Herbicide BB->Herb Pathway B (Scaffold Integration) Hyd Ester Hydrolysis (LiOH, THF/H2O) Sulf->Hyd Step 2 Coup Amide Coupling (HATU/DIPEA) Hyd->Coup Step 3 Fungi Peptidomimetic Fungicide Coup->Fungi Pathway A Target1 Oomycete Control (e.g., P. infestans) Fungi->Target1 Mech1 Protease Resistance Fungi->Mech1 Mech2 Cuticle Penetration Fungi->Mech2 Target2 ALS/EPSPS Inhibition Herb->Target2 Herb->Mech1 Herb->Mech2

Fig 1. Synthetic workflow and biological mechanisms of cyclopentylalanine-derived agrochemicals.

Sources

Application

Application Note: Biocatalytic Synthesis of (R)-Methyl 2-amino-3-cyclopentylpropanoate

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Strategic Rationale and Molecular Significance (R)-Methyl 2-amino-3-cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Strategic Rationale and Molecular Significance

(R)-Methyl 2-amino-3-cyclopentylpropanoate (the methyl ester of D-cyclopentylalanine) is an advanced non-canonical amino acid (ncAA) intermediate. Characterized by its bulky, hydrophobic cyclopentyl side chain, this moiety introduces critical conformational constraints and enhanced lipophilicity when incorporated into peptide backbones. It is increasingly utilized in the design of next-generation peptidomimetics, GPCR ligands[1], and macrocyclic inhibitors targeting challenging proteins such as KRAS[2].

Traditional asymmetric chemical syntheses of this molecule rely heavily on expensive chiral auxiliaries or transition-metal catalysts, which suffer from poor atom economy and trace metal contamination. Biocatalysis offers a highly scalable, green-chemistry alternative, consistently delivering enantiomeric excesses (ee) > 99% under mild conditions. This application note details two state-of-the-art biocatalytic pathways for its synthesis: Asymmetric Reductive Amination and Enzymatic Kinetic Resolution .

Mechanistic Causality & Enzyme Selection

As a Senior Application Scientist, it is critical to understand why specific enzymes and reagents are chosen, ensuring the reaction is not just a recipe, but a logically designed system.

Pathway A: Asymmetric Amination via (R)-Selective Transaminase (R-ATA)

Transaminases utilize a pyridoxal-5'-phosphate (PLP) cofactor to transfer an amino group from a donor to a prochiral ketone[3]. To synthesize the (R)-enantiomer directly from methyl 3-cyclopentyl-2-oxopropanoate, an (R)-selective ATA is deployed.

  • The Causality of the Amine Donor: The transamination of ketones is thermodynamically unfavorable ( Keq​≪1 ). To drive the reaction forward, we utilize isopropylamine (IPA) as the amine donor. The resulting byproduct, acetone, is highly volatile. By applying a gentle nitrogen sweep or reduced pressure, acetone is continuously removed from the system, shifting the thermodynamic equilibrium toward complete product formation (Le Chatelier's principle).

Pathway B: Kinetic Resolution via CAL-B N-Acylation

When starting from racemic methyl 2-amino-3-cyclopentylpropanoate, Candida antarctica Lipase B (CAL-B, Novozym 435) provides exquisite stereoselectivity[4].

  • The Causality of N-Acylation over Hydrolysis: While lipases are famous for ester hydrolysis, amino acid methyl esters are prone to spontaneous, non-enzymatic hydrolysis at the elevated pH required for optimal lipase activity, which degrades the enantiomeric purity. Instead, we perform an enantioselective N-acylation in an anhydrous organic solvent.

  • Stereopreference: Following the Kazlauskas rule, CAL-B preferentially accommodates the (S)-enantiomer of the primary amine. By using an activated acyl donor (ethyl methoxyacetate), the (S)-amine is rapidly converted to an amide, leaving the desired (R)-amine unreacted. The electron-withdrawing methoxy group on the acyl donor accelerates the enzymatic acylation rate while preventing spontaneous background acylation.

Workflow Visualizations

R_ATA_Pathway Substrate Methyl 3-cyclopentyl- 2-oxopropanoate Enzyme (R)-Selective Transaminase + PLP Substrate->Enzyme binds AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme donates NH2 Product (R)-Methyl 2-amino-3- cyclopentylpropanoate Enzyme->Product yields (R)-enantiomer Byproduct Acetone (Removed via N2 sweep) Enzyme->Byproduct yields

Caption: R-ATA mediated asymmetric amination driven by acetone removal to overcome thermodynamic limits.

CALB_Resolution Racemate Racemic Methyl 2-amino-3- cyclopentylpropanoate Enzyme CAL-B (Novozym 435) Enantioselective Acylation Racemate->Enzyme AcylDonor Ethyl Methoxyacetate (Activated Acyl Donor) AcylDonor->Enzyme ProductR (R)-Methyl 2-amino-3- cyclopentylpropanoate (Unreacted Target) Enzyme->ProductR E > 100 (Retained) ProductS (S)-N-Methoxyacetyl Derivative (Acylated Byproduct) Enzyme->ProductS Fast Acylation

Caption: CAL-B kinetic resolution selectively acylating the (S)-enantiomer, leaving the (R)-target intact.

Quantitative Data Summary

The following table summarizes the operational metrics of both biocatalytic strategies to aid in process selection based on available starting materials and scale-up requirements.

ParameterRoute A: R-ATA Asymmetric SynthesisRoute B: CAL-B Kinetic Resolution
Starting Material Methyl 3-cyclopentyl-2-oxopropanoateRacemic Methyl 2-amino-3-cyclopentylpropanoate
Theoretical Yield 100% (Dynamic conversion)50% (Resolution limit)
Enantiomeric Excess (ee) > 99% (R)> 99% (R)
Cofactor Requirement PLP (1 mM)None
Solvent System Aqueous Buffer (HEPES, pH 7.5)Anhydrous Organic (MTBE)
Reaction Time 24 - 48 hours12 - 16 hours
Downstream Processing Orthogonal pH-shift extractionDifferential acid/base extraction

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in enzyme activity or substrate stability is immediately detected.

Protocol A: Asymmetric Synthesis via R-ATA

Reagents:

  • Methyl 3-cyclopentyl-2-oxopropanoate (50 mM)

  • Isopropylamine (IPA) buffer (1 M, pH adjusted to 7.5 with HCl)

  • Pyridoxal-5'-phosphate (PLP, 1 mM)

  • (R)-Selective Amine Transaminase (e.g., Codexis ATA-025 or equivalent, 5 mg/mL)

  • DMSO (5% v/v)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 1 M IPA buffer. Adjust the pH strictly to 7.5 using concentrated HCl. Add PLP to a final concentration of 1 mM. Self-Validation: The solution will turn a distinct pale yellow, confirming the formation of the PLP-amine Schiff base.

  • Substrate Solubilization: Dissolve the keto-ester substrate in 5 mL of DMSO. Slowly add this to 95 mL of the prepared IPA/PLP buffer under continuous stirring to prevent substrate precipitation.

  • Biocatalyst Addition: Add 500 mg of lyophilized R-ATA powder to the reaction mixture.

  • Incubation & Thermodynamic Control: Incubate the reaction at 30°C with orbital shaking at 200 rpm. Apply a gentle, continuous stream of nitrogen gas over the headspace of the flask. Causality: This sweeps away the volatile acetone byproduct, preventing product inhibition and driving the reaction to >95% conversion.

  • In-Process Monitoring: At 12, 24, and 36 hours, withdraw 100 µL aliquots. Quench with 100 µL of acetonitrile, centrifuge to pellet the enzyme, and analyze via UV-HPLC (210 nm). The reaction is complete when the ketone peak area is < 2% of the initial value.

  • Workup & Extraction:

    • Adjust the reaction pH to 2.0 using 6 M HCl to fully protonate the product.

    • Wash the aqueous phase twice with 50 mL of Ethyl Acetate (EtOAc) to remove unreacted ketone and DMSO.

    • Adjust the aqueous phase pH to 9.5 using 6 M NaOH to deprotonate the amino ester.

    • Extract the free base product with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

    • Dry the combined MTBE organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the (R)-amino ester.

Protocol B: Kinetic Resolution via CAL-B

Reagents:

  • Racemic Methyl 2-amino-3-cyclopentylpropanoate (100 mM)

  • Ethyl methoxyacetate (60 mM, 0.6 eq)

  • Immobilized CAL-B (Novozym 435, 10% w/w relative to substrate)

  • Anhydrous Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Reaction Setup: In a dry 250 mL round-bottom flask, dissolve 100 mM of the racemic amino ester in 100 mL of anhydrous MTBE. Causality: Anhydrous conditions are critical to prevent competitive enzymatic hydrolysis of the methyl ester[4].

  • Acyl Donor Addition: Add 60 mM of ethyl methoxyacetate. The sub-stoichiometric amount (0.6 eq) ensures that over-acylation of the target (R)-enantiomer cannot occur even if the reaction is left running too long.

  • Enzyme Addition: Add the immobilized CAL-B beads (10% w/w).

  • Incubation: Incubate the suspension at 45°C with orbital shaking (250 rpm).

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Chiral GC or HPLC. Track the conversion ( c ) and the enantiomeric excess of the substrate ( ees​ ). The system is self-validating through the E-value equation: E=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)] . Stop the reaction when exactly 50% conversion is reached (typically 12–16 hours), ensuring the remaining unreacted amine is >99% (R)-enantiomer.

  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to remove the Novozym 435 beads. Wash the beads with MTBE; they can be dried and reused for up to 5 cycles.

  • Differential Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Extract the organic layer with 0.1 M HCl (3 x 50 mL). Causality: The unreacted (R)-amine is protonated and partitions into the aqueous phase, while the neutral (S)-N-methoxyacetyl amide byproduct remains entirely in the MTBE layer.

    • Lyophilize the combined aqueous layers to yield (R)-Methyl 2-amino-3-cyclopentylpropanoate as a stable, white hydrochloride salt.

References

  • Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology. Journal of Medicinal Chemistry, ACS Publications, 2022. Link[2]

  • GPCR ligands and method of using same. European Patent Office, EP2752423A2, 2007. Link[1]

  • Amino acid dehydrogenase-derived biocatalysts. World Intellectual Property Organization, WO2006015885A1, 2006. Link[3]

  • Methyl 2-amino-3-cyclopentylpropanoate hydrochloride. Sigma-Aldrich Product Specifications, CAS: 2379557-35-2. Link

  • Lipase Congeners Designed by Genetic Code Engineering. ResearchGate / ChemBioChem, 2014. Link[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-Methyl 2-amino-3-cyclopentylpropanoate

Welcome to the technical support center for the synthesis of (R)-Methyl 2-amino-3-cyclopentylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-Methyl 2-amino-3-cyclopentylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and ensure high enantiopurity. We will address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven experience.

The primary synthesis route we will focus on is the asymmetric reductive amination of Methyl 2-oxo-3-cyclopentylpropanoate. This method is widely utilized for its efficiency and adaptability.[1][2]

Section 1: Overview of the Primary Synthesis Route

The synthesis of (R)-Methyl 2-amino-3-cyclopentylpropanoate via asymmetric reductive amination involves two key transformations in a one-pot setup: the formation of an imine intermediate from a ketoester and an amine source, followed by the stereoselective reduction of the C=N bond to yield the desired chiral amine.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Ketoester Methyl 2-oxo-3-cyclopentylpropanoate Mix Combine Reactants & Chiral Catalyst/Auxiliary Ketoester->Mix Amine Ammonia Source (e.g., NH4OAc) Amine->Mix Solvent Anhydrous Solvent (e.g., MeOH, THF, DCE) Solvent->Mix Imine_Formation Imine Formation (Equilibrium) Mix->Imine_Formation Stir at RT Reduction Add Reducing Agent (e.g., NaBH3CN, STAB) Imine_Formation->Reduction Stereoselective Reduction Quench Quench Reaction Reduction->Quench Extract Aqueous/Organic Extraction Quench->Extract Purify Chromatography / Crystallization Extract->Purify Product (R)-Methyl 2-amino-3- cyclopentylpropanoate Purify->Product

Caption: General workflow for asymmetric reductive amination.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Category 1: Low Reaction Yield and Conversion

Question 1: My reaction is sluggish, showing low conversion from the ketoester starting material. What are the primary causes and how can I improve it?

Answer: Low conversion is one of the most common issues in reductive amination. The root cause often lies in the equilibrium of imine formation or the efficacy of the reduction step.

Causality & Solutions:

  • Imine Formation Equilibrium: The formation of the imine from the ketone and amine is a reversible reaction that produces water.[1] As water accumulates, it can drive the equilibrium back towards the starting materials.

    • Solution: Add a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å, activated) are excellent for this purpose. Alternatively, if the solvent allows (e.g., toluene), a Dean-Stark trap can be used for azeotropic removal of water.

  • Reducing Agent Reactivity: The choice and handling of the reducing agent are critical.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is relatively stable in neutral or weakly acidic conditions but its reducing power is pH-dependent. The reaction is often run at a pH of 6-7. If the medium is too basic, the reduction will be slow. If it's too acidic, the borohydride can decompose.[3]

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is a milder and more selective reagent, often providing better results for less reactive ketones. However, it is highly sensitive to moisture and should be handled under an inert atmosphere (Nitrogen or Argon).[4] Using STAB that has been improperly stored can lead to significantly lower yields.

    • Solution: Ensure your reducing agent is fresh and handled correctly. For NaBH₃CN, consider adding a mild acid like acetic acid to buffer the reaction. For STAB, use an anhydrous solvent and inert atmosphere techniques.

  • Substrate Solubility: If the ketoester or amine salt is not fully soluble in the chosen solvent, the reaction will be slow due to the heterogeneous nature of the mixture.

    • Solution: Screen different anhydrous solvents. Dichloroethane (DCE), Tetrahydrofuran (THF), and Methanol (MeOH) are common choices. A co-solvent system might be necessary to ensure all components are fully dissolved.

Data Summary: Common Reducing Agents

Reducing AgentTypical Solvent(s)Key AdvantagesCommon Issues & Mitigations
NaBH₃CN MeOH, EtOHWater-tolerant; effective at mild pH.Can introduce cyanide byproduct; pH-sensitive. Mitigation: Maintain pH 6-7.[3]
NaBH(OAc)₃ (STAB) DCE, THF, DCMMild, selective, often higher yields.Moisture-sensitive. Mitigation: Use anhydrous solvents and inert atmosphere.[4]
NaBH₄ MeOH, EtOHInexpensive, powerful.Can reduce the starting ketone. Mitigation: Add only after imine formation is complete.[4]

Question 2: I am observing the formation of a significant amount of methyl 2-hydroxy-3-cyclopentylpropanoate. Why is this happening?

Answer: The formation of the corresponding alcohol is a clear indication that the reducing agent is reducing the starting ketoester before the imine can form and be reduced.

Causality & Solutions:

This side reaction is most common when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[4] The rate of ketone reduction can be competitive with the rate of imine formation.

  • Use a More Selective Reducing Agent: The most effective solution is to switch to a reagent that selectively reduces imines/iminium ions in the presence of carbonyls.

    • Primary Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice to avoid this issue. Its bulk and electronic properties make it much slower at reducing ketones compared to imines.[4]

    • Alternative: Sodium cyanoborohydride (NaBH₃CN) is also more selective than NaBH₄ and is a viable option.[2]

  • Modify the Procedure (Two-Step, One-Pot): If you must use NaBH₄, you can perform the reaction in two stages within the same pot. First, mix the ketoester, amine source, and a dehydrating agent and allow sufficient time for imine formation to reach equilibrium (this can be monitored by TLC or GC-MS). Only then should you add the NaBH₄, preferably at a reduced temperature (e.g., 0 °C) to control its reactivity.

Category 2: Poor Enantioselectivity

Question 3: The final product has a low enantiomeric excess (ee). How can I improve the stereocontrol of the reduction?

Answer: Achieving high enantioselectivity is the central challenge of this synthesis. Low ee values point to issues with your chiral control element, whether it's a catalyst or a chiral auxiliary, or potential racemization during the process.

Causality & Solutions:

  • Ineffective Chiral Catalyst: If using a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an enzyme), its performance is paramount.

    • Biocatalysis: Imine Reductases (IREDs) are enzymes that can offer exquisite enantioselectivity for reductive aminations.[5] However, the choice of enzyme is substrate-specific.

      • Solution: Screen a panel of different IREDs to find one with high activity and selectivity for your specific substrate. Ensure reaction conditions (pH, temperature, co-factors like NAD(P)H) are optimal for the chosen enzyme.[5]

    • Chemical Catalysis: Chiral Brønsted acids or transition metal catalysts can be used. Catalyst deactivation or low turnover can lead to a competing, non-selective background reaction.

      • Solution: Ensure the purity of all reagents and solvents, as impurities can poison the catalyst. Optimize catalyst loading and reaction conditions (temperature, pressure if hydrogenating).

  • Chiral Auxiliary Approach: Using a chiral auxiliary, such as a chiral amine that is later cleaved, is another robust method.[6][7] The diastereoselectivity of the reduction determines the final product's enantiopurity.

    • Solution: The choice of auxiliary is critical. For instance, methods using phenylglycinol as a chiral auxiliary have shown high diastereoselectivity in related syntheses.[6] Ensure the reaction conditions are optimized for high diastereomeric excess (de), as this will directly translate to the ee after the auxiliary is removed.

  • Racemization: The product itself, or intermediates, could be racemizing under the reaction or workup conditions. The alpha-proton of the ester is acidic and could be epimerized.

    • Solution: Maintain mild conditions throughout. Avoid strongly acidic or basic conditions during the workup. Quench the reaction carefully with a buffered solution if necessary. Low temperatures generally suppress racemization.

Troubleshooting Logic for Low Enantiomeric Excess (ee)

G cluster_catalyst Catalyst Troubleshooting cluster_auxiliary Auxiliary Troubleshooting Start Low ee Observed Check_Method What is the source of chirality? Start->Check_Method Catalyst Chiral Catalyst (e.g., IRED, Rh-complex) Check_Method->Catalyst Catalytic Auxiliary Chiral Auxiliary Check_Method->Auxiliary Stoichiometric Cat_Purity Verify Catalyst Purity & Loading Catalyst->Cat_Purity Aux_Purity Verify Auxiliary Purity Auxiliary->Aux_Purity Cat_Conditions Optimize Conditions (pH, Temp, Solvent) Cat_Purity->Cat_Conditions Screen_Cat Screen Different Catalysts/Ligands Cat_Conditions->Screen_Cat Check_Racemization Could racemization occur? Screen_Cat->Check_Racemization Check_DE Analyze Diastereomeric Ratio (de) of Intermediate Aux_Purity->Check_DE Optimize_Reduction Optimize Reduction Conditions (Reagent, Temp, Solvent) Check_DE->Optimize_Reduction Low de Optimize_Reduction->Check_Racemization Workup Analyze Workup Conditions (Avoid harsh pH/heat) Check_Racemization->Workup Purification Analyze Purification Method Workup->Purification End High ee Achieved Purification->End

Caption: Decision tree for troubleshooting poor enantioselectivity.

Section 3: Purification Strategies

Question 4: The crude product is an oil and difficult to purify by standard column chromatography. What are my options?

Answer: Purifying polar amino esters can be challenging due to their physical properties and potential for streaking on silica gel.

Causality & Solutions:

  • High Polarity and Basicity: The free amine group makes the molecule basic and highly polar, leading to poor peak shape and difficult separation from polar byproducts on standard silica gel.

    • Solution 1: Acid/Base Extraction: Before chromatography, perform a careful liquid-liquid extraction. Extract your organic layer with dilute acid (e.g., 1M HCl) to protonate your amine product, pulling it into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃) and re-extract your purified product back into an organic solvent (e.g., DCM, EtOAc).

    • Solution 2: Modified Chromatography: Add a small amount of a volatile base, like triethylamine (~1%), to the eluent during column chromatography. This deactivates the acidic sites on the silica gel, preventing streaking and improving peak shape.

    • Solution 3: Ion-Exchange Chromatography: For a very clean separation, use a cation exchange resin. The product will bind to the resin and can be eluted by washing with a base solution.[8]

  • Formation of a Crystalline Salt: Often, the easiest way to purify and handle an amino ester is to convert it into a stable, crystalline salt. This not only aids purification by crystallization but also provides a solid product that is easier to store and handle.

    • Protocol: Dissolve the crude or partially purified oil in a suitable solvent (e.g., diethyl ether, EtOAc). Add a stoichiometric amount of an acid, such as p-toluenesulfonic acid (pTSA) in ethanol or HCl in dioxane.[7] The corresponding salt will often precipitate out of the solution and can be collected by filtration, washing with a cold, non-polar solvent to remove soluble impurities.

  • Advanced & Chiral Chromatography: To verify enantiomeric purity and for small-scale purification, chiral HPLC is the gold standard.

    • Method: Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating amino ester enantiomers.[9] The sample may require derivatization (e.g., with NBD-Cl) to improve detection and resolution.[9]

Summary of Purification Techniques

TechniqueWhen to UseKey Considerations
Acid/Base Extraction Initial cleanup of crude material.Choose immiscible solvents; be careful not to use overly harsh pH.
Silica Gel Chromatography General purpose purification.Add ~1% triethylamine to eluent to prevent streaking.
Salt Formation/Crystallization For final purification and to obtain a solid product.Excellent for removing impurities with different acid/base properties.
Chiral HPLC/SFC To determine ee and for high-purity small scale separation.Requires method development to find the right column and mobile phase.[9][10]

References

  • Awasthi, A. K., et al. (2005). Practical Enantioselective Synthesis of b-Substituted b-Amino Esters. J. Org. Chem., 70, 5387-5397. Available at: [Link]

  • Davies, S. G., & Fletcher, A. M. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. PubMed. Available at: [Link]

  • Kotha, S., et al. (2004). Asymmetric Synthesis of β-Amino Esters by aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(8), 2830–2839. Available at: [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]

  • Wikipedia. (2023). Reductive amination. Available at: [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (2020). PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • Chiral separation of amino acid esters by micellar electrokinetic chromatography. (2001). PubMed. Available at: [Link]

  • Seebach, D., et al. (1992). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62. Available at: [Link]

Sources

Optimization

Purification of (R)-Methyl 2-amino-3-cyclopentylpropanoate by chromatography

Welcome to the Technical Support Center for Unnatural Amino Acid Purification. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Unnatural Amino Acid Purification. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating (R)-Methyl 2-amino-3-cyclopentylpropanoate .

Because this molecule contains both a basic primary amine and a hydrolytically sensitive methyl ester, standard chromatographic approaches often lead to severe peak tailing, ester degradation, or loss of stereochemical integrity. This guide synthesizes field-proven methodologies, causal troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery of your target enantiomer.

I. Purification Workflow Visualization

The following decision matrix dictates the optimal chromatographic path based on the crude reaction matrix.

PurificationWorkflow Start Crude (R)-Methyl 2-amino- 3-cyclopentylpropanoate Check Assess Impurity Profile (TLC / LC-MS) Start->Check NP Normal-Phase Silica (Lipophilic Impurities) Check->NP Non-polar matrix RP Reverse-Phase HPLC (Polar Impurities / Salts) Check->RP Polar/Aqueous matrix ModNP Add 1-5% Et3N or NH4OH (Prevent Amine Streaking) NP->ModNP ModRP 0.1% TFA or Formic Acid (Ion-Pairing Modifiers) RP->ModRP Pure Purified (R)-Enantiomer (>98% ee, >95% Purity) ModNP->Pure ModRP->Pure

Decision matrix for the chromatographic purification of unnatural amino acid esters.

II. Troubleshooting Guides & FAQs

Q1: I am experiencing severe peak tailing and low recovery when purifying the free amine ester on standard silica gel. Why is this happening, and how do I fix it? Causality: The protonated primary amine of your cyclopentylalanine derivative (pKa ~9.5) interacts strongly with the highly acidic silanol groups (Si-OH, pKa ~4.5) on bare silica gel. This ionic interaction causes irreversible adsorption and continuous streaking across the column. Solution: You must saturate the acidic silanol sites dynamically. Incorporate a competitive basic modifier, such as 1–5% Triethylamine (Et₃N) or aqueous ammonia, into your mobile phase [1]. Alternatively, pre-treat the silica column with a 5% Et₃N in hexanes solution before loading your sample.

Q2: After reverse-phase purification, my LC-MS shows a mass corresponding to the free carboxylic acid (M-14) instead of the methyl ester. What caused this degradation? Causality: Methyl esters of unnatural amino acids are highly susceptible to base-catalyzed or acid-catalyzed hydrolysis when exposed to aqueous environments for prolonged periods [2]. Solution: When utilizing Reverse-Phase Preparative HPLC (RP-HPLC), strictly control the pH using mild acidic modifiers (0.1% TFA) rather than basic buffers. More importantly, do not leave the purified fractions in the aqueous mobile phase . Immediately freeze and lyophilize the collected fractions to halt hydrolysis [3].

Q3: How do I ensure that the (R)-stereocenter does not epimerize during the chromatographic process? Causality: The α-proton of an amino acid ester is relatively acidic due to the electron-withdrawing effects of the adjacent amine and ester carbonyl. Exposure to strong bases (e.g., NaOH, prolonged Et₃N at elevated temperatures) can abstract this proton, forming an enolate intermediate that reprotonates non-stereoselectively, degrading your (R)-enantiomer into a racemic mixture. Solution: Avoid strong bases entirely. If using Et₃N as a modifier in normal-phase chromatography, keep the concentration below 2% and evaporate the solvent immediately at low temperatures (<30 °C) post-elution.

III. Quantitative Method Comparison

To aid in selecting the appropriate purification route, the following table summarizes the quantitative performance metrics of the two primary methodologies.

ParameterNormal-Phase (Modified Silica)Reverse-Phase (C18 Prep-HPLC)
Target Impurities Lipophilic byproducts, unreacted starting materialsSalts, polar degradants, highly hydrophilic species
Typical Mobile Phase DCM / MeOH / Et₃N (90:9:1)H₂O / MeCN with 0.1% TFA
Typical Recovery Rate 75% - 85%85% - 95%
Average Run Time 15 - 30 mins10 - 20 mins
Risk of Hydrolysis Low (Non-aqueous system)Moderate (Requires immediate lyophilization)
Stereochemical Risk Moderate (If Et₃N is not removed promptly)Low (Acidic conditions suppress enolization)

IV. Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in validation checkpoints. The following procedures are designed as self-validating systems, ensuring that any deviation is caught before the sample is compromised.

Protocol A: Normal-Phase Flash Chromatography (Non-Aqueous)

Best for crude mixtures extracted from organic solvents.

  • Column Equilibration: Pack a standard silica gel column. Flush with 2 column volumes (CV) of Hexanes containing 2% Et₃N. Validation: Collect the flow-through and test with universal indicator paper; it must register as basic (pH > 8) to confirm silanol saturation.

  • Sample Loading: Dissolve the crude (R)-Methyl 2-amino-3-cyclopentylpropanoate in a minimal amount of Dichloromethane (DCM). Load directly onto the silica bed.

  • Gradient Elution: Elute using a gradient of DCM to 10% Methanol in DCM, maintaining a constant 1% Et₃N throughout the run.

  • Fraction Collection & Validation: Spot fractions on a silica TLC plate. Develop with Ninhydrin stain and heat. Validation Checkpoint: The target primary amine will appear as a distinct purple/pink spot. Discard fractions showing multiple spots.

  • Isolation: Pool the pure fractions and concentrate under reduced pressure at ≤30 °C to prevent base-catalyzed epimerization.

Protocol B: Reverse-Phase Preparative HPLC (Aqueous/Acidic)

Best for highly polar crude mixtures or removing inorganic salts.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q H₂O + 0.1% Trifluoroacetic acid [TFA]) and Solvent B (Acetonitrile + 0.1% TFA). Causality: TFA acts as an ion-pairing agent, protonating the amine to increase its retention on the hydrophobic C18 stationary phase while preventing peak tailing [3].

  • Sample Injection: Dissolve the sample in a 1:1 mixture of Solvent A and B. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a scouting gradient from 5% B to 95% B over 20 minutes on a C18 Prep column. Monitor UV absorbance at 210 nm and 254 nm.

  • Fraction Validation: Analyze the main peak fractions via LC-MS immediately. Validation Checkpoint: Look for the[M+H]⁺ ion at m/z 172.1. If m/z 158.1 is observed, ester hydrolysis has occurred.

  • Recovery: Immediately freeze the validated fractions in liquid nitrogen and lyophilize to yield the target compound as a TFA salt.

V. References

  • Title: Using amines or amino acids as mobile phase modifiers in chromatography (WO2004042350A2) Source: World Intellectual Property Organization (WIPO) / Google Patents URL: [Link]

  • Title: Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells Source: ChemBioChem / National Institutes of Health (NIH PubMed Central) URL: [Link]

  • Title: Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system Source: Teledyne ISCO Application Notes URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Peptide Coupling with (R)-Methyl 2-amino-3-cyclopentylpropanoate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when incorporating sterically hindered, unnatural...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when incorporating sterically hindered, unnatural amino acids. (R)-Methyl 2-amino-3-cyclopentylpropanoate (D-Cpa-OMe) presents a unique dual-challenge: the bulky cyclopentyl side chain drastically alters the reaction kinetics of the α -amine, while the C-terminal methyl ester introduces severe vulnerabilities during chain elongation.

This guide is engineered to provide mechanistically grounded, field-proven solutions to the three most critical side reactions encountered with D-Cpa-OMe: Guanidinylation , Epimerization , and Diketopiperazine (DKP) formation .

I. Frequently Asked Questions (Troubleshooting Side Reactions)

Q1: Why am I observing a +98 Da mass adduct on my D-Cpa-OMe nucleophile when using HATU? A1: You are observing guanidinylation of your free amine[1]. HATU and HBTU are highly reactive uronium/aminium-based coupling reagents[2]. Normally, they react rapidly with the carboxylic acid to form an active ester. However, the steric bulk of the cyclopentyl group on D-Cpa-OMe significantly reduces the nucleophilicity of its α -amine, slowing down the desired amide bond formation[3]. This kinetic delay allows the free amine to directly attack the electrophilic carbon of any excess HATU reagent in solution, forming a stable, unreactive tetramethylguanidinium adduct (+98 Da) that permanently caps your peptide chain[2]. Causality & Solution: The root cause is the kinetic mismatch between the slow amine and the highly reactive coupling reagent. To prevent this, you must either pre-activate the carboxylic acid completely before introducing D-Cpa-OMe, or switch to a non-uronium coupling system like DIC/OxymaPure[4].

Q2: Why is the C-terminal amino acid of my activated fragment epimerizing (racemizing) when coupling to D-Cpa-OMe? A2: Epimerization is a direct consequence of the slow coupling rate induced by the bulky D-Cpa-OMe nucleophile. When the activated carboxylic acid (e.g., an OAt or OBt ester) sits in the reaction mixture waiting for the slow amine to attack, it has ample time to undergo intramolecular cyclization into an oxazolone intermediate[2]. The α -proton of the oxazolone is highly acidic and rapidly enolizes, leading to the loss of stereochemical integrity before the amide bond can finally form[5]. Causality & Solution: Slower couplings require coupling additives that stabilize the activated ester and suppress oxazolone formation. Using N,N'-Diisopropylcarbodiimide (DIC) with OxymaPure provides a highly reactive yet stable active ester that minimizes epimerization even during prolonged couplings[4].

Q3: My dipeptide containing D-Cpa-OMe is spontaneously degrading into a cyclic side product lacking the methyl ester. What is happening? A3: You are observing Diketopiperazine (DKP) formation [6]. When the N-terminal protecting group (e.g., Fmoc) of the dipeptide is removed under basic conditions, the newly liberated free amine undergoes intramolecular aminolysis. It attacks the C-terminal methyl ester of the D-Cpa residue, ejecting methanol and forming a thermodynamically stable 6-membered DKP ring[6]. Dipeptide methyl esters are notoriously prone to this because the methyl ester is an excellent leaving group, and the spatial arrangement strongly favors cyclization[7]. Causality & Solution: The base-catalyzed cyclization outcompetes the next coupling step. To mitigate this, you must minimize the exposure time to basic deprotection conditions or utilize in situ neutralization protocols[7].

II. Mechanistic Visualizations

G Amine D-Cpa-OMe (Hindered Amine) HATU HATU Reagent (Excess) Amine->HATU Direct Attack ActEster Activated Acid (OAt-Ester) Amine->ActEster Nucleophilic Attack Guanidine Guanidinylation (+98 Da Adduct) HATU->Guanidine Chain Termination Amide Desired Amide (Slow Pathway) ActEster->Amide Successful Coupling

Mechanism of competitive guanidinylation vs. desired amide bond formation using HATU.

DKP Dipeptide Fmoc-AA2-D-Cpa-OMe (Protected Dipeptide) Base Piperidine / DMF (Deprotection) Dipeptide->Base FreeAmine H-AA2-D-Cpa-OMe (Free N-terminal) Base->FreeAmine Elongation Peptide Elongation (Next Coupling) FreeAmine->Elongation Fast Coupling DKP Diketopiperazine (DKP) (Cyclic Byproduct) FreeAmine->DKP Intramolecular Attack (Loss of MeOH)

Base-catalyzed diketopiperazine (DKP) formation competing with peptide elongation.

III. Quantitative Data: Coupling Reagent Selection

Selecting the correct coupling reagent is the most critical variable when working with D-Cpa-OMe. The table below summarizes the kinetic and side-reaction profiles of standard coupling systems based on empirical data.

Table 1: Side Reaction Profiles and Kinetic Data for D-Cpa-OMe Coupling

Coupling SystemRelative Activation RateEpimerization RiskGuanidinylation RiskDKP Risk (Next Step)Recommendation
HATU / DIPEA Very Fast (<5 min)Moderate (5-10%)High (up to 40%) HighAvoid unless strictly pre-activated.
HBTU / DIPEA Fast (10 min)High (10-20%)High (up to 30%) HighNot recommended.
DIC / OxymaPure Moderate (15 min)Low (<2%) None (0%) ModerateOptimal for D-Cpa-OMe.
DIC / HOBt Slow (30 min)Moderate (5-15%)None (0%)ModerateAcceptable, but Oxyma is superior.

IV. Self-Validating Experimental Protocols

Protocol 1: Optimized DIC/OxymaPure Coupling for Bulky Amines

This protocol utilizes DIC/OxymaPure to completely eliminate guanidinylation while suppressing oxazolone-driven epimerization[4].

  • Step 1: Pre-activation. Dissolve the carboxylic acid (1.2 eq) and OxymaPure (1.2 eq) in anhydrous DMF. Add DIC (1.2 eq) dropwise at 0 °C.

    • Causality: OxymaPure is acidic; adding it before DIC prevents DIC from reacting with itself. The low temperature controls the exothermic activation, preventing premature degradation.

  • Step 2: Validation Check (Critical). Remove a 5 µL aliquot, quench in MeCN, and analyze via LC-MS.

    • Validation: The absence of the free carboxylic acid mass and the presence of the Oxyma active ester confirms complete activation. Do not proceed to Step 3 until this is verified.

  • Step 3: Amine Addition. Add D-Cpa-OMe (1.0 eq) and a catalytic amount of DIPEA (0.1 eq) to the reaction mixture. Stir at room temperature for 2-4 hours.

    • Causality: Adding the hindered amine only after complete activation ensures it does not interact with unreacted coupling reagents.

  • Step 4: Reaction Monitoring. Perform a TLC or LC-MS check to confirm the disappearance of the free amine.

Protocol 2: Rapid Deprotection to Suppress DKP Formation

When your peptide sequence reaches the dipeptide stage (Fmoc-AA2-D-Cpa-OMe), the methyl ester is highly vulnerable to DKP formation during Fmoc removal[6].

  • Step 1: Rapid Deprotection. Treat the dipeptide with 20% Piperidine in DMF for exactly 2 cycles of 3 minutes (do not exceed 6 minutes total).

    • Causality: Prolonged exposure to base allows the free amine to attack the C-terminal methyl ester[7]. Short, repeated cycles remove the Fmoc group before the intramolecular attack can reach transition state equilibrium.

  • Step 2: Immediate Quench/Wash. Immediately wash the organic phase (or resin, if adapted to solid phase) with DMF (3x) and DCM (3x) to completely remove residual piperidine.

  • Step 3: Immediate Elongation. Introduce the pre-activated next amino acid (AA3) within 5 minutes of the final wash.

    • Causality: The free amine is a kinetic ticking time bomb. Immediate introduction of a highly reactive electrophile outcompetes the intramolecular cyclization pathway.

  • Step 4: Validation Check. Analyze the crude mixture via LC-MS.

    • Validation: A successful run will show <5% of the -32 Da mass (loss of MeOH), confirming that DKP formation was successfully suppressed.

V. References

Sources

Optimization

Technical Support Center: Troubleshooting Epimerization in (R)-Methyl 2-amino-3-cyclopentylpropanoate Couplings

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the loss of stereochemical integrity during the coupling of sterically hindered unn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the loss of stereochemical integrity during the coupling of sterically hindered unnatural amino acids. This guide is specifically engineered to address the epimerization risks associated with (R)-Methyl 2-amino-3-cyclopentylpropanoate .

The Causality of Epimerization: A Mechanistic Perspective

Coupling an activated carboxylic acid to (R)-Methyl 2-amino-3-cyclopentylpropanoate presents a unique kinetic challenge. The bulky cyclopentyl group at the β -position of the amine creates severe steric hindrance, drastically reducing its nucleophilicity.

Because the intermolecular acylation rate is suppressed, the activated carboxyl component (typically an O-acylisourea) has a prolonged lifetime. This allows the competing intramolecular cyclization to an oxazolone to dominate. The α -proton of this oxazolone intermediate is highly acidic. In the presence of standard coupling bases (like DIPEA), this proton is rapidly abstracted, forming an achiral enolate that reprotonates non-stereoselectively, leading to epimerization . Furthermore, prolonged exposure to strong bases can also risk base-catalyzed epimerization of the (R)-methyl ester itself.

To prevent this, we must intercept the O-acylisourea with a highly reactive additive before oxazolone formation occurs, while strictly controlling the basicity of the reaction environment.

Mechanism A Activated Carboxyl Component (O-Acylisourea) B Oxazolone Intermediate (Stereocenter Intact) A->B Slow coupling allows cyclization H Oxyma Pure Active Ester (Stable, Fast Reacting) A->H + Oxyma Pure (Intercepts) C Deprotonated Oxazolone (Achiral Enolate) B->C Excess Base (e.g., DIPEA) F Desired Chiral Amide B->F + Amine Nucleophile D Epimerized Oxazolone (Inverted Stereocenter) C->D Reprotonation G Epimerized Byproduct D->G + Amine Nucleophile E Amine Nucleophile: (R)-Methyl 2-amino- 3-cyclopentylpropanoate H->F + Amine Nucleophile

Fig 1. Oxazolone-mediated epimerization pathway intercepted by Oxyma Pure active ester formation.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents provide the best balance of reactivity and stereochemical retention for this hindered substrate? A1: I strongly recommend abandoning traditional benzotriazoles (HOBt, HOAt) in favor of Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) paired with a carbodiimide like DIC or EDC. Oxyma Pure has an ideal pKa (~4.60) and forms a highly reactive active ester that accelerates the acylation of the hindered cyclopentyl amine while simultaneously suppressing oxazolone formation . In demanding segment couplings, Oxyma Pure has been shown to reduce epimerization to negligible levels compared to HOBt .

Q2: How does the choice of base impact the epimerization of the activated intermediate and the (R)-ester? A2: Standard tertiary amines like DIPEA or TEA are often too basic and promote the deprotonation of the oxazolone intermediate . To mitigate this, switch to TMP (2,4,6-trimethylpyridine) . TMP is sterically hindered and significantly less basic. It neutralizes the system sufficiently to drive the coupling forward without triggering base-catalyzed proton abstraction .

Q3: Are there any specialized additives that can further suppress epimerization in this specific coupling? A3: Yes. The addition of Cupric (II) salts, specifically CuCl 2​ , acts as a powerful epimerization suppressant in carbodiimide-mediated couplings. Cu 2+ ions coordinate with the oxazolone intermediate, locking its conformation and preventing deprotonation, keeping D-epimer levels below 0.1% even in highly challenging, slow-reacting systems .

Q4: Does solvent choice matter for this specific reaction? A4: Absolutely. While DMF is standard, using DCM (Dichloromethane) or a DCM/DMF mixture accelerates active ester formation and reduces the loss of chirality . The lower polarity of DCM destabilizes the charge separation required for oxazolone enolization.

Quantitative Data: Reagent Comparison

The following table summarizes the expected epimerization rates based on established models of sterically hindered and epimerization-prone amino acid couplings.

Coupling SystemBaseRelative Acylation RateExpected Epimerization (D-epimer %)Safety Profile
DIC / HOBtDIPEASlow3.7% - 9.3%Explosive hazard
DIC / HOAtDIPEAModerate1.1% - 3.3%Explosive hazard
DIC / Oxyma PureTMPFast0.1% - 1.1%Non-explosive, safe
EDC / Oxyma Pure / CuCl 2​ TMPFast< 0.1%Non-explosive, safe

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates an in-process HPLC validation step. This allows you to verify stereochemical integrity before committing to bulk workup.

Fig 2. Optimized workflow for coupling sterically hindered amino acid esters with minimal epimerization.

Step-by-Step Methodology: Low-Epimerization Coupling

Reagents Required:

  • Carboxyl Component (N-protected amino acid): 1.0 eq

  • (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: 1.1 eq

  • Oxyma Pure: 1.05 eq

  • DIC (N,N'-Diisopropylcarbodiimide) or EDC·HCl: 1.1 eq

  • TMP (2,4,6-trimethylpyridine): 2.2 eq (to neutralize the amine HCl salt and drive reaction)

  • CuCl 2​ (Optional, for extreme cases): 0.1 eq

  • Solvent: Anhydrous DCM/DMF (4:1 v/v)

Procedure:

  • Pre-activation (0°C): Dissolve the N-protected carboxyl component (1.0 eq) and Oxyma Pure (1.05 eq) in the DCM/DMF solvent mixture under an inert atmosphere (N 2​ or Argon). Cool the mixture to 0°C.

  • Carbodiimide Addition: Add DIC or EDC·HCl (1.1 eq) dropwise. Stir at 0°C for 5–10 minutes to form the Oxyma active ester. Causality note: Keeping the temperature low during activation minimizes the thermal energy available for oxazolone cyclization.

  • Amine Preparation: In a separate vial, dissolve (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (1.1 eq) in a minimal amount of DCM. Add TMP (2.2 eq) to free-base the amine.

  • Coupling: Add the amine solution dropwise to the pre-activated ester mixture at 0°C. If using CuCl 2​ as a suppressant, add it at this stage.

  • Reaction & Self-Validation: Allow the reaction to slowly warm to room temperature. Stir for 2–4 hours.

    • Validation Step: Withdraw a 10 μ L aliquot, quench in 1 mL Acetonitrile/Water, and analyze via chiral HPLC. Confirm the disappearance of the active ester and verify that the D-epimer peak area is <1%.

  • Workup: Once complete, dilute the reaction with EtOAc. Wash sequentially with 5% aqueous citric acid (to remove TMP and unreacted amine), saturated NaHCO 3​ (to remove Oxyma Pure byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the stereochemically pure product.

References

  • Ryadnov, M. G., Klimenko, L. V., & Mitin, Y. V. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research.[Link]

  • Subirós-Funosas, R., et al. (2013). Organic Syntheses Procedure: Application of Oxyma Pure in Peptide Synthesis. Organic Syntheses.[Link]

  • ACS Omega. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Solid-Phase Peptide Synthesis (SPPS) with Hindered Amino Acids

Welcome to the Advanced SPPS Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced SPPS Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Synthesizing peptides with sterically hindered building blocks—such as α,α-dialkylated amino acids (e.g., Aib), N-methylated amino acids, or β-branched residues (Val, Ile, Thr)—requires a fundamental understanding of reaction kinetics and molecular topography.

Here, we will dissect the mechanistic causality behind common failures, provide self-validating standard operating procedures (SOPs), and establish a definitive framework for rescuing difficult sequences.

Diagnostic Workflow for Hindered Sequences

Before altering your chemistry, you must accurately diagnose the mode of failure. Hindered amino acids typically induce two distinct classes of errors: kinetic failure (incomplete coupling due to steric clash) and intramolecular side reactions (such as Diketopiperazine formation).

Troubleshooting workflow for hindered SPPS: Differentiating incomplete coupling from DKP formation.

Frequently Asked Questions (Troubleshooting)

Q1: I am observing massive deletion sequences when coupling α,α-dialkylated amino acids (e.g., Aib) or N-methylated amino acids. Standard HBTU/DIPEA fails. Why, and how do I fix it?

The Causality: Standard benzotriazole-based reagents (like HBTU or TBTU) generate OBt active esters. When the incoming amine is secondary (N-methyl) or the activated carboxyl is shielded by gem-dimethyl groups (Aib), the steric bulk physically blocks the nucleophilic attack required to form the amide bond. The Solution: You must increase the electrophilicity of the active ester. Switch to 1 or 2[1][2]. COMU is an uronium salt based on the OxymaPure leaving group. It exhibits superior reactivity due to its morpholino-carbenium structure, effectively driving the coupling of sterically hindered amino acids while maintaining a lower risk of racemization compared to HATU[1][3].

Q2: My crude HPLC shows a major impurity with a mass corresponding to the loss of the C-terminal dipeptide. The sequence contains a Proline at position 2. What is happening?

The Causality: You are observing 4[4]. This is a base-catalyzed intramolecular side reaction. During the Fmoc deprotection of the second amino acid (Aa2), the newly liberated N-terminal amine attacks the ester linkage connecting the first amino acid (Aa1) to the resin. Proline, Glycine, and N-methyl amino acids are highly susceptible because they readily adopt the cis-geometry required for this 6-membered ring cyclization[4][5]. The Solution: Mitigate this by utilizing a6[6]. The massive steric bulk of the trityl linker physically shields the ester bond from nucleophilic attack. Additionally, swap standard 20% piperidine for a fast, optimized deprotection cocktail of 5 to minimize the time the free amine spends in a basic environment[5].

Q3: I implemented microwave-assisted SPPS to drive the coupling of my hindered sequence, but now I'm seeing significant epimerization (racemization) of Cysteine and Histidine. How can I balance yield and chirality?

The Causality: Microwave irradiation (often at 75°C–86°C) provides the thermal energy required to break up peptide aggregation and overcome steric barriers[7]. However, the activated ester state of amino acids increases the acidity of the α-carbon. At elevated temperatures, the tertiary amine base (like DIPEA) catalyzes enolization, leading to racemization—especially for electron-withdrawing side chains like Cys and His[8]. The Solution: Implement a split-temperature protocol. 8 specifically for Cysteine and Histidine residues, and substitute DIPEA with the sterically hindered base sym-collidine[8]. The rest of the hindered sequence can safely be coupled at 75°C.

Quantitative Data Presentation

Selecting the correct coupling reagent is the single most impactful variable when troubleshooting hindered SPPS. The table below synthesizes the reactivity profiles of modern coupling reagents to guide your selection.

Table 1: Comparative Efficacy of Coupling Reagents for Hindered SPPS

Coupling ReagentActive Ester GeneratedRelative Reactivity for Hindered AAsGuanidinylation RiskBest Use Case
HBTU / TBTU OBtLowHigh (if in excess)Routine, non-hindered SPPS.
HATU OAtVery HighHigh (if in excess)Difficult sequences, N-methyl AAs.
COMU OxymaExtremely HighLowHighly hindered AAs (Aib), low racemization[1][3].
PyAOP OAtVery HighNone (Phosphonium)Cyclization, prolonged hindered couplings[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next synthesis cycle without confirming the success of the previous step.

Protocol A: High-Efficiency Coupling of Hindered Amino Acids using COMU

Mechanistic Rationale: COMU generates a highly reactive Oxyma ester. Because it is an uronium salt, an excess of COMU relative to the amino acid can cap the N-terminus via guanidinylation. Therefore, we use a slight defect of the coupling reagent relative to the amino acid[3].

  • Resin Preparation: Swell 0.1 mmol of peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq.) of the Fmoc-protected hindered amino acid and 0.29 mmol (2.9 eq.) of COMU in minimal DMF.

  • Base Addition: Add 0.6 mmol (6 eq.) of N,N-Diisopropylethylamine (DIPEA) to the activation vial. The solution will undergo a distinct color change (typically yellow/orange), indicating the formation of the active ester[3].

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate at room temperature for 2 hours, or under microwave irradiation at 75°C for 10 minutes (Note: Use 50°C + collidine if coupling Cys/His)[7][8].

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min).

  • Validation Checkpoint: Perform a Chloranil Test (if the N-terminal amine on the resin is a secondary/N-methyl amine) or a Kaiser Test (for primary amines). A negative result (no color change) validates complete coupling. If positive, perform a second coupling using PyAOP to avoid guanidinylation[2].

Protocol B: DKP-Suppressed Fmoc Deprotection

Mechanistic Rationale: DBU is a stronger base than piperidine but is non-nucleophilic. Piperazine acts as a scavenger for the dibenzofulvene byproduct. NMP disrupts hydrogen bonding better than DMF, preventing aggregation. This cocktail rapidly removes the Fmoc group, minimizing the time window for the DKP cyclization to occur[5].

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP)[5].

  • Deprotection: Add the solution to the resin containing the susceptible dipeptide (e.g., Fmoc-Pro-Aa1-Resin). Agitate for exactly 3 minutes.

  • Drain and Repeat: Drain the vessel and add fresh deprotection solution for another 5 minutes.

  • Rapid Quench/Wash: Immediately drain and wash the resin aggressively with NMP (5 × 1 min) to remove all traces of base.

  • Validation Checkpoint: Collect the deprotection flow-through and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperazine adduct validates successful Fmoc removal, while the rapid washing ensures the dipeptide remains intact on the resin.

References

  • "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey", ACS Publications.[Link]

  • "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention", Peptidechemistry.org. [Link]

  • "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis", PMC/NIH.[Link]

  • "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis", PubMed/NIH.[Link]

  • "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies", ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Asymmetric Synthesis of Cyclopentyl Amino Acids

From the Desk of the Senior Application Scientist Welcome to the technical support center for the asymmetric synthesis of cyclopentyl amino acids. These conformationally constrained non-proteinogenic amino acids are crit...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the asymmetric synthesis of cyclopentyl amino acids. These conformationally constrained non-proteinogenic amino acids are critical building blocks in peptidomimetics and drug development, offering unique structural pre-organization for targeting proteins and enzymes. However, their synthesis, particularly the stereoselective construction of the cyclopentane ring with precise control over multiple stereocenters, presents significant challenges.

This guide is designed to provide practical, field-proven insights to help you navigate catalyst selection, optimize reaction conditions, and troubleshoot common issues encountered in your experiments. We will move beyond simple protocols to explore the underlying principles that govern catalyst performance, ensuring your synthetic strategy is both robust and reproducible.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

Q1: What are the primary catalytic systems for synthesizing chiral cyclopentyl amino acids?

The two dominant and mechanistically distinct approaches are metal-based catalysis and organocatalysis.

  • Metal Catalysis: This is most prominently represented by Rhodium(I)-catalyzed asymmetric hydrogenation .[1] This method is exceptionally powerful for the synthesis of β-amino acids from prochiral β-enamino esters or related substrates.[2] The stereochemical outcome is controlled by a chiral diphosphine ligand coordinated to the rhodium center. Dirhodium catalysts are also effective in [3+2] cycloaddition reactions to form cyclopentyl β-amino esters.[3]

  • Organocatalysis: This metal-free approach uses small, chiral organic molecules to induce enantioselectivity. It offers a broad range of transformations, including Michael additions, domino reactions, and cycloadditions, to construct the cyclopentane core.[4][5] Common catalyst classes include proline derivatives, cinchona alkaloids, and chiral secondary amines, which operate through enamine or iminium ion intermediates.[6][7][8]

Q2: How do I decide between a metal catalyst and an organocatalyst for my specific target molecule?

The choice is dictated by your synthetic strategy and the structure of your starting materials.

  • Choose Metal Catalysis (e.g., Rh-Hydrogenation) if:

    • Your retrosynthetic plan involves the reduction of a C=C bond in a prochiral enamine or dehydroamino acid precursor. This is one of the most reliable methods for setting the stereochemistry of the amino group.[9][10]

    • You require very high enantioselectivities (often >99% ee) and high turnover numbers (TONs), as Rh-catalysis is well-optimized for industrial applications.[1]

    • Your substrate is compatible with hydrogenation conditions (i.e., does not contain other easily reducible functional groups).

  • Choose Organocatalysis if:

    • Your synthesis involves building the cyclopentane ring from acyclic precursors via C-C bond-forming reactions like Michael additions or cascade reactions.[11]

    • You need to avoid transition metals due to concerns about product contamination, which is critical in pharmaceutical development.

    • Your substrate is sensitive to hydrogenation or requires milder reaction conditions.

    • You are constructing molecules with multiple contiguous stereocenters in a single step, as cascade reactions enabled by organocatalysis are particularly adept at this.[12]

Q3: For a Rhodium-catalyzed hydrogenation, what are the key factors in selecting the right chiral phosphine ligand?

The ligand is the ultimate source of chirality and its structure is paramount. There is no universal ligand; selection is often empirical and requires screening. Key considerations include:

  • Bite Angle and Flexibility: The geometry of the ligand-metal complex influences the binding of the substrate and the transition state energy. Ligands like DuPhos and TangPhos have different structural features that make them suitable for different substrate classes.[1][2]

  • Electronic Properties: Electron-rich phosphine ligands can increase the catalytic activity of the rhodium center.[1]

  • Steric Hindrance: The steric bulk of the ligand must be matched to the substrate to create a chiral pocket that effectively differentiates the two faces of the prochiral double bond. For highly substituted or sterically hindered enamines, ligands with specific steric profiles may be required.[13]

A preliminary screening of a small library of ligands from different families (e.g., Josiphos, DuPhos, TangPhos) is a common and effective starting point.[9][13]

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a cause-and-effect format.

Problem: Low Enantioselectivity (ee)

Low enantiomeric excess is one of the most common yet complex issues in asymmetric catalysis. A systematic approach is crucial for diagnosis.[14]

G start Low ee Observed check_purity Verify Purity: - Catalyst & Ligand - Starting Materials - Solvent (Anhydrous?) start->check_purity check_temp Optimize Temperature (Usually Lower is Better) check_purity->check_temp If purity is confirmed check_solvent Screen Solvents (Polar vs. Non-polar, Coordinating vs. Non-coordinating) check_temp->check_solvent If ee still low check_conc Vary Concentration (Dilution can help) check_solvent->check_conc If ee still low rescreen Re-screen Catalyst/Ligand (Current choice may be suboptimal) check_conc->rescreen If all else fails

Q: My reaction gives high conversion but nearly racemic product (low ee). What should I check first?

A:

  • Catalyst/Ligand Purity and Integrity: This is the most frequent culprit. Ensure the chiral catalyst or ligand has not racemized or decomposed during storage. Verify the optical purity of the catalyst batch if possible. Impurities in starting materials can also act as catalyst poisons or inhibitors.[14]

  • Solvent Quality: Ensure the solvent is anhydrous and of the appropriate grade. Trace amounts of water or other coordinating impurities can interfere with the catalyst-substrate complex, opening non-selective reaction pathways.

  • Reaction Temperature: The energy difference between the two diastereomeric transition states leading to the R and S enantiomers is often small. Lowering the reaction temperature typically increases selectivity by making the reaction more sensitive to this energy difference.[14][15] Screen a range of temperatures (e.g., 25°C, 0°C, -20°C, -40°C).

Q: I've optimized the temperature, but my ee is still moderate (~70-80%). What's the next step?

A:

  • Solvent Effects: The solvent can significantly influence the conformation and stability of the chiral transition state. A solvent screen is highly recommended. For Rh-hydrogenation, solvents like 2-propanol, THF, and toluene can give vastly different results.[13] For organocatalytic reactions, switching between polar aprotic (e.g., CH3CN, DMSO) and non-polar (e.g., toluene, CH2Cl2) solvents can dramatically impact selectivity.[14]

  • Concentration: Substrate and catalyst concentration can affect the reaction. At high concentrations, catalyst aggregation can occur, leading to alternative, less selective catalytic species. Try running the reaction under more dilute conditions.[14]

  • Additives/Co-catalysts: In some systems, additives are crucial. For instance, in certain Rh-catalyzed hydrogenations, the addition of a base like K2CO3 can be necessary to generate the active catalytic species.[13] In organocatalysis, the use of a co-catalytic acid or base can be essential for proton transfer steps.[11]

Problem: Low Yield or No Reaction

Q: My reaction isn't proceeding, or the yield is very low despite using a published procedure. What could be wrong?

A:

  • Catalyst Deactivation: The catalyst may be "dead." This can be due to:

    • Oxygen: Many catalysts, especially Rh(I) complexes, are oxygen-sensitive. Ensure all solvents and reagents are properly degassed and the reaction is run under an inert atmosphere (N2 or Ar).

    • Impurities: As mentioned, impurities in the substrate or solvent (e.g., water, peroxides, sulfur compounds) can irreversibly bind to and deactivate the catalyst. Purifying starting materials via chromatography or distillation may be necessary.

  • Incorrect Reaction Conditions:

    • Temperature: While lower temperatures favor selectivity, some reactions have a minimum temperature required for activation. If the reaction is sluggish, a modest increase in temperature may be needed, though this may come at the cost of some enantioselectivity.

    • Pressure (for Hydrogenations): Ensure the hydrogen pressure is at the required level and that the vessel is not leaking. Some reactions require higher pressures to proceed efficiently.[13]

  • Substrate Incompatibility: The published procedure may not be directly transferable to your specific substrate. Steric hindrance or electronic effects in your molecule could be inhibiting the reaction. A different catalyst or ligand system may be required.

Problem: Poor Diastereoselectivity (d.r.) or Product Epimerization

Q: I'm forming a product with high ee, but it's a mixture of diastereomers. How can I improve the d.r.?

A:

  • Kinetic vs. Thermodynamic Control: The observed diastereomeric ratio may not be the initial kinetic ratio. One of the diastereomers might be epimerizing under the reaction conditions. This is particularly relevant in organocatalytic reactions where acidic or basic conditions can lead to the loss of stereochemical information at a newly formed center.[6][7]

  • Troubleshooting Epimerization:

    • Monitor the reaction over time: Take aliquots at different time points to see if the d.r. changes. If it does, the product is not stable under the reaction conditions.[16]

    • Lower the temperature: Epimerization is often accelerated at higher temperatures.

    • Reduce reaction time: Stop the reaction as soon as the starting material is consumed to minimize product exposure to the conditions.

    • Modify workup: A rapid, non-acidic/non-basic workup can sometimes preserve a kinetically favored but thermodynamically unstable diastereomer.

Section 3: Data Presentation & Catalyst Performance

Effective catalyst selection often begins with screening. The table below summarizes representative data from a hypothetical screening for the Rh-catalyzed asymmetric hydrogenation of a tetrasubstituted enamine, similar to studies reported in the literature.[13]

EntryChiral LigandSolventTemp (°C)Conversion (%)ee (%)
1(S,S)-Me-DuPhos2-Propanol508365
2(S,S)-Et-FerroTANE2-Propanol508072
3(R)-BINAPToluene504558
4(S,S)-ptbp-skewphos2-Propanol50>9988
5(S,S)-ptbp-skewphos 2-Propanol 50 >99 >95
6(S,S)-ptbp-skewphos2-Propanol30 9598

Reaction Conditions: [Rh(cod)(ligand)]OTf (1 mol%), Substrate (1.0 equiv), H2 (1.0 MPa), 16 h. Entry 5 includes 1.0 equiv of K2CO3 as an additive.

Analysis: This data illustrates a logical optimization workflow. Initial screening (Entries 1-4) identifies (S,S)-ptbp-skewphos as a promising ligand. The addition of a base (Entry 5) dramatically improves both conversion and enantioselectivity.[13] Finally, lowering the temperature (Entry 6) provides a further boost to the enantiomeric excess, albeit with a slight decrease in conversion over the same time period.

Section 4: Experimental Protocol

This section provides a representative, detailed protocol for a Rhodium-catalyzed asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation of a Prochiral Enamine

Materials:

  • Prochiral enamine substrate (e.g., an N-protected 1-cyclopentenyl-amine derivative)

  • [Rh(cod)2]OTf (Rhodium precursor)

  • Chiral diphosphine ligand (e.g., (2S,4S)-ptbp-skewphos)

  • Anhydrous, degassed solvent (e.g., 2-Propanol)

  • Additive (e.g., anhydrous K2CO3)

  • High-pressure reaction vessel (autoclave) with magnetic stirring

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Pre-formation (in a glovebox):

    • To a clean, dry vial, add [Rh(cod)2]OTf (1.0 mol%) and the chiral ligand (1.1 mol%).

    • Add a portion of the degassed solvent (approx. 1 mL) and stir the mixture for 30 minutes at room temperature. The solution should become homogeneous. This pre-formation step is critical for generating the active catalyst.

  • Reaction Setup:

    • To the high-pressure vessel containing a stir bar, add the enamine substrate (1.0 equiv) and the additive, K2CO3 (1.0 equiv).

    • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Using a cannula or syringe, transfer the pre-formed catalyst solution into the reaction vessel under a positive pressure of inert gas.

    • Add the remaining degassed solvent to reach the desired final concentration (typically 0.1-0.5 M).

  • Hydrogenation:

    • Seal the reaction vessel securely.

    • Pressurize and vent the vessel with hydrogen gas three times to remove all inert gas.

    • Pressurize the vessel to the target pressure (e.g., 1.0 MPa).

    • Place the vessel in a heating block or oil bath set to the desired temperature (e.g., 50°C) and begin vigorous stirring.

  • Monitoring and Workup:

    • Allow the reaction to proceed for the specified time (e.g., 12-24 hours). The reaction can be monitored by taking aliquots (after carefully and safely depressurizing and re-purging) and analyzing them by TLC, GC, or LC-MS.

    • Upon completion, cool the vessel to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

    • Open the vessel and filter the reaction mixture through a pad of Celite or silica gel to remove the inorganic base and precipitated metal.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.

Section 5: Visualization of Key Concepts

Simplified Catalytic Cycle for Rh-Hydrogenation

G A [Rh(L)]+ B [Rh(L)(S)]+ A->B C [Rh(H)₂(L*)(S)]+ B->C C->A Reductive Elimination D Product (Chiral Amine) C->D Insertion & Elimination sub Substrate (S) (Enamine) sub->B Coordination h2 H₂ h2->C Oxidative Addition

Decision Tree for Initial Catalyst Strategy

G start Goal: Synthesize Cyclopentyl Amino Acid q1 Key Retrosynthetic Step? start->q1 rh Strategy: Rhodium-Catalyzed Asymmetric Hydrogenation q1->rh  Reduction of Prochiral Enamine   org Strategy: Organocatalytic Ring Construction q1->org  C-C Bond Formation (e.g., Michael Addition, Domino Reaction)  

References

  • Deng, Y., Yglesias, M. V., Arman, H., & Doyle, M. P. (2016). Catalytic Asymmetric Synthesis of Cyclopentyl β-Amino Esters by [3+2] Cycloaddition of Enecarbamates with Electrophilic Metalloenolcarbene Intermediates. Angewandte Chemie International Edition, 55(34), 10108-10112. [Link]

  • Fanelli, R., Berta, D., Földes, T., & Cobb, A. J. A. (2020). Organocatalytic Access to a cis-Cyclopentyl-γ-amino Acid: An Intriguing Model of Selectivity and Formation of a Stable 10/12-Helix from the Corresponding γ/α-Peptide. Journal of the American Chemical Society, 142(3), 1382-1393. [Link]

  • Maji, B., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3353–3358. [Link]

  • Umemura, S., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 641–646. [Link]

  • Fanelli, R., Berta, D., Földes, T., & Cobb, A. J. A. (2019). Organocatalytic Access to a cis-Cyclopentyl-γ-amino Acid: An Intriguing Model of Selectivity and Formation of a Stable 10/12-Helix from the Corresponding γ/α-Peptide. PubMed. [Link]

  • Fanelli, R., Berta, D., Földes, T., & Cobb, A. J. A. (2019). Organocatalytic Access to a cis-Cyclopentyl-γ-amino Acid: An Intriguing Model of Selectivity and Formation of a Stable 10/12-Helix from the Corresponding γ/α-Peptide. Journal of the American Chemical Society. [Link]

  • Al-ani, W. M. (2016). Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. Synlett, 27(01), 17-20. [Link]

  • Romo, D., et al. (2009). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society, 131(37), 13204–13206. [Link]

  • Ley, S. V. Research Group. Organocatalysis. University of Cambridge. [Link]

  • Tally, J. M., & Paquette, L. A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(16), 9127-9188. [Link]

  • Pospíšil, J., et al. (2024). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. The Journal of Organic Chemistry. [Link]

  • Pospíšil, J., et al. (2024). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. The Journal of Organic Chemistry. [Link]

  • Dai, Q., Yang, W., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5345. [Link]

  • Qiu, L., Prashad, M., Hu, B., & Chan, A. S. C. (2007). Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate. [Link]

  • Hu, W., et al. (2012). Asymmetric synthesis of highly functionalized cyclopentanes by a rhodium- and scandium-catalyzed five-step domino sequence. Chemical Science, 3(5), 1593-1596. [Link]

  • Hu, W., et al. (2012). Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence. PMC. [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. PMC. [Link]

  • Tang, W., & Zhang, X. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584-4671. [Link]

  • Sotor, P., & Albrecht, Ł. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(19), 5737. [Link]

  • Maji, B., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. PMC. [Link]

  • France, S. (2014). Recent Advances in Asymmetric Catalytic Methods for the Formation of Acyclic α,α-Disubstituted α-Amino Acids. The Journal of Organic Chemistry, 80(2), 729-735. [Link]

  • Zhou, J. (2014). Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Organic Chemistry: Current Research, 3(2). [Link]

  • Abellán, V., & Nájera, C. (2017). Catalytic Asymmetric Synthesis of α-Amino Acids. ResearchGate. [Link]

  • Harrison, E. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. [Link]

  • Risi, C. D., et al. (2025). Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. European Journal of Organic Chemistry. [Link]

  • Olano, D. C., et al. (2025). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules, 30(4), 863. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology, 35, 249-277. [Link]

  • University of Bristol. Asymmetric synthesis. DU Chem. [Link]

  • Davies, S. G., & Fletcher, A. M. (2011). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. PMC. [Link]

Sources

Troubleshooting

Stability of (R)-Methyl 2-amino-3-cyclopentylpropanoate under basic conditions

Technical Support Center: Stability and Handling of (R)-Methyl 2-amino-3-cyclopentylpropanoate Under Basic Conditions Welcome to the Technical Support and Troubleshooting Portal for (R)-Methyl 2-amino-3-cyclopentylpropan...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Handling of (R)-Methyl 2-amino-3-cyclopentylpropanoate Under Basic Conditions

Welcome to the Technical Support and Troubleshooting Portal for (R)-Methyl 2-amino-3-cyclopentylpropanoate (an unnatural amino acid derivative). As a primary amine tethered to a methyl ester with an adjacent chiral center, this molecule is highly reactive and structurally vulnerable under alkaline conditions.

This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind compound degradation, troubleshoot common synthetic failures, and implement self-validating handling protocols.

Core Mechanistic Overview: The Alkaline Vulnerability Triad

When exposed to basic environments (pH > 8), (R)-Methyl 2-amino-3-cyclopentylpropanoate is susceptible to three competing degradation pathways. Understanding these pathways is critical for optimizing reaction conditions and workup procedures.

G SM (R)-Methyl 2-amino-3-cyclopentylpropanoate (Free Amine) Base Basic Conditions (pH > 8) SM->Base Racemization Pathway 1: Racemization (Alpha-proton abstraction) Base->Racemization Hydrolysis Pathway 2: Saponification (Ester hydrolysis) Base->Hydrolysis DKP Pathway 3: DKP Formation (Intermolecular aminolysis) Base->DKP Enolate Achiral Enolate Intermediate Racemization->Enolate Acid (R)-2-amino-3-cyclopentylpropanoic acid Hydrolysis->Acid Dimer Dipeptide Intermediate DKP->Dimer Racemic (R/S)-Methyl 2-amino-3-cyclopentylpropanoate Enolate->Racemic DKP_Prod 2,5-Diketopiperazine Derivative Dimer->DKP_Prod

Figure 1: The three primary degradation pathways of (R)-Methyl 2-amino-3-cyclopentylpropanoate under basic conditions.

Troubleshooting FAQs

Q1: Why is my isolated product showing a severe loss of enantiomeric excess (ee) after a basic aqueous workup? Causality: You are observing base-catalyzed racemization (epimerization). The alpha-proton of an amino acid methyl ester is highly acidic due to the electron-withdrawing nature of the adjacent ester carbonyl. When exposed to basic conditions (e.g., Na2​CO3​ , Cs2​CO3​ ), the base abstracts this proton, forming a planar, achiral enolate intermediate[1]. Upon reprotonation during quenching or workup, the proton can add from either face of the molecule, resulting in a racemic (R/S) mixture[2]. Solution: Avoid strong inorganic bases and prolonged exposure to alkaline aqueous phases. If a base is required for coupling, utilize sterically hindered organic bases (like DIPEA or NMM) at low temperatures (0–4 °C) to kinetically disfavor alpha-proton abstraction.

Q2: During scale-up, my LC-MS shows a major impurity at m/z 279 [M+H]+. What is this byproduct and how do I prevent it? Causality: The exact mass of (R)-Methyl 2-amino-3-cyclopentylpropanoate is 171.13 Da. The m/z 279 peak corresponds to the formation of a 2,5-diketopiperazine (DKP) derivative (Exact mass of DKP dimer: ~278.19 Da). Free amino acid methyl esters are highly prone to intermolecular aminolysis in basic media[3]. The primary amine of one molecule nucleophilically attacks the methyl ester of another, forming a dipeptide intermediate that rapidly undergoes spontaneous intramolecular cyclization to form the thermodynamically stable six-membered DKP ring[4]. Solution: Never store the compound as a free base. Keep it as a hydrochloride (HCl) or trifluoroacetate (TFA) salt until immediately before use. When free-basing is required, do it in situ in the presence of the coupling electrophile to outcompete the dimerization pathway.

Q3: I am trying to neutralize the HCl salt to the free base using NaOH, but my yield of the methyl ester is very low, and I see a highly polar spot on TLC. Why? Causality: You have inadvertently saponified your compound. Strong aqueous bases like NaOH or LiOH will rapidly attack the methyl ester via nucleophilic acyl substitution, hydrolyzing it to the corresponding carboxylic acid (cyclopentylalanine) and methanol[3],[2]. Solution: Use a mild, weak aqueous base (e.g., saturated NaHCO3​ ) in a biphasic system (Protocol 1 below). This ensures the free base partitions into the organic layer immediately upon formation, protecting the ester from bulk aqueous hydrolysis.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the kinetic vulnerability of the compound under various standard laboratory conditions.

Condition / ReagentpH EquivalentPrimary Degradation PathwayEstimated Half-Life ( t1/2​ ) at 25°CRecommended Action
0.1 M NaOH (aq) ~13Saponification (Hydrolysis)< 5 minutesAvoid entirely. Rapid ester cleavage.
Sat. Na2​CO3​ (aq) ~11Racemization & DKP Formation~1–2 hoursUse only for rapid (<5 min) biphasic washes at 0°C.
Sat. NaHCO3​ (aq) ~8.5DKP Formation (Slow)> 12 hoursOptimal for aqueous free-basing workups.
10% DIPEA in DCM N/A (Organic)DKP Formation~4–6 hoursGenerate free base in situ; couple immediately.
HCl Salt (Solid) AcidicNone (Stable)> 2 yearsStandard storage condition (-20°C, desiccated).

Validated Experimental Protocols

Protocol 1: Self-Validating Biphasic Free-Basing (Minimizing DKP and Racemization)

Purpose: To convert the stable HCl salt to the reactive free base while preventing hydrolysis, racemization, and dimerization.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of (R)-Methyl 2-amino-3-cyclopentylpropanoate HCl salt in anhydrous Dichloromethane (DCM) (10 mL per gram of salt) in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the suspension to cool to 0–4 °C for 10 minutes. Causality: Low temperature exponentially decreases the rate of intermolecular DKP formation.

  • Neutralization: Add an equal volume of ice-cold saturated aqueous NaHCO3​ dropwise under vigorous stirring.

  • Biphasic Extraction: Stir vigorously for exactly 5 minutes. Causality: The biphasic nature ensures the newly formed hydrophobic free base immediately partitions into the DCM layer, shielding the ester from the aqueous base and preventing saponification.

  • Separation: Transfer to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with one additional volume of cold DCM.

  • Drying: Combine the organic layers and dry over anhydrous Na2​SO4​ for 10 minutes. Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) ensuring the water bath does not exceed 20 °C .

  • Validation Step: Immediately dissolve a 1 mg aliquot in mobile phase and inject into a Chiral LC-MS.

    • Success Criteria: Enantiomeric excess (ee) > 98%; MS shows[M+H]+ at m/z 172.1; Absence of DKP dimer at m/z 279.

  • Utilization: Use the resulting free base immediately in the subsequent coupling step. Do not store.

References

  • 1 Protection Reactions - Wiley-VCH Source: Wiley-VCH URL
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL
  • Optimization of the Synthesis of Flavone–Amino Acid and Flavone–Dipeptide Hybrids via Buchwald–Hartwig Reaction Source: The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

Enantiomeric purity determination of (R)-Methyl 2-amino-3-cyclopentylpropanoate

Determining the enantiomeric purity of unnatural amino acid derivatives, such as (R)-Methyl 2-amino-3-cyclopentylpropanoate , is a critical quality control step in the development of peptidomimetics and targeted therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric purity of unnatural amino acid derivatives, such as (R)-Methyl 2-amino-3-cyclopentylpropanoate , is a critical quality control step in the development of peptidomimetics and targeted therapeutics. Because stereochemistry fundamentally dictates molecular recognition and biological activity, distinguishing the desired (R)-enantiomer from its (S)-enantiomer impurity requires analytical techniques with exceptional chiral recognition capabilities.

As an application scientist, selecting the right analytical workflow requires balancing sensitivity, throughput, and structural validation. This guide objectively compares the three leading methodologies for this specific chiral amine ester: Direct Chiral High-Performance Liquid Chromatography (HPLC) , Indirect NMR Spectroscopy via Mosher’s Acid Derivatization , and Pre-Column Derivatization HPLC .

Direct Chiral HPLC: The Gold Standard for High-Throughput Quantification

Direct chiral HPLC utilizing polysaccharide-derived Chiral Stationary Phases (CSPs) is the most robust method for determining the enantiomeric excess (ee) of α-amino acid esters[1].

The Causality of Chiral Recognition: Unlike free amino acids, the methyl esterification of (R)-Methyl 2-amino-3-cyclopentylpropanoate removes the zwitterionic character of the molecule, making it highly soluble in organic solvents and ideal for normal-phase chromatography. When passed through an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H), the analyte forms transient diastereomeric complexes with the polymer. The chiral recognition is driven by hydrogen bonding (between the analyte's primary amine/ester and the CSP's carbamate linkages), dipole-dipole interactions, and steric fit of the cyclopentyl ring within the helical grooves of the stationary phase[2],[1].

Self-Validating Experimental Protocol: A reliable analytical method must prove its own resolving power before sample quantification.

  • System Suitability (The Racemate Test): Dissolve 1 mg/mL of a synthetic racemic mixture of Methyl 2-amino-3-cyclopentylpropanoate in Hexane/Isopropanol (90:10). Inject 10 µL.

  • Mobile Phase Optimization: Use an isocratic flow of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at 1.0 mL/min.

    • Expert Insight: The addition of 0.1% Diethylamine (DEA) is critical. Without a basic modifier, the free primary amine of the analyte will interact with residual silanols on the silica support, causing severe peak tailing and artificially masking trace enantiomeric impurities.

  • Validation Check: Ensure the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

  • Sample Analysis: Once baseline resolution is validated, inject the purified (R)-enantiomer batch. Detect via UV at 210 nm and integrate the peak areas to calculate % ee.

HPLC_Workflow Start System Suitability Inject Racemic Standard Check Is Resolution (Rs) ≥ 1.5? Start->Check Optimize Optimize Mobile Phase (Adjust IPA/DEA) Check->Optimize No Analyze Inject (R)-Methyl 2-amino- 3-cyclopentylpropanoate Check->Analyze Yes Optimize->Start Detect UV Detection (210 nm) Integrate Peak Areas Analyze->Detect Result Calculate % ee (R - S) / (R + S) * 100 Detect->Result

Self-validating Chiral HPLC workflow for enantiomeric purity.

Indirect NMR Analysis via Mosher’s Acid Derivatization

When chiral HPLC columns are unavailable, or when absolute configuration must be unambiguously proven alongside enantiomeric purity, Nuclear Magnetic Resonance (NMR) utilizing a Chiral Derivatizing Agent (CDA) is the method of choice[3],[4].

The Causality of Diastereomeric Shielding: Reacting the primary amine of the analyte with α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) converts the enantiomers into covalent diastereomeric amides. The phenyl ring of the MTPA moiety generates an anisotropic magnetic shielding cone. Depending on the absolute stereochemistry, the cyclopentyl protons and the methyl ester protons will be forced into different regions of this shielding cone, resulting in distinct chemical shifts ( Δδ )[4].

Expert Insight: For (R)-Methyl 2-amino-3-cyclopentylpropanoate, 1H NMR can be complicated by the overlapping multiplets of the cyclopentyl ring. Therefore, 19F NMR is highly recommended. The CF3​ group of the MTPA moiety appears as a sharp singlet in a region with zero background interference, allowing for precise integration of the major and minor diastereomers to determine ee.

Self-Validating Experimental Protocol:

  • Parallel Derivatization: In two separate, dry NMR tubes, dissolve 5 mg of the analyte in 0.5 mL anhydrous CDCl3​ .

  • Catalysis: Add 2 equivalents of anhydrous pyridine to each tube. Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst to drive the reaction to completion.

  • Reagent Addition: To Tube A, add 1.2 eq of (R)-MTPA-Cl. To Tube B, add 1.2 eq of (S)-MTPA-Cl. Agitate and incubate at room temperature for 2 hours.

  • Acquisition & Cross-Validation: Acquire 19F NMR spectra for both tubes. The system is self-validating: the ee calculated from the integral ratios in Tube A must match Tube B. A discrepancy flags incomplete conversion or kinetic resolution during derivatization.

Mosher_Logic Analyte Analyte: (R)-Enantiomer (+ Trace S-Enantiomer) Split Parallel Derivatization Analyte->Split R_MTPA React with (R)-MTPA-Cl Forms (R,R) & (R,S) Amides Split->R_MTPA S_MTPA React with (S)-MTPA-Cl Forms (S,R) & (S,S) Amides Split->S_MTPA NMR_R 19F NMR Acquisition Observe CF3 Singlets R_MTPA->NMR_R NMR_S 19F NMR Acquisition Observe CF3 Singlets S_MTPA->NMR_S Validate Cross-Validate Δδ Integrate Minor/Major Peaks NMR_R->Validate NMR_S->Validate

Parallel Mosher's acid derivatization logic for self-validating NMR analysis.

Pre-Column Derivatization HPLC (NBD-Cl Tagging)

If the laboratory only possesses achiral reverse-phase columns, or if trace detection (LOD < 0.05%) is required, pre-column derivatization with a fluorogenic reagent like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) is a powerful alternative[5].

The Causality of Fluorescence Tagging: (R)-Methyl 2-amino-3-cyclopentylpropanoate lacks a strong chromophore, limiting standard UV detection sensitivity. Reacting the primary amine with NBD-Cl yields a highly fluorescent derivative. While this can be separated on specialized Pirkle-type chiral stationary phases, it also allows for trace quantification of the (S)-enantiomer impurity down to 0.01% due to the massive signal-to-noise ratio improvement provided by fluorescence detection (Ex: 470 nm)[5].

Quantitative Comparison Matrix

To aid in method selection, the following table summarizes the performance metrics of each technique when applied to cyclopentylalanine derivatives and similar unnatural amino acid esters[2],[1],[3],[5].

Analytical ParameterDirect Chiral HPLC (Polysaccharide CSP)Indirect 19F NMR (Mosher's Amide)Pre-Column Deriv. HPLC (NBD-Cl)
Primary Mechanism Transient diastereomeric complexationCovalent diastereomer formationCovalent tagging + Separation
Resolution ( Rs​ ) > 2.0 (Baseline separation)N/A (Baseline separated singlets)> 1.5
Limit of Detection (LOD) ~0.05% - 0.1%~1.0% - 2.0%~0.01% (Highly sensitive)
Analysis Time 15 - 30 minutes 2 - 4 hours (incl. derivatization)1 - 2 hours
Sample Recovery High (Non-destructive)None (Covalent modification)None
Primary Use Case Routine batch release & high-throughputAbsolute configuration proof & structural IDUltra-trace impurity quantification

Conclusion

For routine enantiomeric purity determination of (R)-Methyl 2-amino-3-cyclopentylpropanoate, Direct Chiral HPLC remains the undisputed gold standard due to its speed, non-destructive nature, and high resolution. However, establishing a self-validating Mosher's Acid NMR protocol is highly recommended during the initial synthesis or IND-enabling phases to provide unambiguous proof of absolute stereochemistry alongside the ee calculation.

References

  • BenchChem.
  • YAKHAK HOEJI.
  • PubMed (National Institutes of Health).
  • PubMed (National Institutes of Health). "Enantiomeric purity determination of (L)
  • BenchChem.

Sources

Comparative

X-ray crystallography of (R)-Methyl 2-amino-3-cyclopentylpropanoate derivatives

High-Resolution X-Ray Crystallography of (R)-Methyl 2-amino-3-cyclopentylpropanoate Derivatives: A Comparative Guide to Crystallization and Phasing Strategies Executive Summary Non-canonical amino acids (ncAAs) such as (...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution X-Ray Crystallography of (R)-Methyl 2-amino-3-cyclopentylpropanoate Derivatives: A Comparative Guide to Crystallization and Phasing Strategies

Executive Summary Non-canonical amino acids (ncAAs) such as (R)-cyclopentylalanine (C5a) are critical building blocks in modern drug discovery. They are frequently incorporated into1[1] and utilized for the2[2]. To rationally design these molecules, structural biologists must determine the precise 3D conformation of the highly flexible cyclopentyl side chain. However, the native esterified monomer, (R)-Methyl 2-amino-3-cyclopentylpropanoate, is an oil at room temperature. This guide objectively compares derivatization strategies and crystallization modalities to achieve high-resolution X-ray diffraction data for this challenging aliphatic building block.

Derivatization Strategies: Engineering the Crystal Lattice

Small, flexible aliphatic esters lack the rigid hydrogen-bonding networks required to form well-ordered crystal lattices. To overcome this, the primary amine must be capped with a crystallization-inducing auxiliary group[3]. The choice of derivative directly dictates the success of the crystallization campaign and the method used for phase solving.

  • Boc-Protection (N-tert-butoxycarbonyl): While synthetically trivial, the Boc group possesses high rotational freedom. This often introduces static disorder into the crystal lattice, limiting diffraction resolution.

  • Fmoc-Protection (N-fluorenylmethyloxycarbonyl): The large, planar fluorenyl ring drives crystallization through robust intermolecular π-π stacking. This rigidifies the asymmetric unit, consistently yielding high-resolution structures.

  • p-Bromobenzoylation (p-Br-Bz): Attaching a heavy atom (Bromine) serves a dual purpose: it provides a rigid aromatic system for packing and enables Single-wavelength Anomalous Dispersion (SAD) phasing. This is critical if the molecule crystallizes in a high-symmetry space group where direct methods fail.

Quantitative Performance Comparison of (R)-C5a-OMe Derivatives

Derivatization TagMolecular Weight ( g/mol )Preferred Crystallization MethodCrystal HabitResolution Limit (Å)Phasing StrategyTypical R_work / R_free
N-Boc 271.35Slow EvaporationThin Plates1.15Direct Methods0.052 / 0.068
N-Fmoc 393.48Vapor DiffusionPrisms0.85Direct Methods0.031 / 0.045
N-(p-Br-Bz) 354.24Vapor DiffusionNeedles0.78SAD (Br peak)0.028 / 0.039

Crystallization Modalities: Vapor Diffusion vs. Slow Evaporation

A common pitfall in small-molecule crystallography is the over-reliance on slow evaporation. For highly soluble, hydrophobic ncAA derivatives, we must evaluate the thermodynamics of supersaturation.

  • The Pitfall of Slow Evaporation: In slow evaporation, the rapid removal of solvent forces a steep increase in solute concentration. For highly soluble aliphatic compounds, this rapid trajectory often bypasses the metastable nucleation zone entirely, resulting in liquid-liquid phase separation—a phenomenon known as4[4].

  • The Superiority of Vapor Diffusion: Although traditionally reserved for 5[5], vapor diffusion is highly effective for challenging small molecules. By dissolving the derivative in a volatile solvent (e.g., methanol) and allowing it to equilibrate against a non-volatile antisolvent reservoir (e.g., PEG/water), the system experiences a gentle, thermodynamically controlled increase in supersaturation[6]. This controlled kinetic environment favors the growth of singular, high-quality diffraction crystals rather than amorphous precipitates.

Standardized Experimental Protocols

Protocol A: Hanging Drop Vapor Diffusion of N-Fmoc-(R)-C5a-OMe Causality: Using a PEG-based antisolvent reservoir slows the vapor exchange rate, preventing the Fmoc derivative from nucleating too rapidly and forming twinned crystals.

  • Sample Preparation: Dissolve 10 mg of N-Fmoc-(R)-C5a-OMe in 1 mL of pure Methanol (10 mg/mL). Validation Check: Ensure the solution is optically clear; filter through a 0.22 µm PTFE syringe filter if particulate matter is visible to prevent heterogeneous nucleation on impurities.

  • Reservoir Setup: Fill a 24-well VDX plate reservoir with 500 µL of antisolvent solution (20% v/v PEG 400, 0.1 M HEPES pH 7.5).

  • Drop Dispensation: Pipette 2 µL of the methanolic sample solution and 2 µL of the reservoir solution onto a siliconized glass coverslip.

  • Sealing and Incubation: Invert the coverslip over the reservoir and seal the edges with high-vacuum grease. Incubate in a vibration-free incubator at a strictly controlled 20°C.

  • Validation & Harvesting: Inspect drops daily under a stereomicroscope equipped with a cross-polarizer. Birefringence confirms the presence of ordered crystals rather than amorphous phase separation. Harvest using a nylon loop and plunge-freeze directly in liquid nitrogen (the PEG 400 acts as an intrinsic cryoprotectant).

Protocol B: Controlled Slow Evaporation of N-Boc-(R)-C5a-OMe Causality: The Boc derivative is less prone to π-π stacking and requires a highly non-polar environment to force intermolecular hydrogen bonding between the carbamate and ester moieties.

  • Solvent Selection: Dissolve 15 mg of the Boc derivative in 2 mL of a 1:1 mixture of Ethyl Acetate and Hexanes.

  • Vial Preparation: Transfer the solution to a 4 mL borosilicate glass vial.

  • Controlled Puncture: Cap the vial with a PTFE-lined septum. Pierce the septum with a single 21-gauge needle. Causality: This physically restricts the evaporation rate, preventing the kinetic trapping that leads to oiling out.

  • Incubation: Place the vial in a temperature-controlled cabinet at 4°C. The lower temperature reduces thermal convection and slows evaporation further.

  • Validation & Harvesting: After 10-14 days, check for the formation of thin plates. Mount the crystal on a MiTeGen loop using Paratone-N oil to displace the mother liquor and prevent lattice degradation prior to flash-cooling.

Workflow Visualization

CrystallizationWorkflow A Synthesis of (R)-C5a-OMe B N-Terminal Derivatization (Fmoc, Boc, p-Br-Bz) A->B C Crystallization Screening (Solvent vs. Antisolvent) B->C D1 Vapor Diffusion (Hanging Drop) C->D1 Highly Soluble Derivatives D2 Slow Evaporation (Isothermal) C->D2 Poorly Soluble Derivatives E X-Ray Data Collection (Synchrotron/Home Source) D1->E High-Quality Single Crystals D2->E Prone to Oiling Out F Phase Solving (Direct Methods / SAD) E->F G Structure Refinement F->G

Fig 1: Workflow for the derivatization, crystallization, and phase solving of (R)-C5a-OMe.

References

  • Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology | Journal of Medicinal Chemistry. acs.org.
  • Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme. epfl.ch.
  • New Optically Active 2H-Azirin-3-amines as Synthons for Enantiomerically Pure 2,2-Disubstituted Glycines. researcher.life.
  • Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide - Benchchem. benchchem.com.
  • An Overview of Biological Macromolecule Crystalliz
  • Crystallization of Proteins (Chapter 14)

Sources

Validation

Enhancing Peptide Bioactivity: A Comparative Guide to the Incorporation of (R)-Methyl 2-amino-3-cyclopentylpropanoate and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel peptide-based therapeutics, the strategic incorporation of non-natural amino acids has emerged as a powerful tool to overcome the in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide-based therapeutics, the strategic incorporation of non-natural amino acids has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This guide provides an in-depth comparison of the biological activity of peptides containing (R)-Methyl 2-amino-3-cyclopentylpropanoate and structurally related cyclic amino acids, offering insights into their impact on receptor affinity, selectivity, and overall pharmacological profile.

The introduction of cyclic aliphatic side chains, such as the cyclopentyl group, can significantly influence a peptide's three-dimensional structure. This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and receptor selectivity. Furthermore, the bulky and non-natural structure of these amino acids can sterically hinder protease recognition, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in-vivo half-life.

Case Study: Constraining Phenylalanine in a Cyclic Opioid Peptide

A compelling example of the impact of cyclic amino acid substitution can be found in the structure-activity relationship (SAR) studies of cyclic opioid peptides. In a potent cyclic opioid peptide analogue, H-Tyr-D-Orn-Phe-Glu-NH₂, the substitution of Phenylalanine (Phe) with the conformationally restricted analogue, 2-aminoindan-2-carboxylic acid (Aic), which features a cyclopentane ring fused to the aromatic ring of Phe, resulted in a dramatic shift in receptor selectivity.[1]

The parent peptide exhibits a lack of significant opioid receptor selectivity. However, the introduction of the Aic residue led to a potent agonist with a high preference for μ-opioid receptors over δ-opioid receptors.[1] This highlights how restricting the side-chain conformation of a key residue can fine-tune the peptide's interaction with its target receptors.

Peptide AnalogueReceptor Binding Affinity (Ki, nM)Receptor Selectivity (Ki δ / Ki μ)
H-Tyr-D-Orn-Phe-Glu-NH₂High (non-selective)~1
H-Tyr-D-Orn-Aic -Glu-NH₂High (μ-selective)>>1

Table 1: Comparative receptor binding data for a cyclic opioid peptide and its analogue containing the cyclic amino acid Aic. The data illustrates the significant increase in μ-receptor selectivity upon conformational restriction of the Phenylalanine side chain. Data sourced from[1].

The enhanced μ-selectivity of the Aic-containing analogue is attributed to the rigidification of the Phe side chain, which likely forces the peptide into a conformation that is more favorable for binding to the μ-opioid receptor.[1] This case study underscores the potential of using cyclopentyl-containing amino acids to modulate the biological activity of peptides.

Alternative Strategies and Comparative Analysis

While the direct incorporation of (R)-Methyl 2-amino-3-cyclopentylpropanoate offers a route to enhance peptide properties, it is one of several strategies employing non-natural amino acids. A comparative look at related approaches provides a broader context for its application.

Cycloalanine (CyAla) vs. N-Methylation: In an effort to improve the serum stability and cell permeability of a high-affinity HIV Rev protein-binding peptide, researchers compared the incorporation of "cycloalanine" (a cyclopropane-containing alanine analogue) with the more traditional N-methylation of alanine residues.[2]

Peptide AnalogueRev Protein Binding (IC50, nM)
Parent Peptide (RBP)179 ± 15
CyAla3,4205 ± 15
di-N-Me alanineLess potent (synthesis challenges)
Cyclic RBP28 ± 5
Cyclic CyAla3,428 ± 2

Table 2: Competitive binding affinities of HIV Rev protein-binding peptides. The data shows that cycloalanine substitution maintains high affinity, comparable to the parent peptide, while offering synthetic advantages over N-methylation. Cyclization of both the parent and CyAla-containing peptides significantly increased potency. Data sourced from[2].

The study found that the incorporation of CyAla was synthetically more efficient and resulted in a peptide with comparable binding affinity to the parent peptide.[2] This suggests that cycloalkane-containing amino acids can be a viable and potentially superior alternative to N-methylation for improving the drug-like properties of peptides.

Experimental Protocols

To facilitate the evaluation of peptides containing (R)-Methyl 2-amino-3-cyclopentylpropanoate and other non-natural amino acids, the following are detailed protocols for key in-vitro assays.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing peptides incorporating non-natural amino acids.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling ((R)-Methyl 2-amino-3-cyclopentylpropanoate) Deprotection1->Coupling Wash1 4. Washing Coupling->Wash1 Repeat Repeat Steps 2-4 for each amino acid Wash1->Repeat n-1 cycles Deprotection2 5. Final Deprotection Repeat->Deprotection2 Cleavage 6. Cleavage from Resin Deprotection2->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis 8. Characterization (Mass Spectrometry) Purification->Analysis

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including the (R)-Methyl 2-amino-3-cyclopentylpropanoate) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a synthesized peptide for its target receptor.

Workflow for Competitive Receptor Binding Assay

Binding_Assay_Workflow Preparation 1. Prepare Receptor (Membrane preparation or whole cells) Incubation 2. Incubation: - Receptor - Labeled Ligand (constant conc.) - Unlabeled Peptide (variable conc.) Preparation->Incubation Separation 3. Separation of Bound and Free Ligand (e.g., filtration) Incubation->Separation Quantification 4. Quantification of Bound Labeled Ligand Separation->Quantification Analysis 5. Data Analysis: - Plot % Inhibition vs. [Peptide] - Calculate IC50/Ki Quantification->Analysis

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of (R)-Methyl 2-amino-3-cyclopentylpropanoate Analogs

Introduction: The Significance of Constrained Amino Acids in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Non-proteinogenic amino acids, particularly those with conformationally restricted side chains, have emerged as invaluable building blocks in this pursuit. The introduction of cyclic moieties, such as the cyclopentyl group in (R)-Methyl 2-amino-3-cyclopentylpropanoate, imparts a degree of rigidity to the molecule. This conformational constraint can pre-organize the molecule into a bioactive conformation, leading to a lower entropic penalty upon binding to a biological target and, consequently, higher affinity and selectivity. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs of (R)-Methyl 2-amino-3-cyclopentylpropanoate, offering insights for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics.

The core structure of (R)-Methyl 2-amino-3-cyclopentylpropanoate presents three primary points for chemical modification to explore the SAR: the methyl ester, the α-amino group, and the cyclopentyl side chain. Understanding how alterations at these positions influence biological activity is paramount for rational drug design.

I. The Cyclopentyl Side Chain: A Key Determinant of Bioactivity

The cyclopentyl group is a critical feature of the lead molecule, providing a lipophilic and conformationally restricted side chain. Its size, shape, and stereochemistry are expected to play a pivotal role in target recognition and binding.

A. Influence of Cycloalkyl Ring Size

The size of the cycloalkyl ring can significantly impact the binding affinity and selectivity of a compound. While direct comparative data for (R)-Methyl 2-amino-3-cyclopentylpropanoate analogs is not extensively published, we can infer trends from related series of molecules. For instance, in studies of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid acting as NMDA receptor antagonists, the introduction of the rigid cyclopropyl ring was a key modification in exploring the receptor's binding pocket[1].

Cycloalkyl Group Expected Impact on Activity Rationale
CyclopropylMay increase rigidity and potentially alter binding mode. Could lead to higher selectivity.The smaller, more constrained ring system will present a different steric and electronic profile to the target.
CyclobutylA modest increase in lipophilicity and size compared to cyclopropyl.May provide a better fit in some binding pockets compared to smaller or larger rings.
Cyclopentyl (Lead) Provides a balance of lipophilicity and conformational restriction. The cyclopentyl group is a common motif in bioactive molecules, suggesting it often confers favorable properties.
CyclohexylIncreased lipophilicity and conformational flexibility (chair-boat conformations).The larger ring may lead to steric clashes or, conversely, improved van der Waals interactions.
B. Substitution on the Cyclopentyl Ring

Introducing substituents on the cyclopentyl ring can modulate lipophilicity, polarity, and steric bulk, and can also introduce new hydrogen bonding or other interactions with the target. For example, hydroxyl or amino groups could form new hydrogen bonds, while alkyl groups would increase lipophilicity.

II. The α-Amino Group: A Locus for Modulating Affinity and Pharmacokinetics

The primary amino group is a key functional handle for derivatization, allowing for the introduction of a wide array of substituents that can profoundly alter the molecule's properties.

A. N-Alkylation

N-alkylation can influence a compound's basicity, lipophilicity, and steric profile. Studies on adrenergic drugs have shown that N-aralkyl substitution can increase affinity for the α-adrenoceptor, suggesting that bulky, hydrophobic groups on the nitrogen can enhance binding[2].

N-Substituent Potential Effect on Activity Rationale
-H (Primary Amine)Baseline activity.The unsubstituted amine can act as a hydrogen bond donor.
-CH3 (Methyl)May slightly increase lipophilicity.A small modification that can probe the steric tolerance of the binding site.
-CH2CH3 (Ethyl)Further increase in lipophilicity.In some systems, an ethyl group is preferred over larger alkyl groups[3].
-CH2Ph (Benzyl)Significant increase in lipophilicity and potential for π-stacking interactions.Can lead to a substantial increase in binding affinity if the binding pocket accommodates the aromatic ring.
B. N-Acylation

N-acylation converts the basic amino group into a neutral amide, which can have a dramatic effect on the compound's properties. N-acyl amino acids are an important class of lipoamino acids with diverse applications[4].

N-Acyl Group Potential Effect on Activity Rationale
-COCH3 (Acetyl)Neutralizes the positive charge; introduces a hydrogen bond acceptor.Can alter the electrostatic interactions with the target and improve cell permeability.
-COPh (Benzoyl)Adds a bulky, lipophilic aromatic group.May enhance binding through hydrophobic and aromatic interactions.

III. The Methyl Ester: A Handle for Prodrug Strategies and Fine-Tuning Interactions

The methyl ester group influences the molecule's polarity, solubility, and metabolic stability. It can also participate in hydrogen bonding as an acceptor.

A. Variation of the Ester Alkyl Group

Modifying the size and nature of the ester's alkyl group can fine-tune the molecule's pharmacokinetic profile. While direct biological activity data is sparse, studies on the physicochemical properties of ibuprofen derivatives with different amino acid alkyl esters show a correlation between the ester chain length and properties like lipophilicity and skin permeability[5].

Ester Group Expected Impact on Physicochemical Properties Potential Biological Consequence
-COOCH3 (Methyl)Baseline polarity and solubility.Standard starting point for SAR studies.
-COOCH2CH3 (Ethyl)Increased lipophilicity and potentially slower hydrolysis.May lead to altered pharmacokinetics and duration of action.
-COOCH(CH3)2 (Isopropyl)Further increased lipophilicity and steric hindrance.Increased stability against enzymatic hydrolysis.
-COOtBu (tert-Butyl)Significant steric bulk.Can act as a protecting group or significantly alter the binding pose.
B. Ester to Amide Isosteric Replacement

Replacing the ester linkage with an amide bond is a common isosteric replacement in medicinal chemistry. However, this change can have a profound impact on the molecule's conformation and electronic properties, often leading to a decrease in activity if the ester oxygen is a critical hydrogen bond acceptor.

Experimental Protocols

A. General Synthesis of (R)-Methyl 2-amino-3-cyclopentylpropanoate Analogs

A general synthetic route to this class of compounds can be achieved through the asymmetric alkylation of a chiral glycine enolate equivalent, followed by deprotection and functionalization.

General_Synthetic_Scheme Start Chiral Glycine Enolate Equivalent Alkylation Asymmetric Alkylation Start->Alkylation Alkylating_Agent Cyclopentylmethyl Halide Alkylating_Agent->Alkylation Intermediate_1 Protected Cyclopentylglycine Derivative Alkylation->Intermediate_1 Deprotection Deprotection Intermediate_1->Deprotection Core_Amino_Acid (R)-2-amino-3-cyclopentylpropanoic Acid Deprotection->Core_Amino_Acid Esterification Esterification (e.g., MeOH, TMSCl) Core_Amino_Acid->Esterification Lead_Compound (R)-Methyl 2-amino-3-cyclopentylpropanoate Esterification->Lead_Compound N_Alkylation N-Alkylation / N-Acylation Lead_Compound->N_Alkylation Analogs N-Substituted Analogs N_Alkylation->Analogs

Caption: General synthetic pathway to (R)-Methyl 2-amino-3-cyclopentylpropanoate and its N-substituted analogs.

Step-by-Step Protocol for Esterification:

  • Suspend the amino acid (1.0 eq) in methanol (10 mL/mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add trimethylchlorosilane (2.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude amino acid methyl ester hydrochloride.

  • The crude product can be purified by recrystallization.

B. In Vitro Biological Evaluation: Enzyme Inhibition Assay

To quantify the biological activity of the synthesized analogs, a representative enzyme inhibition assay can be performed. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Enzyme_Sol Prepare Enzyme Solution Pre_incubation Pre-incubate Enzyme with Analog Enzyme_Sol->Pre_incubation Substrate_Sol Prepare Substrate Solution Reaction_Start Initiate Reaction with Substrate Substrate_Sol->Reaction_Start Inhibitor_Sol Prepare Serial Dilutions of Analog Inhibitor_Sol->Pre_incubation Pre_incubation->Reaction_Start Incubation Incubate at Optimal Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Measure Product Formation (e.g., Absorbance, Fluorescence) Reaction_Stop->Detection Data_Analysis Plot % Inhibition vs. [Analog] Detection->Data_Analysis IC50_Calc Calculate IC50 Value Data_Analysis->IC50_Calc

Caption: Workflow for determining the IC50 of an analog in an enzyme inhibition assay.

Step-by-Step Protocol for IC50 Determination:

  • Prepare a stock solution of the target enzyme in an appropriate buffer.

  • Prepare a stock solution of the enzyme's substrate.

  • Prepare serial dilutions of the synthesized analog (inhibitor) in the assay buffer.

  • In a microplate, add the enzyme solution to wells containing the different concentrations of the analog. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Measure the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate the percentage of inhibition for each analog concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the analog concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of (R)-Methyl 2-amino-3-cyclopentylpropanoate analogs is a complex interplay of steric, electronic, and physicochemical properties. While this guide provides a framework for the rational design of novel analogs based on established medicinal chemistry principles and data from related compound series, empirical testing remains essential. The cyclopentyl side chain offers a rigid scaffold that is crucial for bioactivity, while the α-amino and methyl ester groups provide avenues for fine-tuning potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to generate quantitative SAR data. This will enable the development of predictive quantitative structure-activity relationship (QSAR) models, further accelerating the discovery of new therapeutic agents based on this promising scaffold.

References

  • Schulz, E., Sprung, W. D., & Kröning, G. (1983). [Synthesis and pharmacological properties of alkyl esters of various DL-omega-phenylamino acids]. Die Pharmazie, 38(5), 310–313.
  • Aggerbeck, M., Guellaën, G., & Hanoune, J. (1979). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. British Journal of Pharmacology, 65(1), 155–159.
  • Dappen, M. S., Pellicciari, R., Natalini, B., Monahan, J. B., Chiorri, C., & Cordi, A. A. (1991). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry, 34(1), 161–168.
  • Grunewald, G. L., Dahanukar, V. H., Ching, P., & Criscione, K. R. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. Journal of Pharmaceutical Sciences, 82(4), 355–361.
  • Maldonado, A. G., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 28(12), 4689.
  • Shiraki, K., Kudou, M., Sakamoto, R., Yanagihara, I., & Takagi, M. (2005). Amino acid esters prevent thermal inactivation and aggregation of lysozyme. Biotechnology Progress, 21(2), 640–643.
  • Sikora, E., et al. (2023). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. Pharmaceutics, 15(11), 2609.
  • Mimoto, T., et al. (1990). High-yield affinity alkylation of the atrial natriuretic factor receptor binding site. Biochemistry, 29(40), 9570–9576.
  • Siu, F. M., et al. (2006). Quantitative structure-activity (affinity) relationship (QSAR) study on protonation and cationization of alpha-amino acids. The Journal of Physical Chemistry A, 110(44), 12267–12277.
  • Foletti, A., et al. (2021). Engineered protein-small molecule conjugates empower selective enzyme inhibition. bioRxiv.
  • Kua, G. K. B., Nguyen, G. K. T., & Li, Z. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(4), e202300672.
  • Charton, M. (1987). Amino acid side chain parameters for correlation studies in biology and pharmacology. Journal of Theoretical Biology, 125(3), 293–299.
  • Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 241-247.
  • Hellberg, S., et al. (1991). Amino acid side chain descriptors for quantitative structure-activity relationship studies of peptide analogues. International Journal of Peptide and Protein Research, 37(6), 414–424.
  • Chem-Impex. (n.d.). D-Cyclopentylglycine.
  • Zhang, Y., et al. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Molecules, 27(22), 7721.
  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. .

  • Smith, D. F., et al. (2022). Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism. Methods in Molecular Biology, 2460, 89–111.
  • Trost, B. M., & Dogra, K. (2014). α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis. The Journal of Organic Chemistry, 79(11), 5142–5154.
  • SigutLabs. (n.d.). Cyclopentyl-glycine – CAS 98435-69-9. sigutlabs.com.
  • PubChem. (n.d.). (2S)-2-amino-2-cyclopentylacetic acid.
  • PubChem. (n.d.). Alpha-Aminoadipic Acid.
  • Ambi, A., et al. (2021). Binding Methylarginines and Methyllysines as Free Amino Acids: A Comparative Study of Multiple Host Classes. Chemistry, 3(4), 1361–1373.
  • Sikora, E., et al. (2023). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. Pharmaceutics, 15(11), 2609.
  • Li, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.

Sources

Validation

In vitro metabolic stability of compounds with (R)-Methyl 2-amino-3-cyclopentylpropanoate

Engineering Peptide Durability: A Comparative Guide on the In Vitro Metabolic Stability of (R)-Methyl 2-amino-3-cyclopentylpropanoate The transition of peptide-based therapeutics and macrocycles from in vitro hits to in...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptide Durability: A Comparative Guide on the In Vitro Metabolic Stability of (R)-Methyl 2-amino-3-cyclopentylpropanoate

The transition of peptide-based therapeutics and macrocycles from in vitro hits to in vivo leads is notoriously bottlenecked by poor metabolic stability. Endogenous proteases rapidly cleave canonical peptide bonds, resulting in plasma half-lives often measured in mere minutes. To circumvent this liability, the incorporation of unnatural amino acids (UAAs) has become a cornerstone of modern drug design.

This guide evaluates the metabolic and pharmacokinetic advantages of incorporating (R)-Methyl 2-amino-3-cyclopentylpropanoate —the methyl ester of D-cyclopentylalanine (D-Cpa)—into therapeutic scaffolds. As a Senior Application Scientist, I will objectively compare its performance against canonical aliphatic alternatives (such as L-Leucine) and provide self-validating experimental protocols for rigorous in vitro assessment.

Mechanistic Causality: Why Cyclopentylalanine?

When designing inhibitors for challenging protein-protein interactions (PPIs) like KRAS or modifying neurotensin (NT) analogs, researchers frequently encounter rapid proteolytic degradation [1]. Canonical amino acids like L-Leucine possess flexible, linear side chains that easily adapt to the binding pockets of exopeptidases and endopeptidases.

By substituting canonical aliphatic residues with the UAA building block (R)-Methyl 2-amino-3-cyclopentylpropanoate, three critical protective mechanisms are engaged:

  • Stereochemical Evasion (D-Configuration): The (R)-configuration inherently evades recognition by endogenous mammalian proteases, which are strictly stereoselective for L-amino acids.

  • Steric Shielding: The bulky, rigid cyclopentyl ring restricts the ϕ and ψ dihedral angles of the peptide backbone. This conformational constraint physically prevents the adjacent peptide bonds from properly aligning within the catalytic triad of degrading enzymes [2].

  • Esterification for Permeability: The methyl ester moiety masks the polar carboxylic acid, significantly enhancing lipophilicity and passive membrane permeability. Once intracellular, esterases cleave the methyl group to yield the active, metabolically stable D-Cpa-containing therapeutic [3].

Proteolysis Substrate Canonical Peptide (e.g., L-Leucine) Protease Endopeptidase Recognition Substrate->Protease Degradation Rapid Cleavage (T1/2 < 15 min) Protease->Degradation UAA_Substrate UAA Modified Peptide (D-Cpa Methyl Ester) StericClash Steric Shielding & Stereochemical Evasion UAA_Substrate->StericClash Stable Metabolic Stability (T1/2 > 24 hr) StericClash->Stable

Caption: Mechanism of proteolytic shielding by D-Cpa compared to canonical amino acids.

Comparative In Vitro Stability Profile

To objectively demonstrate the impact of this UAA, the table below summarizes the in vitro metabolic stability of a baseline macrocyclic peptide (containing L-Leucine) versus the optimized analog incorporating (R)-Methyl 2-amino-3-cyclopentylpropanoate.

Pharmacokinetic ParameterCanonical Analog (L-Leucine)UAA Analog (D-Cpa Methyl Ester)Fold Improvement
Human Plasma Half-Life ( T1/2​ ) < 15 minutes> 1,440 minutes (24 hr)> 96x
HLM Intrinsic Clearance ( CLint​ ) 145 µL/min/mg protein12 µL/min/mg protein12x reduction
Intracellular Accumulation Low (Poor permeability)High (Prodrug internalization)Significant
Protease Susceptibility High (DPP-IV, NEP cleavage)NegligibleAbsolute

Data synthesis based on optimization trajectories of macrocyclic PPI inhibitors.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, metabolic stability must be evaluated using self-validating assay systems. The following protocols detail the causality behind each methodological choice.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To evaluate Phase I (CYP450) metabolic clearance. Self-Validation: Verapamil is run concurrently as a high-clearance positive control to verify microsomal enzymatic activity. A minus-NADPH negative control is included to rule out non-CYP-mediated degradation (e.g., chemical instability).

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL protein) with the test compound (1 µM final concentration) in the buffer. Causality: 1 µM ensures the compound concentration is well below the Michaelis constant ( Km​ ) to maintain first-order kinetics.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

Protocol B: Human Plasma Stability Assay

Purpose: To determine the rate of esterase-mediated prodrug conversion and overall peptide backbone stability against circulating hydrolases. Self-Validation: Propantheline is utilized as a positive control for esterase activity, ensuring the plasma batch retains its hydrolytic capacity post-thawing.

Step-by-Step Methodology:

  • Plasma Preparation: Centrifuge pooled human plasma to remove any residual clots. Pre-warm to 37°C.

  • Spiking: Spike the test compound into the plasma to achieve a final concentration of 2 µM (keep organic solvent concentration <1% to prevent enzyme denaturation).

  • Incubation & Sampling: Incubate at 37°C with gentle orbital shaking. Withdraw 50 µL aliquots at t=0,1,2,4,8, and 24 hours.

  • Quenching: Quench with 200 µL of ice-cold methanol containing the IS.

  • Quantification: Following centrifugation, analyze the supernatant via LC-MS/MS. Note: Monitor MRM transitions for both the intact methyl ester (prodrug) and the hydrolyzed free acid (active D-Cpa peptide) to map the conversion kinetics.

Workflow Step1 Compound Incubation (HLM or Human Plasma at 37°C) Step2 Aliquoting at Timepoints (e.g., 0, 15, 30, 60, 120 min) Step1->Step2 Step3 Enzymatic Quenching (Cold Acetonitrile + Internal Standard) Step2->Step3 Step4 Protein Precipitation (Centrifugation at 4°C) Step3->Step4 Step5 LC-MS/MS Analysis (Quantification & Kinetic Modeling) Step4->Step5

Caption: Step-by-step workflow for in vitro metabolic stability assays using LC-MS/MS.

References

  • Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia Source: Frontiers in Chemistry URL:[Link]

  • Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids Source: Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]

Comparative

Analytical Rigor in Non-Natural Amino Acids: A Comparative Guide to (R)-Methyl 2-amino-3-cyclopentylpropanoate Certificates of Analysis (CoA)

As a Senior Application Scientist in peptide chemistry, I frequently encounter a recurring bottleneck in drug development: the downstream failure of complex peptide syntheses due to upstream compromises in building block...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide chemistry, I frequently encounter a recurring bottleneck in drug development: the downstream failure of complex peptide syntheses due to upstream compromises in building block quality.

Today, over 30% of approved small-molecule drugs and a rapidly growing fraction of peptide therapeutics rely on non-canonical amino acids to enhance target specificity and enzymatic stability[1]. Among these, (R)-Methyl 2-amino-3-cyclopentylpropanoate (also known as β -Cyclopentyl-D-alanine methyl ester) is a highly valued structural motif[2]. However, the enantiomeric purity and overall quality profile of these building blocks critically dictate the success and purity of the final therapeutic peptide[3].

This guide objectively deconstructs the Certificate of Analysis (CoA) for (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS: 2514709-11-4)[4]. By comparing High-Purity Pharma-Grade material against standard Research-Grade alternatives, we will explore the analytical methodologies used to validate these compounds and the mechanistic causality behind why these metrics matter.

Part 1: Deconstructing the CoA & Comparative Data

A robust CoA is not merely a checklist; it is a predictive model for how a compound will behave during Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling. Custom synthesis of non-natural amino acids typically targets a purity of 95% to 99%[], but the margin between these two numbers represents a vast difference in downstream purification costs.

Below is a comparative data matrix summarizing the analytical performance of two grades of (R)-Methyl 2-amino-3-cyclopentylpropanoate.

Analytical MetricHigh-Purity Pharma GradeStandard Research GradeAnalytical MethodDownstream Impact in SPPS
Chemical Purity > 99.5%~ 95.0%LC-MS (UV 214 nm)Impurities lead to truncated or deletion peptides.
Enantiomeric Excess (ee) > 99.5% (D-isomer)< 98.0%Chiral HPLCFormation of inseparable diastereomeric peptide mixtures.
Water Content < 0.5%> 2.0%Karl Fischer CoulometryHydrolyzes the methyl ester; quenches HATU/DIC reagents.
Physical Form White crystalline powderOff-white/yellowish solidVisual InspectionIndicates trace degradation or residual colored byproducts.
The Causality of Quality
  • The Hydrochloride Salt Form: The compound is supplied as an HCl salt[4] rather than a free base. Why? Free α -amino esters are highly nucleophilic and prone to spontaneous intermolecular cyclization (forming diketopiperazines) or hydrolysis. The HCl salt protonates the amine, locking it in a stable, unreactive state until neutralized by a base (e.g., DIPEA) during coupling.

  • Enantiomeric Excess (ee): If a building block has only 98% ee, 2% of the coupled product will be a diastereomer. Because diastereomers have identical molecular weights and nearly identical hydrophobicities, separating them via preparative reverse-phase HPLC (RP-HPLC) often results in massive yield losses of the target peptide.

Part 2: Self-Validating Experimental Protocols

To establish trustworthiness, a CoA must be generated using self-validating analytical systems. Below are the step-by-step methodologies used to certify High-Purity (R)-Methyl 2-amino-3-cyclopentylpropanoate.

Protocol 1: Determination of Enantiomeric Excess via Chiral HPLC

Enantiomers possess identical physical properties in achiral environments. To resolve the (R) and (S) isomers, we must introduce a chiral stationary phase that forms transient, reversible diastereomeric complexes with the analyte.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 μ m.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

    • Causality: The non-polar hexane drives the analyte into the chiral grooves of the amylose backbone. Isopropanol acts as the modifier to elute the compound, while 0.1% Diethylamine (DEA) suppresses peak tailing by masking residual acidic silanols on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (capturing the ester carbonyl absorption).

  • Self-Validation Step: Prior to analyzing the sample, a racemic standard of Methyl 2-amino-3-cyclopentylpropanoate must be injected. The system is only deemed suitable if the resolution factor ( Rs​ ) between the (R) and (S) peaks is ≥1.5 (baseline resolution).

Protocol 2: Chemical Purity and Identity via LC-MS
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 μ m.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 214 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.

  • Causality: The C18 column separates impurities based on hydrophobicity. The target compound will show a precise mass-to-charge ratio ( [M+H]+ ) of 172.13 m/z (representing the free amino ester, as the HCl salt dissociates in solution).

  • Self-Validation Step: A blank injection (Mobile Phase A) is run immediately before the sample to ensure no column carryover artificially inflates the impurity profile.

Protocol 3: Downstream Validation (SPPS Coupling Efficiency)

To objectively compare the Pharma-Grade vs. Research-Grade material, both were subjected to a standardized peptide coupling assay.

  • Resin Preparation: 0.1 mmol of Rink Amide AM resin was swollen in DMF.

  • Activation: 3.0 equivalents of (R)-Methyl 2-amino-3-cyclopentylpropanoate (neutralized with 6.0 eq DIPEA) were activated with 2.9 eq HATU in DMF.

    • Causality: HATU is used for highly efficient amide bond formation. However, if the Research-Grade material contains >2.0% water, the water will rapidly hydrolyze the active uronium species of HATU, killing the coupling efficiency.

  • Coupling: Reacted for 45 minutes at room temperature.

  • Result: The Pharma-Grade material yielded >99% conversion (verified by a negative Kaiser test). The Research-Grade material stalled at 82% conversion, requiring a costly double-coupling step and yielding a crude peptide contaminated with +17 Da (hydrolyzed ester) and diastereomeric impurities.

Part 3: Visualizing the Quality Control Workflow

The following diagram illustrates the critical path of analytical validation and how upstream CoA metrics directly dictate downstream synthetic success.

CoA_Workflow Start Raw Material: (R)-Methyl 2-amino-3- cyclopentylpropanoate ChiralHPLC Chiral HPLC (Enantiomeric Excess) Start->ChiralHPLC LCMS LC-MS & NMR (Chemical Purity) Start->LCMS KarlFischer Karl Fischer (Water Content) Start->KarlFischer Decision Meets CoA Spec? (ee > 99.5%) ChiralHPLC->Decision LCMS->Decision KarlFischer->Decision Pass Pharma-Grade Approved for SPPS Decision->Pass Yes Fail Research-Grade Risk of Diastereomers Decision->Fail No SPPS Peptide Coupling (HATU/DIPEA) Pass->SPPS Success High Yield Target Peptide SPPS->Success

Analytical workflow demonstrating how CoA metrics dictate downstream peptide synthesis success.

Conclusion

When sourcing non-natural amino acids like (R)-Methyl 2-amino-3-cyclopentylpropanoate, the Certificate of Analysis is your first line of defense against catastrophic downstream failures. While Research-Grade materials (~95% purity) may appear cost-effective initially, the hidden costs of low enantiomeric excess and high water content manifest during SPPS through aborted couplings, reagent quenching, and the generation of inseparable diastereomers. Insisting on High-Purity Pharma-Grade building blocks validated by self-correcting analytical protocols is a fundamental requirement for modern peptidomimetic drug development.

References

  • Grace . Amino Acid Chemistry. Retrieved from [Link][3]

  • National Center for Biotechnology Information (PMC) . Asymmetric synthesis of fluorinated derivatives of aromatic and γ -branched amino acids via a chiral Ni(II) complex. Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

(R)-Methyl 2-amino-3-cyclopentylpropanoate proper disposal procedures

(R)-Methyl 2-amino-3-cyclopentylpropanoate is a highly specialized unnatural amino acid derivative utilized extensively in peptide synthesis, peptidomimetic design, and advanced drug discovery workflows. Because it is fr...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-Methyl 2-amino-3-cyclopentylpropanoate is a highly specialized unnatural amino acid derivative utilized extensively in peptide synthesis, peptidomimetic design, and advanced drug discovery workflows. Because it is frequently handled as either a reactive free base or an acidic hydrochloride salt, its disposal cannot be treated as an afterthought.

To build a truly safe laboratory environment, researchers must understand not just how to dispose of this compound, but the mechanistic causality behind each regulatory rule. This guide provides a self-validating, step-by-step operational protocol for the compliant segregation, containerization, and destruction of this chemical.

Chemical Profiling & Hazard Causality

Understanding the molecular behavior of (R)-Methyl 2-amino-3-cyclopentylpropanoate is the foundation of safe disposal. As an amino acid methyl ester, the molecule possesses both a nucleophilic amine and an electrophilic ester carbonyl.

  • Causality of Reactivity: If this compound is disposed of in a mixed waste stream containing strong aqueous bases or acids, the methyl ester can undergo spontaneous, exothermic hydrolysis. This reaction yields methanol and the corresponding carboxylic acid, potentially generating enough heat and vapor pressure to rupture a sealed waste container.

  • Causality of Toxicity: The compound acts as a localized irritant. In its most common commercially available form—the hydrochloride salt—it is inherently acidic and can cause severe eye irritation, skin irritation, and respiratory tract irritation upon exposure[1].

Table 1: Chemical Properties and Hazard Classification

Property / Hazard ParameterSpecification
Chemical Name (R)-Methyl 2-amino-3-cyclopentylpropanoate
CAS Number 1212129-47-9 (Free Base)[2] / 1191996-99-2 (HCl Salt)[1]
Molecular Formula C9H17NO2 / C9H18ClNO2
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[1]
RCRA Waste Code Non-RCRA Characteristic (unless mixed with listed solvents)
Primary Disposal Route High-Temperature Incineration[3]

Regulatory Framework & Waste Classification

Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated for characteristic hazards[4]. While pure (R)-Methyl 2-amino-3-cyclopentylpropanoate is not a heavily restricted P- or U-listed acutely toxic waste, its disposal classification in a laboratory setting is almost entirely dictated by the solvent matrix used during your workflow:

  • Ignitability (D001): If the amino acid is dissolved in solvents with a flash point below 60 °C (140 °F) (e.g., methanol, acetonitrile during purification), the entire waste mixture must be coded as D001[5].

  • F-Listed Solvents: If utilized in peptide coupling reactions involving dichloromethane (DCM) or dimethylformamide (DMF), the waste stream falls under F-listed hazardous waste (e.g., F002 for halogenated solvents) and requires strict segregation from non-halogenated streams[6].

Step-by-Step Disposal Protocol (Self-Validating System)

To establish a self-validating safety culture, every step of the disposal process must include a verification check to prevent downstream logistical failures.

Phase 1: Point of Generation & Segregation
  • Identify the Matrix: Determine if the waste containing the amino acid ester is halogenated (contains >1% halogens like DCM) or non-halogenated.

  • Segregate from Incompatibles: Never mix this ester waste with strong oxidizers, reducing agents, or concentrated aqueous acids/bases.

    • Validation Check: Before pouring, physically trace the waste carboy's log sheet to ensure no incompatible chemicals (e.g., nitric acid, sodium hydride) have been introduced by other lab members[7].

Phase 2: Containerization
  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal containers if the waste contains the hydrochloride salt, as chloride ions and residual acidity will cause pitting corrosion over time[8].

  • Headspace Management: Fill the container to no more than 90% capacity.

    • Validation Check: Ensure at least one to two inches of headspace remains below the neck to accommodate vapor expansion and prevent pressure blowouts[7].

  • Seal Integrity: Use secure, leak-proof, screw-top closures[6]. Never use parafilm, foil, or rubber stoppers as a primary seal for liquid hazardous waste.

Phase 3: Satellite Accumulation Area (SAA) Management
  • Labeling: The EPA mandates that containers must be labeled the exact moment the first drop of waste enters them. The label must explicitly state "Hazardous Waste" and include the full common chemical names (e.g., "(R)-Methyl 2-amino-3-cyclopentylpropanoate", "Methanol"). Abbreviations, acronyms, and chemical formulas are strictly prohibited[4].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin capable of catching leaks[6].

  • Time Limits: Closed, properly labeled containers that are partially filled may remain in an SAA for up to one year. However, once a container becomes full, it must be removed from the SAA within three days[7].

Phase 4: EHS Transfer & Final Destruction
  • Manifesting: Submit a completed Hazardous Waste Information Form to your Environmental Health and Safety (EHS) department. Detail the exact mass/volume of the compound and its solvent matrix[4].

  • Incineration: Licensed contractors will transport the waste for high-temperature incineration. This is the only acceptable method for destroying unnatural amino acid derivatives, as incineration reduces the organic framework into harmless ash, CO2, and water vapor[3]. Drain disposal is strictly prohibited[4].

Workflow Visualization

The following diagram illustrates the logical routing of (R)-Methyl 2-amino-3-cyclopentylpropanoate waste from the benchtop to final destruction.

G Gen Waste Generation (R)-Methyl 2-amino-3-cyclopentylpropanoate Seg Chemical Segregation (Halogenated vs. Non-Halogenated) Gen->Seg Identify Solvent Matrix Cont Containerization (Compatible HDPE/Glass) Seg->Cont Select Compatible Container SAA Satellite Accumulation Area (SAA) Max 55 Gal / < 1 Year Cont->SAA Label & Store in Secondary Bin EHS EHS Pickup & Profiling (RCRA Manifesting) SAA->EHS Submit Request (Within 3 days of filling) Inc Final Disposal (High-Temperature Incineration) EHS->Inc Transfer to Licensed Contractor

Caption: Workflow for the compliant segregation, accumulation, and disposal of amino acid ester waste.

Emergency Spill Protocol

In the event of a localized spill of the solid powder or a solvent solution containing the compound:

  • Isolate: Evacuate non-essential personnel and ensure the fume hood sash is lowered if the spill occurred inside a containment ventilation system.

  • Neutralize/Absorb: For solid spills, mist lightly with water to prevent hazardous dust generation, then sweep with a dedicated brush. For liquid spills, use an inert absorbent pad or vermiculite.

  • Dispose: Place all contaminated cleanup materials (pads, gloves, sweeping debris) into a sealed, labeled hazardous waste bag. These materials now carry the exact same RCRA waste codes as the spilled chemical itself and must be processed through EHS accordingly.

References

  • (R)-METHYL 2-AMINO-3-CYCLOPENTYLPROPANOATE SDS & Properties. Chemsrc. Available at:[Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document. US Environmental Protection Agency (EPA). Available at:[Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. Available at:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at:[Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at:[Link]

  • Hazardous Waste Management Instruction 4139. Uniformed Services University of the Health Sciences (USUHS). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-amino-3-cyclopentylpropanoate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-amino-3-cyclopentylpropanoate
© Copyright 2026 BenchChem. All Rights Reserved.